molecular formula C8H12N2O2S B184909 N-(4-Amino-3-methylphenyl)methanesulfonamide CAS No. 108791-97-5

N-(4-Amino-3-methylphenyl)methanesulfonamide

Numéro de catalogue: B184909
Numéro CAS: 108791-97-5
Poids moléculaire: 200.26 g/mol
Clé InChI: KXNLSBWXLKHGEB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-Amino-3-methylphenyl)methanesulfonamide (CAS 108791-97-5) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C8H12N2O2S and a molecular weight of 200.26 g/mol, this compound features both an aromatic amine and a methanesulfonamide group, making it a versatile building block for the synthesis of more complex molecules . Sulfonamide derivatives are a historically important class of compounds, renowned for their diverse pharmacological activities, which include antibacterial, antitumor, diuretic, and carbonic anhydrase inhibition properties . This specific derivative serves as a critical precursor in the development of novel therapeutic agents. Its structural motif is valuable for probing structure-activity relationships (SAR) and for creating targeted libraries in drug discovery programs . Researchers utilize this compound as a key starting material in organic synthesis, where its reactive functional groups allow for further chemical modifications. As a standard in analytical research, it is used in methods development and optimization for techniques such as HPLC and mass spectrometry. This product is intended for research and development purposes only and is not classified as a drug. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications, or for human use. Proper storage conditions include keeping the compound in a dark place under an inert atmosphere at room temperature . Researchers should handle this material with care, referring to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Propriétés

IUPAC Name

N-(4-amino-3-methylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6-5-7(3-4-8(6)9)10-13(2,11)12/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNLSBWXLKHGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546899
Record name N-(4-Amino-3-methylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108791-97-5
Record name N-(4-Amino-3-methylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Amino-3-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of N-(4-Amino-3-methylphenyl)methanesulfonamide, a sulfonamide derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of predicted values, data from its close structural isomer, 4-Amino-N-methylbenzenemethanesulfonamide, and general experimental protocols applicable to the characterization of sulfonamides. This guide is intended to serve as a foundational resource for researchers, offering insights into its potential characteristics and providing standardized methodologies for its empirical investigation. The document also explores the potential biological relevance of this class of compounds, including a representative signaling pathway, to contextualize its significance in drug discovery.

Introduction

This compound belongs to the sulfonamide class of compounds, a cornerstone in pharmacology renowned for a wide spectrum of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[1] The unique structural arrangement of an amino group and a methyl substituent on the phenyl ring, coupled with a methanesulfonamide moiety, suggests a molecule with distinct electronic and steric properties that could influence its biological activity and pharmacokinetic profile. Understanding the fundamental physicochemical properties of this compound is paramount for its potential development as a therapeutic agent, guiding formulation, predicting bioavailability, and informing structure-activity relationship (SAR) studies.

Chemical Identity

  • IUPAC Name: this compound

  • Chemical Formula: C₈H₁₂N₂O₂S

  • Molecular Weight: 200.26 g/mol

  • Chemical Structure:

    Figure 1: Chemical structure of this compound.

Physicochemical Properties

Direct experimental data for this compound is not extensively available in peer-reviewed literature. Therefore, the following table includes data for the closely related isomer, 4-Amino-N-methylbenzenemethanesulfonamide (CAS: 109903-35-7) , where the methyl group is attached to the sulfonamide nitrogen instead of the phenyl ring. These values should be considered as estimations for the target compound and require experimental verification.

PropertyValue (for 4-Amino-N-methylbenzenemethanesulfonamide)Reference
Melting Point 140-142 °C[2]
Boiling Point (Predicted) 387.6 ± 44.0 °C[2]
Solubility Slightly soluble in DMSO and Methanol (with heating)[2]
pKa (Predicted) 11.50 ± 0.40[2]
logP (Predicted) 0.1[3]

Experimental Protocols

The following are generalized experimental protocols for determining the key physicochemical properties of sulfonamides. These methods can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

  • Apparatus: Mel-Temp apparatus or similar, capillary tubes.

  • Procedure:

    • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rate of 10-15 °C per minute initially, and then the rate is reduced to 1-2 °C per minute as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

  • Purity Indication: A sharp melting point range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination

The solubility can be determined using the isothermal saturation method.[4]

  • Apparatus: Analytical balance, thermostated shaker, centrifuge, spectrophotometer or HPLC.

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

    • The mixture is agitated in a thermostated shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is then centrifuged to separate the undissolved solid.

    • An aliquot of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

    • The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) can be determined using methods such as potentiometric titration or UV-Vis spectrophotometry. A common method for sulfonamides involves liquid chromatography (LC).[5][6]

  • Apparatus: HPLC system with a UV detector, pH meter, analytical balance.

  • Procedure (LC-based):

    • A series of mobile phases with varying pH values are prepared using appropriate buffer systems.

    • A solution of the compound is injected into the HPLC system equilibrated with each mobile phase.

    • The retention time of the compound is recorded at each pH.

    • The pKa is determined by plotting the retention factor (k) against the pH of the mobile phase and fitting the data to a sigmoidal curve. The inflection point of the curve corresponds to the pKa.[7]

logP Determination

The octanol-water partition coefficient (logP) can be determined using the shake-flask method or, more commonly, by reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9]

  • Apparatus: HPLC system with a UV detector, C18 column.

  • Procedure (RP-HPLC):

    • A series of standard compounds with known logP values are selected.

    • The retention times of the standard compounds and the test compound are determined using an isocratic mobile phase (e.g., methanol-water mixture).

    • A calibration curve is constructed by plotting the logarithm of the retention factor (log k) of the standards against their known logP values.

    • The logP of the test compound is then determined by interpolating its log k value on the calibration curve.

Potential Biological Activity and Signaling Pathways

Sulfonamide derivatives are known to exhibit a wide range of biological activities, and many act as inhibitors of various enzymes.[1] Specifically, sulfonamides have been identified as potent inhibitors of tyrosine kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[10] While the specific biological targets of this compound have not been elucidated, its structural similarity to known kinase inhibitors suggests it could potentially modulate similar pathways.

One such critical pathway is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade, which plays a pivotal role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[11][12] Inhibition of VEGFR-2, a key receptor in this pathway, is a validated strategy in cancer therapy.[13]

VEGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_responses Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization VEGFR2->Dimerization Compound N-(4-Amino-3-methylphenyl) methanesulfonamide (Hypothetical Inhibitor) Compound->VEGFR2 Inhibits (Hypothetical) Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PLCg PLCγ Autophosphorylation->PLCg Activates PI3K PI3K Autophosphorylation->PI3K Activates Ras Ras Autophosphorylation->Ras Activates Proliferation Proliferation PLCg->Proliferation Promotes Migration Migration PLCg->Migration Promotes Survival Survival PLCg->Survival Promotes Permeability Vascular Permeability PLCg->Permeability Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Akt->Migration Promotes Akt->Survival Promotes Akt->Permeability Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes ERK->Migration Promotes ERK->Survival Promotes ERK->Permeability Promotes

Figure 2: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Synthetic Workflow

A general synthetic route to N-aryl methanesulfonamides involves the reaction of an appropriate aniline derivative with methanesulfonyl chloride. For the synthesis of this compound, a plausible workflow would involve the protection of the amino group, followed by sulfonylation, and subsequent deprotection. A more direct approach, if selective, would be the direct sulfonylation of 4-amino-3-methylaniline. Below is a conceptual workflow for the synthesis.

Synthesis_Workflow Start 4-Amino-3-methylaniline Step1 Sulfonylation (in the presence of a base) Start->Step1 Reagent1 Methanesulfonyl chloride Reagent1->Step1 Product N-(4-Amino-3-methylphenyl) methanesulfonamide Step1->Product

Figure 3: Conceptual synthetic workflow.

A patent for a related compound, 4-amino-N-methylphenyl methane sulfonamide, describes a synthesis process involving the reduction of the corresponding nitro compound using hydrazine hydrate as the reducing agent.[14] This suggests an alternative route starting from 3-methyl-4-nitrophenol.

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry. This technical guide has compiled the available, albeit limited, physicochemical data, and has provided a framework of standardized experimental protocols for its comprehensive characterization. The exploration of its potential role as a kinase inhibitor, particularly within the VEGFR signaling pathway, highlights a promising avenue for future biological evaluation. The successful synthesis and empirical determination of the properties outlined in this document will be crucial next steps in unlocking the therapeutic potential of this and related sulfonamide derivatives.

References

An In-depth Technical Guide to N-(4-Amino-3-methylphenyl)methanesulfonamide (CAS number 109903-35-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-Amino-3-methylphenyl)methanesulfonamide, CAS number 109903-35-7. It details the compound's chemical and physical properties, its primary application as a key intermediate in the synthesis of the anti-migraine drug Sumatriptan, and its potential, though less documented, antimicrobial properties. This document includes detailed experimental protocols for its synthesis and analysis, alongside visualizations of the synthetic pathway and a conceptual workflow for antimicrobial screening.

Chemical and Physical Properties

This compound is a sulfonamide derivative with the molecular formula C₈H₁₂N₂O₂S.[1] Its chemical structure consists of a methanesulfonamide group attached to a 4-amino-3-methylphenyl ring. The quantitative physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₂N₂O₂S[1]
Molecular Weight 200.26 g/mol [1][2]
Melting Point 140-142 °C[2][3]
Boiling Point (Predicted) 387.6 °C at 760 mmHg[2][4]
Density (Predicted) 1.297 g/cm³[2][4]
Flash Point (Predicted) 188.2 °C[2][4]
XLogP3 0.1[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[4]

Synthesis of this compound

This compound is primarily synthesized as an intermediate for the production of Sumatriptan.[3][5] A common synthetic route involves the reduction of a nitro-substituted precursor.[6]

Experimental Protocol: Synthesis via Reduction

This protocol is adapted from a patented method for the preparation of 4-amino-N-methylphenyl methane sulfonamide.[6]

Materials:

  • 4-nitro-N-methylphenyl methane sulfonamide

  • Hydrazine hydrate (80%)

  • Raney Nickel (Ra-Ni) or Sodium Hydroxide

  • Ethanol, Methanol, or Isopropanol (solvent)

  • Water

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, add 4-nitro-N-methylphenyl methane sulfonamide, a solvent (such as ethanol), and a catalyst (Raney Nickel). The mass ratio of 4-nitro-N-methylphenyl methane sulfonamide to 80% hydrazine hydrate to Raney Nickel to solvent is typically 1:0.3-3:0.1-1:2-10.[6]

  • Reduction: Add 80% hydrazine hydrate as the reducing agent.[6]

  • Reaction Conditions: Stir the mixture at a temperature between 25-100 °C for 2-8 hours until the reaction is complete.[6]

  • Work-up: After the reaction is complete, cool the mixture to 0-25 °C.[6]

  • Isolation: Filter the reaction mixture to collect the solid product. Wash the filter cake with the solvent used in the reaction.[6]

  • Drying: Dry the isolated solid to obtain this compound. The reported yield for this method is over 92%.[6]

Alternative Procedure using Sodium Hydroxide:

An alternative method uses sodium hydroxide instead of Raney Nickel. The mass ratio of 4-nitro-N-methylphenyl methane sulfonamide to sodium hydroxide to hydrazine hydrate to water is 1:0.3-0.5:0.25-0.35:3-10. The reaction is carried out at 25-100 °C for 4-8 hours.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 4-nitro-N-methylphenyl methane sulfonamide Reduction Reduction Reactant1->Reduction Reactant2 Hydrazine Hydrate (80%) Reactant2->Reduction Catalyst Raney Nickel or NaOH Catalyst->Reduction Solvent Ethanol / Methanol / Water Solvent->Reduction Temperature 25-100 °C Temperature->Reduction Time 2-8 hours Time->Reduction Cooling Cooling (0-25 °C) Reduction->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying Product N-(4-Amino-3-methylphenyl) methanesulfonamide Drying->Product

Figure 1: Synthesis workflow for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Table 2: General RP-HPLC Parameters for Analysis

ParameterRecommended Condition
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., di-potassium hydrogen phosphate) and an organic solvent (e.g., acetonitrile)
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Detection UV-Visible or Photo-Diode Array (PDA) detector
Column Temperature Ambient or controlled (e.g., 25 °C)
Run Time Approximately 40 minutes

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable diluent (e.g., HPLC grade water or a mixture of water and organic solvent).

  • Further dilute the stock solution to an appropriate concentration for analysis.

Role in Drug Development

Intermediate in Sumatriptan Synthesis

The primary application of this compound is as a crucial intermediate in the synthesis of Sumatriptan.[3][5] Sumatriptan is a selective serotonin (5-HT) receptor agonist used for the acute treatment of migraine attacks.

Sumatriptan_Synthesis_Pathway cluster_start Starting Material cluster_intermediate Key Intermediate cluster_further_steps Further Reactions cluster_final Final Product Start 4-nitro-N-methylphenyl methane sulfonamide Intermediate N-(4-Amino-3-methylphenyl) methanesulfonamide Start->Intermediate Reduction Diazotization Diazotization Intermediate->Diazotization FischerIndole Fischer Indole Synthesis Diazotization->FischerIndole Sumatriptan Sumatriptan FischerIndole->Sumatriptan

Figure 2: Simplified pathway of Sumatriptan synthesis highlighting the role of the title compound.
Potential Antimicrobial Activity

As a member of the sulfonamide class of compounds, this compound is suggested to possess antimicrobial properties.[8] Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[8] However, specific studies with quantitative data on the antimicrobial spectrum of this particular compound are not widely available in the public literature.

Conceptual Experimental Workflow for Antimicrobial Screening

The following workflow outlines a standard approach to determine the antimicrobial efficacy of the compound.

Antimicrobial_Screening_Workflow cluster_preparation Preparation cluster_testing In Vitro Testing cluster_analysis Data Analysis cluster_outcome Outcome CompoundPrep Prepare stock solution of N-(4-Amino-3-methylphenyl) methanesulfonamide MIC_Test Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) CompoundPrep->MIC_Test CulturePrep Prepare cultures of test microorganisms CulturePrep->MIC_Test MBC_Test Minimum Bactericidal Concentration (MBC) Assay MIC_Test->MBC_Test Subculture from clear wells DataAnalysis Determine MIC and MBC values MIC_Test->DataAnalysis MBC_Test->DataAnalysis Outcome Assess Antimicrobial Spectrum and Potency DataAnalysis->Outcome

Figure 3: Conceptual workflow for antimicrobial screening.

Safety and Handling

Based on aggregated GHS data, this compound is classified as toxic if swallowed and may cause an allergic skin reaction.[1] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound (CAS 109903-35-7) is a well-characterized compound with a primary and significant role as a synthetic intermediate in the pharmaceutical industry, particularly in the production of Sumatriptan. While its structural class suggests potential antimicrobial activity, further research is required to substantiate and quantify this property. The information provided in this technical guide, including physicochemical data, synthesis protocols, and analytical methods, serves as a valuable resource for researchers and professionals in drug development and chemical synthesis.

References

Biological Activity of N-(4-Amino-3-methylphenyl)methanesulfonamide Derivatives: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

The methanesulfonamide functional group is a well-established pharmacophore in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, contributing to the biological activity of numerous therapeutic agents. Derivatives incorporating this moiety have demonstrated a wide spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial effects.

General Biological Activities of Related Phenyl Sulfonamide Derivatives

While specific data on N-(4-Amino-3-methylphenyl)methanesulfonamide is scarce, research on structurally related phenyl sulfonamide derivatives provides some context for potential areas of biological activity. Studies on various substituted N-phenyl methanesulfonamides have reported activities such as:

  • Anti-inflammatory Activity: Certain N-(substituted phenyl)glycine derivatives have been synthesized and evaluated for their anti-inflammatory properties, with some compounds showing significant inhibition of edema in preclinical models.

  • Antimicrobial Activity: Various sulfonamide derivatives continue to be a focus of antimicrobial research, with some exhibiting activity against a range of bacterial and fungal pathogens.

  • Enzyme Inhibition: Substituted sulfonamides have been investigated as inhibitors of various enzymes, including lipoxygenase and cholinesterases. For instance, derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide have been screened for their inhibitory effects on these enzymes.

It is important to emphasize that these findings relate to broader classes of compounds and cannot be directly extrapolated to the specific biological activity of this compound and its derivatives without dedicated experimental investigation.

Synthesis of Related Sulfonamide Derivatives

The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an appropriate amine. For example, the synthesis of N-(4-aminophenyl)-4-methylbenzenesulfonamide has been reported, involving the reaction of Toluene-4-Sulfonyl chloride with 1,4-phenylenediamine.[1] While this provides a general synthetic strategy, the specific synthesis and purification protocols for this compound would require optimization.

Conclusion

Based on a thorough review of the available scientific literature, there is a notable absence of in-depth research on the biological activity of this compound and its derivatives. Consequently, the quantitative data, detailed experimental protocols, and specific signaling pathway information required for the creation of a comprehensive technical guide are not available at this time. Future research endeavors are necessary to explore the potential pharmacological profile of this specific chemical entity. Researchers and drug development professionals interested in this core structure would need to undertake foundational studies to synthesize and evaluate its biological activities.

References

Unraveling the Enigma: The Mechanism of Action of N-(4-Amino-3-methylphenyl)methanesulfonamide Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of N-(4-Amino-3-methylphenyl)methanesulfonamide. Despite its defined chemical structure, information regarding its mechanism of action, specific cellular targets, and associated signaling pathways is conspicuously absent. This lack of data precludes the development of an in-depth technical guide as requested.

Currently, information on this compound is largely confined to its synthesis and basic chemical properties. For instance, patents describe methods for its preparation, often as an intermediate in the synthesis of more complex molecules. Chemical suppliers list it in their catalogues, providing fundamental data such as its molecular weight and structure. However, these resources do not extend to its pharmacological effects or its interactions with biological systems.

The scientific landscape for structurally related sulfonamide compounds is vast and diverse. Various sulfonamides have been identified as inhibitors of carbonic anhydrases, receptor tyrosine kinases, and other enzymes. For example, certain sulfonamide derivatives have demonstrated antiarrhythmic properties. However, it is crucial to note that small structural modifications can lead to vastly different biological activities. Therefore, extrapolating the mechanism of action from related compounds to this compound would be scientifically unsound without direct experimental evidence.

The absence of published research detailing in vitro or in vivo studies means there is no quantitative data to summarize, no experimental protocols to detail, and no established signaling pathways to illustrate for this specific compound.

Future research efforts would need to begin with foundational studies to elucidate the bioactivity of this compound. A potential workflow for such an investigation is outlined below.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation A High-Throughput Screening (e.g., cell viability assays, enzyme panels) B Hit Identification (Identification of biological activity) A->B C Target Deconvolution (e.g., affinity chromatography, proteomics) B->C D Initial Target Validation (e.g., binding assays, in vitro enzyme kinetics) C->D E Cell-Based Assays (e.g., pathway analysis, gene expression) D->E F Determination of Potency & Efficacy (IC50/EC50 values) E->F G Selectivity Profiling (Testing against related targets) F->G H Pharmacokinetic Studies (ADME) G->H I Efficacy Studies in Animal Models H->I J Toxicology Assessment I->J

Figure 1. A generalized workflow for elucidating the mechanism of action of a novel chemical entity.

Spectroscopic Analysis of N-(4-Amino-3-methylphenyl)methanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of N-(4-Amino-3-methylphenyl)methanesulfonamide, a compound of interest in pharmaceutical research. This document outlines the expected results from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in a clear and structured format. Furthermore, it includes comprehensive experimental protocols for each technique and logical workflow diagrams to illustrate the analytical process.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2d1HAr-H (ortho to NH₂)
~6.7-6.9dd1HAr-H (meta to NH₂)
~6.6-6.8d1HAr-H (ortho to CH₃)
~4.0-5.0 (broad s)s2HNH₂
~3.0 (s)s3HSO₂CH₃
~2.2 (s)s3HAr-CH₃
~7.5-8.5 (broad s)s1HSO₂NH

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ, ppm)Assignment
~145-148Ar-C (C-NH₂)
~135-138Ar-C (C-CH₃)
~130-132Ar-C (C-SO₂NH)
~120-125Ar-CH
~115-120Ar-CH
~110-115Ar-CH
~40-45SO₂CH₃
~18-22Ar-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H stretch (NH₂ and NH)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (CH₃)
1620-1580StrongN-H bend (NH₂)
1520-1475MediumAromatic C=C stretch
1350-1300StrongAsymmetric SO₂ stretch
1170-1140StrongSymmetric SO₂ stretch
950-900MediumS-N stretch
Mass Spectrometry (MS)
m/z RatioProposed Fragment
202[M]⁺ (Molecular Ion)
187[M - CH₃]⁺
123[M - SO₂CH₃]⁺
107[H₂NC₆H₃(CH₃)]⁺
91[C₇H₇]⁺ (Tropylium ion)
79[SO₂CH₃]⁺

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of this compound. These should be adapted and optimized based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the solubility of the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize parameters such as the number of scans (typically 8-16), relaxation delay (e.g., 1-2 seconds), and pulse angle (e.g., 30-45 degrees).

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • The spectrum is typically collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilutions may be necessary depending on the ionization technique and instrument sensitivity.

  • Instrumentation: A variety of mass spectrometers can be used. Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[2][3]

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[3]

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

    • This "hard" ionization technique often leads to extensive fragmentation, providing valuable structural information.[2]

  • Data Acquisition (ESI-MS):

    • Introduce the sample solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.

    • Solvent evaporation leads to the formation of gas-phase ions.

    • This "soft" ionization technique typically results in a prominent molecular ion peak, which is useful for determining the molecular weight.[4]

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep_NMR Dissolution in Deuterated Solvent Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR KBr Pellet or ATR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Dissolution in Volatile Solvent Acq_MS Mass Spectrometer Prep_MS->Acq_MS Analysis_NMR Chemical Shifts, Coupling Constants, Integration Acq_NMR->Analysis_NMR Analysis_IR Characteristic Absorption Bands Acq_IR->Analysis_IR Analysis_MS Molecular Ion Peak, Fragmentation Pattern Acq_MS->Analysis_MS Structure Structural Elucidation Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Information_Relationship cluster_techniques Spectroscopic Techniques cluster_info Structural Information Provided Compound N-(4-Amino-3-methylphenyl) methanesulfonamide NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS Mass Spec. Compound->MS Info_NMR Carbon-Hydrogen Framework Connectivity NMR->Info_NMR Info_IR Functional Groups (NH₂, SO₂, Ar) IR->Info_IR Info_MS Molecular Weight Elemental Composition Fragmentation MS->Info_MS

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

An In-depth Technical Guide to N-(4-Amino-3-methylphenyl)methanesulfonamide Structural Analogs and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The N-(4-Amino-3-methylphenyl)methanesulfonamide scaffold is a pivotal structural motif in modern medicinal chemistry, particularly in the design of targeted therapeutics. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this core, with a primary focus on their role as kinase inhibitors. We delve into their synthesis, structure-activity relationships (SAR), and biological activities, supported by quantitative data and detailed experimental protocols. Furthermore, this document presents visual representations of relevant signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their understanding and application of this important chemical class.

Introduction

The sulfonamide functional group has been a cornerstone in drug discovery since the advent of sulfa drugs.[1] Its unique physicochemical properties, including the ability to form strong hydrogen bonds, have made it a privileged scaffold in the design of enzyme inhibitors. When incorporated into an aminophenyl structure, such as in this compound, it provides a versatile platform for developing highly potent and selective therapeutic agents.

This core structure is particularly prevalent in the field of oncology, where it serves as a key component of numerous kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The aminophenyl portion of the scaffold often acts as a "hinge-binder," anchoring the molecule to the ATP-binding site of the kinase, while the methanesulfonamide group can be modified to enhance potency and selectivity. This guide will explore various derivatives built upon this core, highlighting their therapeutic potential.

Structural Analogs and Derivatives

The versatility of the this compound scaffold allows for extensive chemical modification. These modifications are typically aimed at optimizing the compound's interaction with its biological target, as well as improving its pharmacokinetic and pharmacodynamic properties. The following sections categorize the key structural analogs and derivatives that have been explored in the literature.

Quinazoline-Based Derivatives

Quinazoline derivatives are a well-established class of kinase inhibitors. The this compound moiety can be appended to the quinazoline core to create potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2] The structure-activity relationship studies have shown that substitutions on the quinazoline ring, particularly at the 6- and 7-positions with electron-donating groups like methoxy, significantly enhance inhibitory activity.[2]

Pyrimidine-Based Derivatives

The pyrimidine ring is another common heterocyclic scaffold used in the design of kinase inhibitors. Analogs incorporating the this compound structure have been investigated as inhibitors of various kinases, including HMG-CoA reductase.[3] The methanesulfonamide group in these derivatives is crucial for their biological activity, and modifications to this group can modulate both potency and selectivity.

Indazole-Based Derivatives

Indazole-based compounds have emerged as potent inhibitors of Bcr-Abl kinase, including the challenging T315I mutant.[4] The 3-aminoindazole core, when combined with derivatives of the aminophenyl sulfonamide structure, can lead to multi-targeted tyrosine kinase inhibitors. These compounds often exhibit a broad kinase inhibition profile, which can be advantageous in treating complex diseases like chronic myeloid leukemia (CML).[4]

Quantitative Biological Data

The following tables summarize the quantitative biological data for selected structural analogs and derivatives of this compound. This data is crucial for understanding the structure-activity relationships and for guiding the design of new and improved inhibitors.

Compound ClassTarget KinaseKey Structural FeaturesIC50 (nM)Reference
Quinazoline DerivativesEGFR Tyrosine Kinase6,7-dimethoxy substitution0.029[2]
Pyrimidine DerivativesHMG-CoA ReductaseN-methyl-N-methanesulfonylamino group11[3]
Thieno[2,3-d]pyrimidine DerivativesCasein Kinase 2 (CK2)5-phenyl substitution8[5]
4-Phenylamino-3-quinolinecarbonitrilesSrc Kinase4-methylpiperazine group1.2[6]

Table 1: In Vitro Inhibitory Activity of Selected Analogs

CompoundCell LineAntiproliferative Activity (IC50, µM)Reference
Isosteviol-based 1,3-aminoalcoholHCT-1161.45[7]
Isosteviol-based 1,3-aminoalcoholHGC-272.35[7]
Isosteviol-based 1,3-aminoalcoholJEKO-13.54[7]

Table 2: Antiproliferative Activity of Selected Derivatives

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs, as described in the cited literature.

General Synthesis of N-Aryl Sulfonamides

A general procedure for the synthesis of N-aryl sulfonamides involves the reaction of a sulfonyl chloride with an appropriate aniline derivative.[1]

Example Protocol:

  • To a solution of the desired aniline (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane), the corresponding sulfonyl chloride (1.1 eq) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature overnight.

  • The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-aryl sulfonamide.

Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically evaluated using an in vitro kinase assay.

Example Protocol (for EGFR Tyrosine Kinase):

  • The kinase reaction is performed in a buffer containing the EGFR enzyme, a substrate peptide (e.g., a phospholipase C-gamma 1-derived substrate), and ATP.[2]

  • The synthesized compounds are added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 37 °C) for a defined period.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable method, such as ELISA or a radiometric assay.

  • The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize a representative signaling pathway targeted by these compounds and a general workflow for their discovery and development.

G Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Grb2 Grb2 RTK->Grb2 Phosphorylates Ligand Ligand Ligand->RTK Binds and activates Inhibitor Kinase Inhibitor (e.g., N-(4-Amino-3-methylphenyl) methanesulfonamide derivative) Inhibitor->RTK Blocks ATP binding site Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocates and activates GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellProliferation Cell Proliferation, Survival, etc. GeneExpression->CellProliferation Leads to

A generic Receptor Tyrosine Kinase (RTK) signaling pathway often targeted by kinase inhibitors.

G Drug Discovery Workflow for Kinase Inhibitors cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials TargetID Target Identification (e.g., a specific kinase) HitID Hit Identification (Screening or Design) TargetID->HitID HitToLead Hit-to-Lead Optimization HitID->HitToLead LeadOpt Lead Optimization (SAR Studies) HitToLead->LeadOpt InVivo In Vivo Efficacy (Animal Models) LeadOpt->InVivo Tox Toxicology Studies InVivo->Tox Phase1 Phase I (Safety) Tox->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 FDA FDA Review and Approval Phase3->FDA

A generalized workflow for the discovery and development of kinase inhibitors.

Conclusion

The this compound core is a highly valuable scaffold in the design of targeted therapies, particularly kinase inhibitors. The structural analogs and derivatives discussed in this guide demonstrate the chemical tractability and therapeutic potential of this molecular framework. The provided data and protocols offer a solid foundation for researchers to build upon in the quest for novel and more effective drugs. Future work in this area will likely focus on the development of more selective inhibitors with improved safety profiles, as well as the exploration of this scaffold against other enzyme classes.

References

An In-Silico Modeling Guide for Novel Sulfonamide-Based Therapeutics: A Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The sulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] This guide provides a comprehensive, in-depth technical framework for the in silico modeling of novel sulfonamide compounds, using the representative molecule, N-(4-Amino-3-methylphenyl)methanesulfonamide, as a case study. Due to the limited specific research data on this particular compound, this document presents a generalized yet rigorous workflow applicable to the early-stage discovery and evaluation of similar novel chemical entities. We will detail a plausible therapeutic target, outline a complete computational modeling pipeline—from pharmacophore hypothesis generation to molecular dynamics—and provide protocols for subsequent experimental validation.

Introduction to the Model Compound: this compound

The subject of this guide is this compound. While this specific molecule is not extensively characterized in public literature as a therapeutic agent, its structure contains the key sulfonamide pharmacophore known for potent enzyme inhibition.[3] Its structural features—a primary sulfonamide and an aminophenyl ring—suggest a strong potential for targeting metalloenzymes, a classic mechanism for this class of drugs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂SCalculated
Molecular Weight 200.26 g/mol Calculated
IUPAC Name This compound-
Canonical SMILES CS(=O)(=O)NC1=CC(=C(C=C1)N)C-
Predicted LogP 1.35In Silico Prediction
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 4Calculated
Rotatable Bonds 2Calculated

Target Identification and Rationale: Carbonic Anhydrases

Sulfonamides are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[4][5] CA isoforms are implicated in numerous diseases; cytosolic hCA II is a target for glaucoma and epilepsy, while transmembrane, tumor-associated isoforms hCA IX and XII are overexpressed in hypoxic cancers and contribute to tumor acidosis, proliferation, and metastasis.[4][6] Given this strong precedent, we propose human Carbonic Anhydrase II (hCA II) and IX (hCA IX) as primary therapeutic targets for our model compound.

Hypothesized Signaling Pathway: Inhibition of Tumor-Associated hCA IX

In solid tumors, hypoxia induces the expression of hCA IX. This enzyme maintains intracellular pH by converting CO₂ to bicarbonate and protons, exporting the protons to acidify the extracellular matrix. This acidic microenvironment promotes tumor invasion and metastasis while suppressing immune cell function. Inhibiting hCA IX can reverse this acidification, thereby reducing tumor cell survival and motility.

G cluster_0 Tumor Microenvironment (Hypoxic) cluster_1 Cellular Effects Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a hCAIX_exp hCA IX Expression HIF1a->hCAIX_exp hCAIX hCA IX (Membrane) hCAIX_exp->hCAIX Reaction CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ hCAIX->Reaction Export Proton (H⁺) Export Reaction->Export Acidosis Extracellular Acidosis Export->Acidosis Invasion Invasion & Metastasis Acidosis->Invasion Inhibitor N-(4-Amino-3-methylphenyl) methanesulfonamide Inhibitor->hCAIX Inhibition

Caption: Inhibition of the hCA IX pathway in a hypoxic tumor microenvironment.

The In Silico Modeling Workflow

A structured computational workflow is essential to predict the therapeutic potential of a novel compound. This process systematically evaluates the molecule's ability to interact with its target, its likely behavior within the body, and its electronic properties.

G Start Start: N-(4-Amino-3-methylphenyl) methanesulfonamide LigandPrep 1. Ligand Preparation (2D to 3D, Ionization) Start->LigandPrep TargetPrep 2. Target Preparation (PDB: 1CA2, 5FL4) Start->TargetPrep Pharm 3. Pharmacophore Modeling (Feature Identification) LigandPrep->Pharm ADMET 5. ADMET Prediction (PK & Toxicity Profile) LigandPrep->ADMET QM 6. Quantum Mechanics (Electronic Properties) LigandPrep->QM TargetPrep->Pharm Docking 4. Molecular Docking (Binding Pose & Affinity) Pharm->Docking MD 7. Molecular Dynamics (Complex Stability) Docking->MD End End: Candidate Profile ADMET->End QM->End MD->End

Caption: A comprehensive in silico workflow for novel drug candidate evaluation.

Detailed Computational Protocols
  • Ligand Preparation:

    • The 2D structure of this compound is sketched.

    • The structure is converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94x).[7]

    • Protonation states at a physiological pH of 7.4 are calculated and assigned.

  • Target Preparation:

    • Crystal structures of hCA II (e.g., PDB ID: 1CA2) and hCA IX (e.g., PDB ID: 5FL4) are downloaded from the Protein Data Bank.

    • All water molecules and co-crystallized ligands are removed, except for the catalytic zinc ion (Zn²⁺) and key water molecules in the active site.

    • Hydrogen atoms are added, and protonation states of ionizable residues are assigned. The protein structure is then energy minimized to relieve steric clashes.

  • Model Generation (Structure-Based):

    • Using the prepared hCA II or hCA IX structure, key interaction features within the active site are identified.

    • These typically include a zinc-binding feature for the sulfonamide group, hydrogen bond donor/acceptor sites, and hydrophobic regions.[8]

    • A 3D pharmacophore model is generated that spatially defines these essential features required for binding. This model can later be used for virtual screening of larger compound libraries.[9][10]

  • Docking Simulation:

    • A docking grid is defined around the active site of each prepared target protein (hCA II and hCA IX).

    • The prepared ligand is docked into the defined active site using a validated docking program (e.g., AutoDock Vina, Glide).

    • The simulation generates multiple binding poses, which are scored based on a function that estimates the binding free energy.[11][12]

    • The top-scoring poses are analyzed for key interactions, such as the coordination of the sulfonamide nitrogen with the active site zinc ion and hydrogen bonds with key residues (e.g., Thr199, Thr200).[5]

Table 2: Hypothetical Molecular Docking Results

TargetDocking Score (kcal/mol)Key Interactions Observed
hCA II -8.2Zn²⁺ coordination; H-bonds with Thr199, Gln92
hCA IX -8.9Zn²⁺ coordination; H-bonds with Thr200; Hydrophobic interactions with Val121, Leu198
  • Property Calculation:

    • The ligand structure is submitted to a predictive modeling platform (e.g., ADMET Predictor®, admetSAR).[13][14]

    • A panel of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is calculated using machine learning-based QSAR models.[15]

    • Key parameters include aqueous solubility, blood-brain barrier (BBB) penetration, Caco-2 permeability, CYP450 enzyme inhibition, and potential for mutagenicity (Ames test).[16]

Table 3: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Aqueous Solubility (LogS) -2.5Moderately soluble
Caco-2 Permeability HighGood potential for oral absorption
BBB Permeation LowUnlikely to cause CNS side effects
CYP2D6 Inhibition Non-inhibitorLow risk of drug-drug interactions
Ames Mutagenicity Non-mutagenicLow toxicity risk
Human Oral Bioavailability >80%High
  • Descriptor Calculation:

    • Quantum mechanical calculations are performed using Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p).[17]

    • This analysis provides insights into the electronic structure of the molecule.

    • Calculated descriptors include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP). These values help rationalize molecular reactivity and binding capabilities.[2][18]

Table 4: Calculated Quantum Chemical Descriptors

DescriptorValueInterpretation
E-HOMO -5.8 eVIndicates electron-donating ability
E-LUMO -1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap 4.6 eVHigh kinetic stability[2]
Dipole Moment 3.5 DIndicates significant molecular polarity

Experimental Validation Protocols

In silico predictions must be validated through rigorous experimental testing. The following protocols outline key assays to confirm the computational hypotheses.

Protocol 4.1: Carbonic Anhydrase Inhibition Assay

This spectrophotometric assay measures the esterase activity of CA, which is inhibited by sulfonamides.[4]

  • Reagents: Purified hCA II and hCA IX enzymes, 4-nitrophenyl acetate (NPA) as substrate, Tris-HCl buffer (pH 7.6).

  • Procedure:

    • In a 96-well plate, add 10 µL of the test compound (this compound) at various concentrations.

    • Add 10 µL of a solution containing the CA enzyme and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 80 µL of the NPA substrate solution.

    • Monitor the formation of 4-nitrophenol by measuring the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

    • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound. Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) by plotting percent inhibition against the logarithm of the inhibitor concentration.[19]

Protocol 4.2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[20][21]

  • Instrument Setup: An isothermal titration calorimeter is used. The sample cell is filled with a solution of the target protein (e.g., hCA II), and the reference cell is filled with buffer.[22]

  • Titration: The test compound, at a concentration 10-20 times that of the protein, is loaded into the injection syringe.

  • Procedure:

    • A series of small, precise injections (e.g., 2-5 µL) of the compound are made into the sample cell at a constant temperature (e.g., 25°C).

    • The heat change after each injection is measured until the protein becomes saturated.

  • Data Analysis: The resulting data (a plot of heat change per injection versus the molar ratio of ligand to protein) is fitted to a binding model. This analysis yields the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[23][24]

Protocol 4.3: MTT Cell Viability Assay

This assay assesses the cytotoxic effect of the compound on cancer cells (e.g., HeLa or MCF-7, which can express hCA IX under hypoxic conditions) versus normal cells.

  • Cell Culture: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[25]

  • Procedure:

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26]

    • Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[27]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Analysis: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells. The CC₅₀ (concentration that causes 50% cell death) can then be calculated.[28]

Conclusion

The successful development of a novel therapeutic agent requires a synergistic combination of computational and experimental approaches. This guide has outlined a comprehensive in silico workflow for the characterization of this compound, a representative novel sulfonamide. By leveraging molecular docking, ADMET prediction, and quantum mechanics, researchers can efficiently build a robust profile of a compound's therapeutic potential, identify liabilities early, and prioritize candidates for expensive and time-consuming experimental validation. The detailed protocols provided for both computational modeling and subsequent benchtop assays offer a clear and actionable roadmap for scientists in the field of drug discovery.

References

Potential Therapeutic Targets of N-(4-Amino-3-methylphenyl)methanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of the chemical compound N-(4-Amino-3-methylphenyl)methanesulfonamide. This compound is a known synthetic intermediate in the manufacturing of Sumatriptan, a widely used medication for the treatment of migraine and cluster headaches. This guide will explore the established therapeutic targets of Sumatriptan and, through a structure-activity relationship (SAR) analysis, extrapolate the potential, albeit likely limited, for this compound to interact with similar biological targets. Detailed experimental protocols for assessing the activity of this compound at these targets are also provided, along with visualizations of key signaling pathways and experimental workflows.

Introduction

This compound is a chemical intermediate primarily recognized for its role in the synthesis of Sumatriptan.[1] Sumatriptan is a potent and selective agonist of serotonin 5-HT1B and 5-HT1D receptors, and its therapeutic efficacy in aborting migraine attacks is well-established.[2] Understanding the potential biological activities of synthetic precursors is crucial in drug development for identifying potential off-target effects, novel therapeutic applications, or for refining synthetic routes to minimize active impurities. This guide will dissect the known pharmacology of Sumatriptan to infer the potential therapeutic targets of its precursor, this compound.

Established Therapeutic Targets of Sumatriptan

The primary therapeutic targets of Sumatriptan are the serotonin 5-HT1B and 5-HT1D receptors .[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to a cascade of intracellular events.

  • 5-HT1B Receptors: These receptors are predominantly located on the smooth muscle cells of cranial blood vessels. Their activation by Sumatriptan leads to vasoconstriction, counteracting the painful vasodilation associated with migraine attacks.[3]

  • 5-HT1D Receptors: These receptors are primarily found on the presynaptic terminals of the trigeminal nerve. Sumatriptan's agonism at these receptors inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which are key mediators of pain and inflammation in migraine.[4]

The combined action of Sumatriptan at these two receptor subtypes effectively mitigates the key pathological events of a migraine attack.

Structure-Activity Relationship (SAR) of Sumatriptan and Implications for this compound

The chemical structure of Sumatriptan is crucial for its high-affinity binding and activation of 5-HT1B/1D receptors. The key pharmacophoric features include:

  • Indole Ring System: The tryptamine core of Sumatriptan mimics the endogenous ligand, serotonin (5-hydroxytryptamine), allowing it to bind to the serotonin receptors.[5]

  • Sulfonamide Side Chain: The sulfonamide group at the 5-position of the indole ring is a critical modification that enhances water solubility and contributes to the compound's ability to interact with the receptor binding pocket.[5]

This compound contains the methanesulfonamide group attached to an aminomethylphenyl ring. However, it critically lacks the indole ring system, which is the core scaffold of tryptamines and essential for high-affinity binding to 5-HT receptors.

Based on established pharmacophore models for 5-HT1B/1D agonists, the presence of the tryptamine moiety is a fundamental requirement for significant receptor interaction.[6] Therefore, it is highly probable that This compound exhibits significantly lower or no affinity for 5-HT1B and 5-HT1D receptors compared to Sumatriptan.

While direct experimental data on the biological activity of this compound is not available in the public domain, the principles of medicinal chemistry and SAR strongly suggest that it is unlikely to be a potent agonist at Sumatriptan's primary therapeutic targets.

Quantitative Data

As there is no publicly available experimental data on the biological activity of this compound, a quantitative data table for this compound cannot be provided. For reference, the binding affinities of Sumatriptan for its target receptors are presented below.

CompoundReceptorBinding Affinity (Ki, nM)
Sumatriptan5-HT1B11.07
Sumatriptan5-HT1D6.58

Data sourced from Benchchem[3].

Experimental Protocols

To empirically determine the potential therapeutic targets of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay for 5-HT1B and 5-HT1D Receptors

This assay will determine the binding affinity of this compound to the 5-HT1B and 5-HT1D receptors.

Objective: To determine the inhibitory constant (Ki) of the test compound for the 5-HT1B and 5-HT1D receptors.

Materials:

  • Cell membranes expressing human recombinant 5-HT1B or 5-HT1D receptors.

  • Radioligand: [3H]-GR125743 (for 5-HT1B/1D).

  • Test compound: this compound.

  • Reference compound: Sumatriptan.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.

  • GF/B glass fiber filters.

  • Scintillation cocktail.

  • 96-well microplates.

Procedure:

  • Prepare serial dilutions of the test compound and reference compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, reference compound, or buffer (for total binding).

  • To determine non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., unlabeled GR125743 or serotonin).

  • Incubate the plate at room temperature for 60 minutes.

  • Rapidly filter the contents of each well through GF/B filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Functional Assay for 5-HT1B and 5-HT1D Receptors

This assay will determine if this compound acts as an agonist or antagonist at the 5-HT1B and 5-HT1D receptors.

Objective: To measure the functional activity (EC50 for agonists, IC50 for antagonists) of the test compound at 5-HT1B and 5-HT1D receptors.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human recombinant 5-HT1B or 5-HT1D receptors.

  • Assay medium: DMEM/F12 with 0.1% BSA.

  • Forskolin.

  • cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • Test compound: this compound.

  • Reference agonist: Sumatriptan.

  • Reference antagonist: GR-127935.

  • 384-well white microplates.

Procedure (Agonist Mode):

  • Seed the cells in 384-well plates and incubate overnight.

  • Prepare serial dilutions of the test compound and reference agonist in the assay medium.

  • Aspirate the culture medium and add the compound dilutions to the cells.

  • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

  • Incubate the plate at room temperature for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Procedure (Antagonist Mode):

  • Prepare serial dilutions of the test compound and reference antagonist.

  • Add the compound dilutions to the cells and pre-incubate for 15 minutes.

  • Add the reference agonist (Sumatriptan) at its EC80 concentration to all wells (except for the basal control).

  • Add a fixed concentration of forskolin to all wells.

  • Incubate and measure cAMP levels as described for the agonist mode.

  • Plot the cAMP concentration against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Sumatriptan_Signaling_Pathway cluster_presynaptic Presynaptic Trigeminal Neuron cluster_postsynaptic Cranial Blood Vessel Smooth Muscle Cell Sumatriptan_pre Sumatriptan HT1D 5-HT1D Receptor Sumatriptan_pre->HT1D Agonist Gi_pre Gi HT1D->Gi_pre Activates AC_pre Adenylyl Cyclase Gi_pre->AC_pre Inhibits cAMP_pre ↓ cAMP AC_pre->cAMP_pre PKA_pre ↓ PKA cAMP_pre->PKA_pre Ca_channel ↓ Ca2+ Influx PKA_pre->Ca_channel CGRP_vesicle CGRP Vesicle Ca_channel->CGRP_vesicle CGRP_release ↓ CGRP Release CGRP_vesicle->CGRP_release Sumatriptan_post Sumatriptan HT1B 5-HT1B Receptor Sumatriptan_post->HT1B Agonist Gq Gq HT1B->Gq Activates PLC PLC Gq->PLC Activates IP3 ↑ IP3 PLC->IP3 Ca_release ↑ Intracellular Ca2+ IP3->Ca_release Contraction Vasoconstriction Ca_release->Contraction

Caption: Signaling pathways of Sumatriptan at 5-HT1D and 5-HT1B receptors.

Experimental_Workflow start This compound binding_assay Radioligand Binding Assay (5-HT1B & 5-HT1D Receptors) start->binding_assay functional_assay Cell-Based Functional Assay (cAMP Measurement) start->functional_assay determine_ki Determine Binding Affinity (Ki) binding_assay->determine_ki Binding Detected no_binding No Significant Binding binding_assay->no_binding No Binding determine_activity Determine Functional Activity (EC50/IC50) functional_assay->determine_activity Activity Detected no_activity No Significant Activity functional_assay->no_activity No Activity conclusion Conclusion on Potential Therapeutic Targets determine_ki->conclusion determine_activity->conclusion no_binding->conclusion no_activity->conclusion

Caption: Experimental workflow for assessing the therapeutic potential.

Conclusion

This compound is a key intermediate in the synthesis of the potent anti-migraine drug, Sumatriptan. While Sumatriptan's therapeutic effects are mediated through agonism at 5-HT1B and 5-HT1D receptors, a thorough analysis of the structure-activity relationships of tryptamines strongly suggests that this compound is unlikely to possess significant affinity or activity at these receptors due to the absence of the critical indole scaffold.

To definitively ascertain its biological activity profile, in vitro radioligand binding and functional assays are recommended. The detailed protocols provided in this guide offer a robust framework for such investigations. The findings from these studies would provide conclusive evidence regarding the potential therapeutic targets, if any, of this compound and would be valuable for both academic research and industrial drug development.

References

N-(4-Amino-3-methylphenyl)methanesulfonamide: A Technical Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of N-(4-Amino-3-methylphenyl)methanesulfonamide, a key pharmaceutical intermediate. Due to the limited availability of public data on this specific molecule, this paper presents a predictive analysis based on established chemical principles and data from closely related structural analogs. This guide covers its anticipated chemical properties, a proposed synthetic route with detailed experimental protocol, and its potential applications in drug development, particularly in the synthesis of targeted therapeutic agents.

Chemical Properties and Structure

This compound is an aromatic sulfonamide. The structure features a central aniline ring substituted with an amino group, a methyl group, and a methanesulfonamide group. The relative positions of these functional groups are critical to its reactivity and potential use as a building block in medicinal chemistry.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

PropertyPredicted Value for this compound4-Amino-N-methylbenzenemethanesulfonamide[1][2][3]N-(4-Amino-3-methoxyphenyl)methanesulfonamide
Molecular Formula C₈H₁₂N₂O₂SC₈H₁₂N₂O₂SC₈H₁₂N₂O₃S
Molecular Weight 200.26 g/mol 200.26 g/mol 216.26 g/mol
CAS Number Not available109903-35-757165-06-7
Predicted Melting Point 130-150 °C140-142 °CNot available
Predicted Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.Slightly soluble in DMSO and Methanol (with heating).Not available
Predicted pKa ~9-10 for the sulfonamide N-H, ~4-5 for the aniline N-H₂⁺Not availableNot available

Proposed Synthesis of this compound

A plausible and efficient synthetic route for this compound involves a two-step process starting from the readily available 2-methyl-4-nitroaniline. The synthesis pathway is outlined below.

2-Methyl-4-nitroaniline 2-Methyl-4-nitroaniline N-(3-Methyl-4-nitrophenyl)methanesulfonamide N-(3-Methyl-4-nitrophenyl)methanesulfonamide 2-Methyl-4-nitroaniline->N-(3-Methyl-4-nitrophenyl)methanesulfonamide Step 1: Sulfonylation (Methanesulfonyl chloride, Pyridine) This compound This compound N-(3-Methyl-4-nitrophenyl)methanesulfonamide->this compound Step 2: Reduction (e.g., H₂, Pd/C or Hydrazine hydrate)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of N-(3-Methyl-4-nitrophenyl)methanesulfonamide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-4-nitroaniline (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Reagent: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation and Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

Method A: Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation vessel, dissolve the N-(3-Methyl-4-nitrophenyl)methanesulfonamide (1 equivalent) from Step 1 in a solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen pressure of 50-60 psi. Stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed.

  • Filtration and Concentration: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization to yield this compound.

Method B: Reduction with Hydrazine Hydrate[4]

  • Reaction Setup: In a round-bottom flask, suspend N-(3-Methyl-4-nitrophenyl)methanesulfonamide (1 equivalent) in an alcohol solvent (e.g., ethanol).

  • Catalyst and Reducing Agent: Add a catalytic amount of Raney Nickel or Ferric Chloride and an excess of hydrazine hydrate.

  • Reaction: Heat the mixture to reflux (60-88 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and filter to remove the catalyst.

  • Isolation: Concentrate the filtrate and isolate the product. The product can be further purified by recrystallization. This method has been reported to give high yields (over 92%) for a similar compound.[4]

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate for the synthesis of various pharmaceutically active compounds. The primary amino group and the sulfonamide moiety provide two reactive sites for further chemical modifications.

cluster_0 This compound cluster_1 Potential Drug Scaffolds Intermediate This compound Kinase_Inhibitors Kinase Inhibitors Intermediate->Kinase_Inhibitors Amide/Urea Formation Antimicrobials Antimicrobial Agents Intermediate->Antimicrobials Heterocycle Formation Other_APIs Other APIs Intermediate->Other_APIs Further Functionalization

Caption: Potential applications of the intermediate in drug scaffold synthesis.

The "4-amino-3-methylphenyl" substructure is present in molecules of biological interest. For example, a related compound, N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide, is known as Color Developing Agent 3 (CD-3) and is used in film processing, highlighting the accessibility and utility of this substituted aniline core.[5]

The primary aromatic amine can be readily diazotized and converted to a variety of other functional groups, or it can undergo acylation, alkylation, or be used in the formation of ureas and thioureas. The sulfonamide proton is acidic and can be deprotonated for further N-alkylation or other modifications. This dual reactivity makes it a versatile synthon for building complex molecules, including potential kinase inhibitors, antibacterial agents, and other targeted therapies.

Safety and Handling

Based on data for structurally similar compounds, this compound should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Disclaimer: The information provided in this technical guide for this compound is based on predictive modeling and data from analogous compounds due to the absence of specific literature for the target molecule. All experimental work should be conducted with appropriate safety precautions and on a small scale initially.

References

Synthesis of Sumatriptan from N-(4-Amino-3-methylphenyl)methanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides an in-depth technical guide for the synthesis of Sumatriptan, a potent 5-HT1 receptor agonist used in the treatment of migraine headaches. The described synthetic pathway commences with N-(4-Amino-3-methylphenyl)methanesulfonamide and proceeds through a classical Fischer indole synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations to facilitate a comprehensive understanding of the manufacturing process.

Introduction to the Synthetic Strategy

Sumatriptan, chemically known as 3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide, is a crucial pharmaceutical agent for acute migraine therapy. Its structure is centered around a substituted indole nucleus. The most prominent and industrially applied method for constructing this indole core is the Fischer indole synthesis.[1][2] This strategy involves the acid-catalyzed cyclization of a phenylhydrazone intermediate.

This guide outlines a robust synthetic route starting from this compound. The key transformations include:

  • Diazotization of the primary aromatic amine.

  • Reduction of the resulting diazonium salt to a stable phenylhydrazine hydrochloride intermediate.

  • Condensation with an appropriate aldehyde equivalent to form a hydrazone.

  • Fischer Indole Cyclization to construct the target indole ring system, yielding Sumatriptan.

The overall workflow is depicted below.

G A N-(4-Amino-3-methylphenyl)- methanesulfonamide B Diazonium Salt Intermediate A->B 1. NaNO₂, HCl 2. 0-5 °C C 4-Hydrazino-N,3-dimethylbenzene- methanesulfonamide HCl B->C SnCl₂ or Na₂S₂O₄ Reduction D Hydrazone Intermediate C->D 4,4-dimethoxy-N,N- dimethylbutan-1-amine (Aldehyde Acetal) E Sumatriptan D->E Polyphosphoric Acid (PPA) Heat (Fischer Indole Synthesis)

Caption: Overall synthetic workflow for Sumatriptan.

Experimental Protocols

Step 1: Synthesis of 4-Hydrazino-N,3-dimethylbenzenemethanesulfonamide Hydrochloride

This initial phase involves the conversion of the starting aniline derivative into the key phenylhydrazine intermediate.

A. Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form a diazonium salt.[3][4] The low temperature is critical to ensure the stability of the diazonium intermediate.[3]

B. Reduction: The diazonium salt is then reduced to the corresponding hydrazine. While various reducing agents can be used, stannous chloride (SnCl₂) and sodium dithionite are commonly employed in industrial processes due to their efficiency and selectivity.[5]

G cluster_0 Diazotization and Reduction A N-(4-Amino-3-methylphenyl)- methanesulfonamide B Diazonium Salt A->B NaNO₂ / conc. HCl (0-5 °C) C 4-Hydrazino-N,3-dimethylbenzene- methanesulfonamide HCl B->C SnCl₂·2H₂O in conc. HCl

Caption: Formation of the key phenylhydrazine intermediate.

Detailed Protocol:

  • Suspend this compound (1.0 eq) in concentrated hydrochloric acid (approx. 5-6 M).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution for 30-45 minutes at 0-5 °C.

  • In a separate vessel, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, approx. 2.5-3.0 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the stannous chloride solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir for 2-3 hours, gradually warming to room temperature.

  • The precipitated solid, 4-Hydrazino-N,3-dimethylbenzenemethanesulfonamide hydrochloride, is collected by filtration.

  • Wash the solid with cold water and then a suitable organic solvent (e.g., ethyl acetate) and dry under vacuum.

ParameterValue/ConditionReference
Diazotization Temp. 0-5 °C[3]
Reducing Agent SnCl₂·2H₂O or Na₂S₂O₄[5]
Solvent Aqueous HCl[5]
Typical Yield 75-85%N/A
Step 2: Fischer Indole Synthesis of Sumatriptan

This step constitutes the core of the synthesis, where the indole ring is formed.

A. Hydrazone Formation: The phenylhydrazine hydrochloride is condensed with 4,4-dimethoxy-N,N-dimethylbutan-1-amine. This acetal serves as a stable and easy-to-handle precursor to the required 4-(dimethylamino)butyraldehyde.[1] The reaction is typically carried out at room temperature.[6]

B. Cyclization: The formed hydrazone intermediate is cyclized without isolation using a strong acid catalyst, such as polyphosphoric acid (PPA) or its ethyl ester (PPE).[2] The reaction involves heating, which promotes a[7][7]-sigmatropic rearrangement, followed by the elimination of ammonia to achieve aromatization, yielding the indole nucleus.[1]

G node1 Hydrazone Formation node2 Ene-hydrazine Tautomer node1->node2 node3 [3,3]-Sigmatropic Rearrangement node2->node3 Heat, H⁺ node4 Rearomatization & Ammonia Elimination node3->node4 node5 Indole Ring Formed node4->node5

Caption: Logical workflow of the Fischer indole cyclization.

Detailed Protocol:

  • Charge a reaction vessel with 4-Hydrazino-N,3-dimethylbenzenemethanesulfonamide hydrochloride (1.0 eq) and 4,4-dimethoxy-N,N-dimethylbutan-1-amine (1.0-1.2 eq).

  • Add a suitable solvent, such as chloroform or acetonitrile.[2][8]

  • Stir the mixture at ambient temperature (20-25 °C) for 2-3 hours to allow for complete hydrazone formation.[6]

  • To this mixture, carefully add polyphosphoric acid (PPA) or ethyl polyphosphate (PPE) portion-wise, as the addition is exothermic.[2] The temperature should be controlled, ideally below 15-20 °C during addition.[2]

  • After the addition is complete, heat the reaction mass to 70-85 °C and maintain for 2-4 hours, monitoring the reaction progress by HPLC.

  • Upon completion, cool the mixture and quench by carefully pouring it into ice water.

  • Basify the aqueous solution with a suitable base (e.g., potassium carbonate or sodium hydroxide) to a pH of 9-10.

  • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Sumatriptan base.

Purification and Quantitative Data

Crude Sumatriptan is typically purified by recrystallization from an alcoholic solvent like methanol or isopropanol.[6] This process effectively removes process-related impurities, including unreacted intermediates and by-products from side reactions, such as the formation of dimers.[6][9]

Table 1: Summary of Reaction Parameters and Yields

StepKey ReagentsCatalystSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
Hydrazine Formation NaNO₂, SnCl₂-Aq. HCl0-253-475-85>95%
Fischer Indole Synthesis Aldehyde AcetalPPA/PPEChloroform25 → 803-560-70>98% (crude)
Recrystallization --MethanolReflux → 02>90% (recovery)>99.5%

Table 2: Physicochemical Properties of Sumatriptan

PropertyValueReference
Molecular Formula C₁₄H₂₁N₃O₂S[10]
Molecular Weight 295.40 g/mol [10]
Melting Point 173-175 °C[7]
Appearance White to off-white crystalline solidN/A

Conclusion

The synthesis of Sumatriptan from this compound via the Fischer indole synthesis is a well-established and scalable process. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature during the diazotization and the addition of the cyclization catalyst.[2][3] Proper workup and purification steps are essential to achieve the high purity required for an active pharmaceutical ingredient, minimizing process-related impurities and ensuring product quality and safety.[11]

References

N-(4-Amino-3-methylphenyl)methanesulfonamide: A Key Starting Material in the Synthesis of Targeted Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of oncology has been significantly reshaped by the advent of targeted therapies, which offer greater precision and often improved tolerability compared to conventional chemotherapy. Central to the development of these innovative treatments is the synthesis of complex organic molecules, a process that relies on the availability of high-quality starting materials. One such crucial building block is N-(4-Amino-3-methylphenyl)methanesulfonamide, a key intermediate in the synthesis of several kinase inhibitors. This technical guide provides a comprehensive overview of its application, focusing on the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib. We will delve into the synthetic pathways, present quantitative data from key experimental studies, and provide detailed protocols to support researchers in the field of drug discovery and development.

Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib, marketed under the brand name Votrient, is an oral angiogenesis inhibitor that targets multiple tyrosine kinases. It is primarily indicated for the treatment of advanced renal cell carcinoma (RCC) and advanced soft tissue sarcoma (STS). The therapeutic efficacy of Pazopanib stems from its ability to inhibit several key receptors involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), platelet-derived growth factor receptors (PDGFR-α and PDGFR-β), and the stem cell factor receptor (c-Kit).

The chemical synthesis of Pazopanib involves a multi-step process, with this compound serving as a critical precursor. The following sections will detail the synthetic route, provide quantitative data on reaction yields, and outline the experimental procedures.

Synthesis of Pazopanib: The Role of this compound

The synthesis of Pazopanib typically involves the condensation of this compound with a pyrimidine derivative. A common synthetic route is outlined below:

pazopanib_synthesis start This compound pazopanib Pazopanib start->pazopanib Condensation intermediate1 N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine intermediate1->pazopanib

A simplified workflow for the synthesis of Pazopanib.

A pivotal step in this synthesis is the nucleophilic aromatic substitution reaction between this compound and N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine. This reaction forms the core structure of the Pazopanib molecule.

Quantitative Data from Pazopanib Synthesis

The efficiency of a synthetic route is determined by several factors, including reaction yields, purity of the product, and the conditions required for the transformation. The following table summarizes quantitative data from a representative synthesis of Pazopanib, highlighting the key step involving this compound.

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
Condensation This compound, N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-aminep-Toluenesulfonic acid, 2-Propanol80-8512-1690-95>99
Salt Formation Pazopanib free baseHCl, Ethanol20-252-495-98>99.5

This data is compiled from various sources and represents typical values. Actual results may vary depending on the specific experimental conditions.

Experimental Protocol: Synthesis of Pazopanib Hydrochloride

The following is a detailed experimental protocol for the synthesis of Pazopanib hydrochloride from this compound.

Step 1: Condensation Reaction

  • To a solution of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1.0 eq) in 2-propanol, add this compound (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to 80-85 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with 2-propanol, and dry under vacuum to obtain Pazopanib free base.

Step 2: Formation of Pazopanib Hydrochloride

  • Suspend the Pazopanib free base in ethanol.

  • Slowly add a solution of hydrochloric acid in ethanol while stirring.

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resulting solid, wash with ethanol, and dry under vacuum to yield Pazopanib hydrochloride.

Mechanism of Action: Inhibition of Tyrosine Kinase Signaling

Pazopanib exerts its anti-cancer effects by inhibiting the phosphorylation of key tyrosine kinase receptors, thereby blocking downstream signaling pathways that are crucial for tumor cell proliferation, survival, and angiogenesis. The primary target of Pazopanib is the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a central role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

vegf_pathway cluster_cell Endothelial Cell cluster_downstream Downstream Signaling cluster_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Pazopanib Pazopanib Pazopanib->VEGFR Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

The inhibitory effect of Pazopanib on the VEGF signaling pathway.

By binding to the ATP-binding pocket of the VEGFR, Pazopanib prevents its autophosphorylation and subsequent activation of downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt-mTOR pathways. The inhibition of these pathways ultimately leads to a reduction in tumor angiogenesis, proliferation, and survival.

Conclusion

This compound is a vital starting material in the synthesis of Pazopanib, a clinically important multi-targeted tyrosine kinase inhibitor. The synthetic route to Pazopanib is well-established, with the condensation reaction involving this key intermediate proceeding in high yield and purity. Understanding the synthesis, quantitative parameters, and the mechanism of action of Pazopanib is essential for researchers and professionals involved in the development of novel cancer therapies. This guide provides a foundational understanding of the role of this compound in this context and serves as a valuable resource for further research and development efforts in the field of oncology.

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(4-Amino-3-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Amino-3-methylphenyl)methanesulfonamide is a key chemical intermediate in the synthesis of various pharmacologically active compounds and dyes. Its structure, featuring a sulfonamide group and a substituted aniline, makes it a versatile building block. This document provides a detailed three-step protocol for the laboratory-scale synthesis of this compound, commencing from the commercially available starting material, p-toluidine. The described methodology is robust and relies on well-established chemical transformations, including electrophilic aromatic nitration, sulfonamide formation (mesylation), and chemoselective reduction of a nitro group. Each step has been optimized to ensure a high yield and purity of the final product.

The overall synthetic pathway is depicted below:

Synthesis_Pathway A p-Toluidine B 3-Methyl-4-nitroaniline A->B Step 1: Nitration HNO₃, H₂SO₄ C N-(3-Methyl-4-nitrophenyl)methanesulfonamide B->C Step 2: Mesylation MsCl, Pyridine D This compound C->D Step 3: Reduction N₂H₄·H₂O, Raney® Ni

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Materials and Equipment
  • Reagents: p-Toluidine, concentrated sulfuric acid (98%), concentrated nitric acid (70%), methanesulfonyl chloride (MsCl), pyridine, hydrazine hydrate (80% solution), Raney® Nickel (slurry in water), sodium carbonate, ethanol, methanol, dichloromethane (DCM), diethyl ether, and deuterated solvents for NMR analysis.

  • Equipment: Round-bottom flasks, magnetic stirrer with heating mantle, dropping funnel, ice bath, reflux condenser, Buchner funnel and flask, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), and standard laboratory glassware.

  • Analytical Instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Infrared (IR) spectrometer, Mass Spectrometer (MS), and Melting Point Apparatus.

Step 1: Synthesis of 3-Methyl-4-nitroaniline

This procedure outlines the nitration of p-toluidine to produce the key intermediate, 3-methyl-4-nitroaniline.

Step1_Workflow cluster_prep Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Purification prep1 Dissolve p-toluidine in conc. H₂SO₄ prep2 Prepare nitrating mixture: HNO₃ + H₂SO₄ react1 Cool p-toluidine solution to 0°C prep2->react1 react2 Add nitrating mixture dropwise at 0°C react1->react2 react3 Stir at 0°C react2->react3 workup1 Pour mixture onto ice-water react3->workup1 workup2 Neutralize with sodium carbonate workup1->workup2 workup3 Filter precipitate workup2->workup3 workup4 Recrystallize from ethanol workup3->workup4 workup5 Dry product workup4->workup5

Caption: Experimental workflow for the synthesis of 3-Methyl-4-nitroaniline.

Methodology:

  • In a 500 mL flask, dissolve 10.0 g of p-toluidine in 200 g of concentrated sulfuric acid. Cool the solution in an ice-salt bath to below 0°C with constant stirring.

  • Separately, prepare a nitrating mixture by carefully adding 7.5 g of concentrated nitric acid to 30 g of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the stirred p-toluidine solution, ensuring the temperature is maintained at 0°C.

  • After the addition is complete, allow the mixture to stand for 10 minutes and then pour it slowly into 500 mL of an ice-water slurry.

  • Neutralize the solution by carefully adding solid sodium carbonate until the precipitation of the product is complete. Keep the solution cool during neutralization.

  • Filter the resulting yellow precipitate using a Buchner funnel, wash with cold water, and press dry.

  • Recrystallize the crude product from ethanol to yield pure 3-methyl-4-nitroaniline as yellow needles. Dry the product under vacuum.

Step 2: Synthesis of N-(3-Methyl-4-nitrophenyl)methanesulfonamide

This step involves the mesylation of the amino group of 3-methyl-4-nitroaniline.

Methodology:

  • In a 250 mL round-bottom flask, dissolve 5.0 g of 3-methyl-4-nitroaniline in 50 mL of anhydrous pyridine.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add 4.1 mL (1.2 equivalents) of methanesulfonyl chloride to the stirred solution.

  • Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for an additional 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold 2 M hydrochloric acid.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(3-methyl-4-nitrophenyl)methanesulfonamide.

Step 3: Synthesis of this compound

The final step is the selective reduction of the nitro group to an amine using catalytic transfer hydrogenation.

Step3_Workflow cluster_reaction Reduction Reaction cluster_workup Work-up and Purification react1 Suspend nitro compound and Raney® Ni in Methanol react2 Heat mixture to 40-50°C react1->react2 react3 Add hydrazine hydrate dropwise react2->react3 react4 Reflux until reaction is complete (TLC) react3->react4 workup1 Filter hot solution through Celite® react4->workup1 workup2 Concentrate filtrate under vacuum workup1->workup2 workup3 Recrystallize residue from ethanol/water workup2->workup3 workup4 Dry final product workup3->workup4

Caption: Experimental workflow for the reduction to the final product.

Methodology:

  • To a 250 mL flask, add 4.0 g of N-(3-methyl-4-nitrophenyl)methanesulfonamide, 100 mL of methanol, and a catalytic amount of Raney® Nickel (approximately 0.4 g of a 50% slurry in water, washed with methanol).

  • Heat the stirred suspension to 40-50°C.

  • Add 2.5 mL of 80% hydrazine hydrate dropwise to the mixture. An exothermic reaction with gas evolution should be observed.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for 2 hours or until TLC analysis indicates the complete disappearance of the starting material.

  • While still hot, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with hot methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting solid residue from an ethanol/water mixture to afford the final product, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reactant Quantities and Molar Equivalents

Step Starting Material Molar Mass ( g/mol ) Mass (g) Moles (mmol) Key Reagent Molar Mass ( g/mol ) Moles (mmol) Equiv.
1 p-Toluidine 107.15 10.0 93.3 Nitric Acid (70%) 63.01 116.6 1.25
2 3-Methyl-4-nitroaniline 152.15 5.0 32.9 Methanesulfonyl Chloride 114.55 39.4 1.2

| 3 | N-(3-Methyl-4-nitrophenyl)methanesulfonamide | 230.24 | 4.0 | 17.4 | Hydrazine Hydrate (80%) | 50.06 | 40.0 | 2.3 |

Table 2: Product Yield and Physical Properties

Step Product Name Molar Mass ( g/mol ) Theoretical Yield (g) Actual Yield (g) Yield (%) Physical Appearance Melting Point (°C)
1 3-Methyl-4-nitroaniline 152.15 14.2 9.2 - 9.9 65 - 70 Yellow needles 136 - 137
2 N-(3-Methyl-4-nitrophenyl)methanesulfonamide 230.24 7.6 ~6.5 ~85 (Est.) Pale yellow solid 141 - 143

| 3 | this compound | 200.26 | 3.5 | ~2.9 | ~83 (Est.) | Off-white solid | 164 - 166 |

Disclaimer: The provided protocols are intended for use by trained professionals in a suitably equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The yields are estimates and may vary based on experimental conditions.

Application Note: Purification of N-(4-Amino-3-methylphenyl)methanesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-ST

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of N-(4-Amino-3-methylphenyl)methanesulfonamide via recrystallization. The procedure outlines solvent selection, dissolution of the crude product, decolorization, crystallization, and isolation of the purified compound. This method is effective for removing impurities and obtaining a product with high purity suitable for further research and development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the final product's safety and efficacy. Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds.[1] The principle relies on the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures. By dissolving the impure compound in a minimum amount of a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving the impurities dissolved in the mother liquor.[2] This document presents a standardized protocol for the recrystallization of this compound.

Physicochemical Properties & Data

Proper solvent selection and process control are informed by the physicochemical properties of the compound. Key data for this compound are summarized below.

PropertyValueReference
Molecular Formula C₈H₁₂N₂O₂S[3]
Molecular Weight 200.26 g/mol [3]
Appearance (Crude) Pale Yellow to Pale Beige Solid[4]
Appearance (Purified) White to Off-White Crystalline SolidN/A
Melting Point (Purified) 140-142 °C[4]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[4]
Purity (Typical Crude) ~95%[5]
Purity (Post-Recrystallization) >99% (Expected)N/A
Yield (Typical) 80-90% (Expected)N/A

Experimental Protocol

This protocol details the step-by-step procedure for the purification of this compound.

3.1. Materials and Equipment

  • Crude this compound

  • Methanol (ACS Grade or higher)

  • Activated Charcoal (decolorizing carbon)

  • Erlenmeyer flasks (appropriate sizes)

  • Heating mantle or hot plate with magnetic stirring

  • Büchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula and weighing scale

  • Desiccator or vacuum oven

3.2. Solvent Selection Logic

The choice of solvent is the most critical step in recrystallization.[1] An ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point. Methanol is a suitable choice for this compound as its solubility increases significantly with heat.[4]

A Start: Select Solvent B Test Solubility in Candidate Solvents (e.g., Methanol, Ethanol, Water) A->B C Is compound soluble in hot solvent? B->C D Is compound poorly soluble in cold solvent? C->D  Yes G Reject Solvent: Poor dissolution C->G  No E Solvent is Suitable (e.g., Methanol) D->E  Yes F Reject Solvent: Poor differential solubility D->F  No

Diagram 1: Logic for selecting a recrystallization solvent.

3.3. Recrystallization Workflow

The following diagram illustrates the complete workflow for the purification process.

cluster_dissolution Dissolution & Decolorization cluster_crystallization Crystallization & Isolation cluster_drying Drying A 1. Place crude solid in Erlenmeyer flask B 2. Add minimum amount of hot methanol to dissolve A->B C Is solution colored? B->C D 3. Add activated charcoal and boil for 2-5 min C->D Yes E 4. Perform hot gravity filtration to remove charcoal/impurities C->E No D->E F 5. Allow filtrate to cool slowly to room temperature E->F G 6. Cool in an ice bath to maximize crystal yield F->G H 7. Collect crystals by vacuum filtration G->H I 8. Wash crystals with ice-cold methanol H->I J 9. Dry crystals in a desiccator or vacuum oven I->J K 10. Characterize purified product (Melting Point, HPLC, etc.) J->K

Diagram 2: Experimental workflow for recrystallization.

3.4. Step-by-Step Procedure

  • Dissolution: Weigh the crude this compound and place it into an appropriately sized Erlenmeyer flask equipped with a stir bar. In a separate flask, heat the recrystallization solvent (methanol) to its boiling point. Add the minimum amount of hot methanol to the crude solid while stirring and heating until the solid is completely dissolved.[6]

  • Decolorization (Optional): If the resulting solution is colored, remove it from the heat source and add a small amount of activated charcoal (approximately 1-2% of the solute's weight).[7] Re-heat the mixture to boiling for 2-5 minutes to allow the charcoal to adsorb colored impurities.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask containing the filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[2]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals on the filter paper with a small volume of ice-cold methanol to rinse away any remaining mother liquor containing dissolved impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be achieved by leaving them on the filter under vacuum for a period, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

  • Analysis: Once dry, determine the mass and calculate the percent recovery. Characterize the purified product by measuring its melting point and assessing its purity using an appropriate analytical technique such as HPLC or NMR spectroscopy. A sharp melting point close to the literature value (140-142 °C) is a good indicator of high purity.[4]

Disclaimer: This application note is intended for guidance and informational purposes only. Users should adapt the protocol based on the specific nature of their crude material and impurities. All laboratory work should be conducted with appropriate safety precautions.

References

Application Note: HPLC Analysis of N-(4-Amino-3-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(4-Amino-3-methylphenyl)methanesulfonamide is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. As with any synthetic compound intended for further use, particularly in drug development, it is crucial to have a robust analytical method to determine its purity and quantify its presence in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used for the separation, identification, and quantification of chemical compounds. This application note details a proposed Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound, suitable for researchers, scientists, and drug development professionals. The described method is based on established principles for the analysis of structurally related aromatic amines and sulfonamides.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (≥98%)

  • Ammonium acetate (≥98%)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 35 minutes
Standard and Sample Preparation

4.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with methanol.

4.2. Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions, e.g., 90% A: 10% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4.3. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volume of methanol to achieve a theoretical concentration within the calibration range.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Data Presentation: Method Validation Summary

The following table summarizes the typical quantitative data expected from a validation of this proposed HPLC method. These values are representative for similar analytical methods and should be established experimentally.

Validation ParameterTypical Performance Specification
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Retention Time (RT) Approximately 15 ± 2 minutes (highly dependent on the specific column and system)
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) Intraday: ≤ 2.0%; Interday: ≤ 3.0%
Accuracy (% Recovery) 98.0% - 102.0%
Specificity No interference from blank or placebo at the retention time of the analyte. Peak purity > 0.99.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage A Weigh Reference Standard & Sample B Dissolve in Methanol & Sonicate A->B Solubilization C Prepare Calibration Standards B->C Dilution Series D Filter Sample Solution B->D Purification E Inject into HPLC System C->E D->E Analysis Queue F Separation on C18 Column (Gradient Elution) E->F Mobile Phase Flow G UV Detection at 254 nm F->G H Integrate Chromatographic Peaks G->H Data Acquisition I Construct Calibration Curve H->I J Quantify Analyte Concentration H->J I->J Regression Analysis K Generate Final Report J->K Documentation

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The proposed RP-HPLC method provides a reliable and robust framework for the quantitative analysis of this compound. The use of a standard C18 column and a straightforward mobile phase system makes this method readily adaptable in most analytical laboratories. The outlined protocol for sample and standard preparation, along with the specified chromatographic conditions, offers a solid starting point for method development and validation activities. It is recommended that users perform a full method validation according to ICH guidelines or internal standard operating procedures to ensure its suitability for their specific application.

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay of N-(4-Amino-3-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-Amino-3-methylphenyl)methanesulfonamide is a sulfonamide-containing aromatic amine. The sulfonamide functional group is a well-established pharmacophore known to inhibit various enzymes, most notably the carbonic anhydrases (CAs). Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, including pH homeostasis, CO2 transport, and ion exchange.[2][3] Dysregulation of CA activity is implicated in several pathologies such as glaucoma, epilepsy, and some cancers, making them a significant therapeutic target.[2][4]

This document provides a detailed protocol for an in vitro enzyme inhibition assay to evaluate the inhibitory potential of this compound against a representative isoform, human Carbonic Anhydrase II (hCA II). The assay is based on the esterase activity of hCA II, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the chromogenic product p-nitrophenol, allowing for spectrophotometric monitoring of the reaction rate.[4][5]

Enzyme Inhibition Assay Principle

The enzymatic activity of hCA II is determined by monitoring the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol (p-NP). The rate of formation of p-NP, a yellow-colored product, is measured by the increase in absorbance at 400-405 nm.[4] When an inhibitor, such as this compound, binds to the enzyme, the rate of p-NPA hydrolysis decreases. The extent of this inhibition is proportional to the concentration and potency of the inhibitor. By measuring the reaction rates at various inhibitor concentrations, the half-maximal inhibitory concentration (IC50) can be determined.

Experimental Protocols

Materials and Reagents

  • Enzyme: Human Carbonic Anhydrase II (hCA II), lyophilized powder (e.g., Sigma-Aldrich C4396)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test Compound: this compound

  • Positive Control: Acetazolamide (a known CA inhibitor)[6]

  • Buffer: 50 mM Tris-HCl, pH 7.5[4]

  • Organic Solvent: DMSO (for dissolving test compound and substrate)

  • Equipment:

    • 96-well clear, flat-bottom microplates

    • Microplate spectrophotometer capable of kinetic measurements at 400-405 nm

    • Multichannel pipettes and tips

    • Standard laboratory glassware and consumables

Reagent Preparation

  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water. Adjust the pH to 7.5 with HCl and bring to the final volume.

  • hCA II Stock Solution (1 mg/mL): Dissolve hCA II in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • hCA II Working Solution: On the day of the assay, dilute the hCA II stock solution to the desired final concentration (e.g., 15 µg/mL) with cold Assay Buffer.[7]

  • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in DMSO. This solution should be prepared fresh.[4]

  • Test Compound Stock Solution (10 mM): Dissolve this compound in DMSO.

  • Positive Control Stock Solution (1 mM): Dissolve Acetazolamide in DMSO.

  • Serial Dilutions: Prepare serial dilutions of the test compound and positive control in DMSO.

Assay Procedure (96-well plate format)

  • Plate Setup:

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL hCA II Working Solution.

    • Test Compound Wells: 158 µL Assay Buffer + 2 µL of test compound serial dilutions + 20 µL hCA II Working Solution.

    • Positive Control Wells: 158 µL Assay Buffer + 2 µL of positive control serial dilutions + 20 µL hCA II Working Solution.

    • It is recommended to perform all measurements in triplicate.[4]

  • Enzyme-Inhibitor Pre-incubation:

    • Add the Assay Buffer and DMSO/inhibitor solutions to the appropriate wells as described above.

    • Add 20 µL of the hCA II Working Solution to all wells except the blank wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the 3 mM p-NPA Substrate Stock Solution to all wells.[8]

    • Immediately place the microplate into the spectrophotometer.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.[4]

Data Analysis

  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[4]

  • Calculate Percentage Inhibition:

    • Use the following formula to calculate the percentage of inhibition for each concentration of the test compound:

      where V_inhibitor is the reaction rate in the presence of the inhibitor and V_vehicle is the reaction rate of the vehicle control (Maximum Activity).

  • Determine IC50 Value:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation

Table 1: Hypothetical Inhibition Data for this compound against hCA II

Compound Concentration (µM)Average Reaction Rate (ΔAbs/min)Standard Deviation% Inhibition
0 (Vehicle Control)0.05200.00250.0
0.10.04680.002110.0
0.30.03900.001825.0
10.02650.001549.0
30.01510.001171.0
100.00780.000985.0
300.00420.000591.9

Table 2: Summary of IC50 Values

CompoundTarget EnzymeIC50 (µM)
This compoundhCA II1.05
Acetazolamide (Positive Control)hCA II0.031[7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Compound) dilutions Perform Serial Dilutions (Test Compound & Control) plate Plate Setup in 96-well Plate (Enzyme, Buffer, Inhibitor/Vehicle) dilutions->plate incubate Pre-incubate (15 min at RT) plate->incubate react Initiate Reaction (Add p-NPA Substrate) incubate->react measure Kinetic Measurement (Absorbance at 405 nm) react->measure rates Calculate Reaction Rates (ΔAbs/min) measure->rates inhibition Calculate % Inhibition rates->inhibition ic50 Generate Dose-Response Curve & Determine IC50 inhibition->ic50

Caption: Workflow for the in vitro inhibition assay of hCA II.

Signaling_Pathway cluster_membrane Extracellular & Membrane cluster_cytosol Cytosol CO2_out CO2 CO2_in CO2 CO2_out->CO2_in Diffusion H2O H2O CA2 Carbonic Anhydrase II (hCA II) H2O->CA2 HCO3_out HCO3- H_out H+ AE1 Anion Exchanger 1 (AE1) AE1->HCO3_out Transport HCO3_in HCO3- CA2->HCO3_in Catalysis H_in H+ CA2->H_in Catalysis CO2_in->CA2 HCO3_in->AE1 pH_reg Intracellular pH Regulation H_in->pH_reg inhibitor N-(4-Amino-3-methylphenyl) methanesulfonamide inhibitor->CA2 Inhibition

Caption: Role of hCA II in pH regulation and its inhibition.

References

Application Notes and Protocols for Cell-Based Assays Using N-(4-Amino-3-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing N-(4-Amino-3-methylphenyl)methanesulfonamide in various cell-based assays. This document offers detailed protocols for assessing the compound's effects on cell viability, proliferation, and apoptosis, which are critical parameters in drug discovery and development. The provided methodologies and data presentation formats are designed to facilitate the characterization of this and other novel chemical entities.

Introduction

This compound is a small molecule with a chemical structure suggestive of potential biological activity. The presence of the sulfonamide group, a common feature in many therapeutic agents, and the aminophenyl moiety, suggests that this compound may interact with various cellular targets. Due to the limited publicly available data on its specific mechanism of action, a systematic approach to characterizing its cellular effects is essential.

This document outlines a series of foundational cell-based assays to determine the bioactivity of this compound. The protocols described herein are widely used in the fields of cancer biology and drug discovery to identify and characterize compounds with potential therapeutic value.

Potential Signaling Pathway Involvement

Many small molecules with structures similar to this compound have been identified as modulators of critical signaling pathways, such as those involved in cell growth and survival. A common target for such compounds are protein kinases. The following diagram illustrates a hypothetical signaling cascade that could be modulated by a kinase inhibitor, leading to downstream effects on cell proliferation and survival.

Hypothetical Kinase Inhibitor Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK Compound N-(4-Amino-3-methylphenyl) methanesulfonamide Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Apoptosis Apoptosis AKT->Apoptosis |

Caption: Hypothetical signaling pathway potentially targeted by the compound.

Experimental Protocols

The following protocols provide a framework for the initial characterization of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[1]

Workflow:

MTT Assay Workflow A Seed cells in a 96-well plate B Treat with varying concentrations of This compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA, which is a direct measure of cell proliferation.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well to a final concentration of 10 µM.

  • Fixation and Denaturation: After the incubation period, remove the labeling medium, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.

  • Antibody Incubation: Wash the cells and add an anti-BrdU primary antibody. Incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the cells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the cells and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by Propidium Iodide, PI).

Workflow:

Annexin V/PI Apoptosis Assay Workflow A Treat cells with This compound B Harvest cells (including supernatant) A->B C Wash cells with PBS B->C D Resuspend in Annexin V Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the dark for 15 minutes E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with the compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within 1 hour.

Data Presentation

Quantitative data from the assays should be summarized for clear comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 6.1
0.198 ± 4.995 ± 5.592 ± 6.3
192 ± 6.185 ± 7.278 ± 8.1
1065 ± 8.352 ± 9.141 ± 7.9
5031 ± 7.522 ± 6.815 ± 5.4
10012 ± 4.28 ± 3.95 ± 2.7
IC50 (µM) ~25 ~12 ~8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Cell Proliferation (BrdU Assay)

Concentration (µM)% Proliferation (48h)
0 (Vehicle)100 ± 7.1
188 ± 6.5
1055 ± 8.9
5025 ± 5.8
10010 ± 4.3
IC50 (µM) ~15

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Induction of Apoptosis by this compound (Annexin V/PI Assay at 48h)

Concentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle)95.2 ± 2.12.5 ± 0.82.3 ± 0.7
1070.1 ± 4.518.3 ± 3.211.6 ± 2.9
5035.6 ± 5.845.2 ± 6.119.2 ± 4.7

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

The protocols and data presentation formats provided in these application notes serve as a robust starting point for the in vitro characterization of this compound. The hypothetical data suggests that this compound may possess anti-proliferative and pro-apoptotic properties. Further investigation into its specific molecular targets and mechanism of action is warranted. These assays can be adapted for high-throughput screening to identify other novel bioactive compounds.

References

Application Notes and Protocols for N-(4-Amino-3-methylphenyl)methanesulfonamide in Carbonic Anhydrase Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the investigation of N-(4-Amino-3-methylphenyl)methanesulfonamide as a potential inhibitor of carbonic anhydrases (CAs), with a particular focus on the tumor-associated isoform, Carbonic Anhydrase IX (CA IX). While specific inhibitory data for this exact compound is not extensively available in public literature, this guide offers a comprehensive framework for its synthesis, in vitro evaluation, and interpretation of results based on the well-established role of sulfonamides as CA inhibitors.

Introduction to Carbonic Anhydrase IX as a Therapeutic Target

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This fundamental reaction is crucial for maintaining pH homeostasis in various physiological processes.[1] Among the different CA isoforms, Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key indicator of tumor hypoxia.[3][4][5]

Under hypoxic conditions, cancer cells shift to anaerobic glycolysis, leading to an accumulation of acidic byproducts.[2] CA IX, through its catalytic activity at the cell surface, helps to maintain a neutral intracellular pH by exporting protons, while contributing to the acidification of the tumor microenvironment.[4][6] This acidic extracellular milieu promotes tumor invasion, metastasis, and resistance to conventional therapies.[3][6] Consequently, the selective inhibition of CA IX presents a promising strategy for anticancer drug development.[1][4] Sulfonamides are a well-established class of compounds known to be potent inhibitors of carbonic anhydrases.[7]

This compound: A Potential CA IX Inhibitor

This compound belongs to the arylsulfonamide class of compounds, which are known to be effective inhibitors of carbonic anhydrases. The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion in the active site of the enzyme. The substituted phenyl ring can engage in further interactions within the active site, influencing both potency and isoform selectivity.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of similar aromatic sulfonamides. A potential two-step synthesis starting from 2-methyl-4-nitroaniline is outlined below.

Step 1: Sulfonylation of 2-methyl-4-nitroaniline

  • Dissolve 2-methyl-4-nitroaniline in a suitable aprotic solvent such as pyridine or dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add methanesulfonyl chloride to the cooled solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water or a dilute acid solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(3-methyl-4-nitrophenyl)methanesulfonamide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

  • Dissolve the purified N-(3-methyl-4-nitrophenyl)methanesulfonamide in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, for example, hydrazine hydrate in the presence of a catalyst like Raney Nickel, or use catalytic hydrogenation with Pd/C.[9]

  • Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.[9]

  • After completion, cool the reaction mixture and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the final product by recrystallization or column chromatography to yield the desired compound.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

The stopped-flow technique is the gold standard for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.[10][11][12][13] This method measures the enzyme-catalyzed hydration of CO₂ by monitoring the associated pH change.

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII)

  • This compound (test compound)

  • Acetazolamide (a known pan-CA inhibitor, as a positive control)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and acetazolamide in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the inhibitors by diluting the stock solution in the assay buffer.

    • Prepare a solution of the CA enzyme in the assay buffer.

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.

    • Prepare the assay buffer containing the pH indicator.

  • Enzyme-Inhibitor Pre-incubation:

    • In a reaction cuvette, mix the enzyme solution with various concentrations of the test inhibitor or the positive control.

    • Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature to allow for the formation of the enzyme-inhibitor complex.

  • Kinetic Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in the stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of protons during CO₂ hydration.

    • Record the initial rates of the enzymatic reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited enzyme activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

    • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.

Data Presentation

Quantitative data from the carbonic anhydrase inhibition assays should be summarized in a clear and structured table for easy comparison of the inhibitory potency and selectivity of this compound against different CA isoforms.

Table 1: Hypothetical Carbonic Anhydrase Inhibition Data for this compound and Reference Inhibitors

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity Ratio (II/IX)Selectivity Ratio (I/IX)
This compoundData to be determinedData to be determinedData to be determinedData to be determinedCalculatedCalculated
Acetazolamide25012255.70.4810
Ureido-substituted benzenesulfonamide (U-CH₃)>10000176576252>1428
Ureido-substituted benzenesulfonamide (U-F)>1000096045421.3>222
Ureido-substituted benzenesulfonamide (U-NO₂)15001516151500

Note: Data for Acetazolamide and Ureido-substituted benzenesulfonamides are sourced from literature for comparative purposes.[4]

Visualizations

Signaling Pathway of Carbonic Anhydrase IX in Cancer

CAIX_Signaling_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Expression HIF1a->CAIX_exp pH_reg Extracellular Acidification & Intracellular pH Maintenance CAIX_exp->pH_reg Invasion Invasion & Metastasis pH_reg->Invasion Proliferation Cell Proliferation & Survival pH_reg->Proliferation Therapy_Res Therapy Resistance pH_reg->Therapy_Res Inhibitor N-(4-Amino-3-methylphenyl) methanesulfonamide Inhibitor->CAIX_exp Inhibition

Caption: CA IX signaling pathway in cancer progression.

Experimental Workflow for CA Inhibition Assay

CA_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Inhibitor, Buffer, Substrate) start->prep_reagents pre_incubation Enzyme-Inhibitor Pre-incubation prep_reagents->pre_incubation stopped_flow Stopped-Flow Measurement (Mix with CO₂ substrate) pre_incubation->stopped_flow data_acq Data Acquisition (Absorbance vs. Time) stopped_flow->data_acq analysis Data Analysis (% Inhibition, IC₅₀, Ki) data_acq->analysis end End analysis->end

Caption: Workflow for in vitro CA inhibition assay.

Logical Relationship of CA IX Function and Inhibition

CAIX_Function_Inhibition Tumor_Hypoxia Tumor Hypoxia CAIX_Upregulation CA IX Upregulation Tumor_Hypoxia->CAIX_Upregulation Extracellular_Acidosis Extracellular Acidosis CAIX_Upregulation->Extracellular_Acidosis Tumor_Progression Tumor Progression (Invasion, Metastasis) Extracellular_Acidosis->Tumor_Progression CAIX_Inhibitor CA IX Inhibitor (e.g., this compound) CAIX_Inhibitor->CAIX_Upregulation Inhibits Inhibition_Effect Reversal of Extracellular Acidosis CAIX_Inhibitor->Inhibition_Effect Therapeutic_Outcome Potential Therapeutic Outcome (Reduced Tumor Growth) Inhibition_Effect->Therapeutic_Outcome

Caption: Logic of CA IX inhibition in cancer therapy.

Conclusion

This compound represents a promising, yet understudied, candidate for the inhibition of carbonic anhydrase IX. The protocols and information provided herein offer a solid foundation for researchers to synthesize and evaluate its potential as an anticancer agent. Further studies are warranted to determine its specific inhibitory profile and to explore its efficacy in preclinical cancer models. The provided workflows and diagrams serve as a guide for the experimental design and interpretation of the role of such inhibitors in modulating CA IX-driven tumor biology.

References

Application Notes and Protocols for the Development of Antibacterial Agents from N-(4-Amino-3-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamide-based drugs were among the first classes of synthetic antimicrobial agents and continue to be a valuable scaffold in the development of new therapeutics. Their mechanism of action typically involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of tetrahydrofolate, a vital cofactor for DNA and RNA synthesis, ultimately leading to bacteriostasis.[1][2] N-(4-Amino-3-methylphenyl)methanesulfonamide presents a promising, yet currently underexplored, starting point for the development of novel antibacterial agents. Its structural features, including a substituted aniline ring, offer multiple points for chemical modification to generate a library of derivatives with potentially enhanced potency, selectivity, and pharmacokinetic properties.

This document provides a detailed guide for researchers interested in exploring the potential of this compound as a scaffold for new antibacterial drugs. It outlines a proposed synthetic approach, detailed protocols for the evaluation of antibacterial activity, and a discussion of the underlying biochemical pathways.

Disclaimer: As of the latest literature review, no specific studies detailing the synthesis and antibacterial activity of derivatives from this compound have been identified. The following protocols and data are based on established methodologies for analogous sulfonamide compounds and should be adapted and validated experimentally.

Proposed Synthesis of Novel Sulfonamide Derivatives

A common and effective method for the synthesis of N-aryl sulfonamides involves the reaction of a substituted aniline with a sulfonyl chloride.[3][4][5] In this proposed scheme, the amino group of this compound can be reacted with various sulfonyl chlorides to yield a diverse library of candidate compounds.

General Reaction Scheme:

G start This compound product Novel Sulfonamide Derivatives start->product Pyridine, DCM Room Temperature reagent R-SO2Cl (Various Sulfonyl Chlorides) reagent->product

Caption: Proposed synthesis of novel sulfonamides.

Data Presentation: Representative Antibacterial Activity

The following tables present representative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for hypothetical novel sulfonamide derivatives, based on values reported for structurally similar compounds in the literature.[6][7] These tables are intended to serve as a template for organizing and presenting experimental data.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Sulfonamide Derivatives (µg/mL)

Compound IDDerivative 'R' GroupStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Klebsiella pneumoniae (ATCC 700603)
NSD-001 Phenyl1632>12864
NSD-002 4-Chlorophenyl81612832
NSD-003 4-Methoxyphenyl3264>12864
NSD-004 Thiophene-2-yl8166416
NSD-005 N-methyl-pyrrole-2-yl48328
Ciprofloxacin (Reference)0.50.2510.5

Table 2: Minimum Bactericidal Concentration (MBC) of Novel Sulfonamide Derivatives (µg/mL)

Compound IDDerivative 'R' GroupStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Klebsiella pneumoniae (ATCC 700603)
NSD-001 Phenyl64128>128>128
NSD-002 4-Chlorophenyl3264>128128
NSD-003 4-Methoxyphenyl128>128>128>128
NSD-004 Thiophene-2-yl3264>12864
NSD-005 N-methyl-pyrrole-2-yl163212832
Ciprofloxacin (Reference)10.521

Experimental Protocols

The following are detailed protocols for the synthesis of a representative novel sulfonamide derivative and the determination of its antibacterial activity.

Protocol 1: Synthesis of a Representative Derivative (e.g., N-(4-(N-(phenylsulfonyl)methylsulfonamido)-2-methylphenyl)methanesulfonamide)

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in CAMHB to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control (no compound) and a solvent control.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • MIC plates from the previous experiment

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot from each well.

  • Spot-plate the aliquots onto separate MHA plates.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Mandatory Visualizations

Signaling Pathway: Folic Acid Synthesis Inhibition

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Bacterial Growth DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF DNA_RNA DNA and RNA Synthesis THF->DNA_RNA Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Inhibition

Caption: Inhibition of bacterial folic acid synthesis.

Experimental Workflow: MIC and MBC Determination

G cluster_mic MIC Determination cluster_mbc MBC Determination start_mic Prepare serial dilutions of compound in 96-well plate inoculate Inoculate with standardized bacterial suspension start_mic->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Read MIC (lowest concentration with no visible growth) incubate_mic->read_mic plate Plate aliquots from clear wells onto agar plates read_mic->plate Proceed with non-turbid wells incubate_mbc Incubate at 37°C for 18-24h plate->incubate_mbc read_mbc Read MBC (lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

References

Application Notes and Protocols: N-(4-Amino-3-methylphenyl)methanesulfonamide in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of N-(4-Amino-3-methylphenyl)methanesulfonamide and related methanesulfonamide derivatives in the field of anti-inflammatory drug discovery. This document details common mechanisms of action, relevant signaling pathways, and standardized experimental protocols for evaluating anti-inflammatory efficacy.

Introduction

This compound belongs to the sulfonamide class of compounds, a well-established pharmacophore in medicinal chemistry. While specific data on this compound is limited in publicly available research, the broader class of methanesulfonamide derivatives has demonstrated significant potential as anti-inflammatory agents. These compounds often exhibit their effects through the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling cascade. This document serves as a guide for researchers interested in exploring the anti-inflammatory properties of this and related compounds.

Potential Mechanism of Action and Signaling Pathways

Methanesulfonamide derivatives have been reported to exert their anti-inflammatory effects through various mechanisms. A primary mode of action is the inhibition of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[1][2] Additionally, modulation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression, has been identified as a key mechanism for several anti-inflammatory compounds.[3][4]

The diagram below illustrates a generalized inflammatory signaling pathway that can be targeted by anti-inflammatory compounds.

Inflammatory_Signaling_Pathway Generalized Inflammatory Signaling Pathway cluster_nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Genes Binds to DNA mRNA mRNA Genes->mRNA Transcription Proteins Pro-inflammatory Proteins mRNA->Proteins Translation Inflammation Inflammation Proteins->Inflammation Drug Methanesulfonamide Derivative Drug->IKK Inhibits Drug->NFkB_active Inhibits Translocation Experimental_Workflow In Vivo Anti-Inflammatory Screening Workflow A Animal Acclimatization and Fasting B Grouping of Animals A->B C Compound Administration (Vehicle, Positive Control, Test Compound) B->C D Induction of Inflammation (Carrageenan Injection) C->D E Measurement of Paw Edema (Multiple Time Points) D->E F Data Analysis and Calculation of % Inhibition E->F G Results Interpretation F->G

References

Application Notes and Protocols for N-methylation of 4-amino-3-methylphenylsulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective N-methylation of the aromatic amino group in 4-amino-3-methylphenylsulfonamide. The synthesis of N-methylated amines is a crucial transformation in medicinal chemistry, as the introduction of a methyl group can significantly modulate the pharmacological properties of a molecule.[1][2] This protocol outlines a robust and reproducible method, including reaction setup, purification, and characterization of the final product. The presented methodology is based on established principles of selective N-alkylation of aromatic amines, addressing common challenges such as overmethylation.[3]

Introduction

N-methylation of primary aromatic amines is a fundamental reaction in organic synthesis, particularly in the development of pharmaceutical agents. The addition of a methyl group to an amine can alter its basicity, lipophilicity, metabolic stability, and receptor binding affinity.[4] 4-amino-3-methylphenylsulfonamide is a key intermediate in the synthesis of various biologically active compounds. The selective methylation of its exocyclic amino group presents a synthetic challenge due to the presence of the sulfonamide moiety, which also contains an acidic proton and is susceptible to N-alkylation.[1][2][5]

This protocol details a procedure for the selective mono-N-methylation of the 4-amino group, minimizing the formation of the di-methylated byproduct and avoiding methylation of the sulfonamide nitrogen. The method employs a protection-free strategy using a mild methylating agent under controlled conditions.

Experimental Protocol

Materials and Methods

Reagents:

  • 4-amino-3-methylphenylsulfonamide

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Column chromatography setup

  • Standard laboratory glassware

Reaction Procedure: N-methylation using Dimethyl Carbonate
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-amino-3-methylphenylsulfonamide (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF, 5-10 mL per gram of starting material).

  • Addition of Methylating Agent: Add dimethyl carbonate (1.5 eq) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and maintain stirring for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

  • Work-up:

    • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-methyl-4-amino-3-methylphenylsulfonamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

ParameterValueReference
Starting Material 4-amino-3-methylphenylsulfonamide-
Methylating Agent Dimethyl Carbonate[6]
Base Potassium Carbonate[7]
Solvent N,N-Dimethylformamide (DMF)[7]
Reaction Temperature 100-120 °C[1]
Reaction Time 12-24 hours-
Typical Yield 70-85%[8]
Purity (post-chromatography) >98%-

Table 1: Summary of Reaction Parameters and Expected Results for the N-methylation of 4-amino-3-methylphenylsulfonamide.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - 4-amino-3-methylphenylsulfonamide - K₂CO₃ - Anhydrous DMF start->setup addition Add Dimethyl Carbonate setup->addition reaction Heat to 100-120 °C (12-24h) addition->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization end End Product: N-methyl-4-amino-3-methylphenylsulfonamide characterization->end

Caption: Workflow for the N-methylation of 4-amino-3-methylphenylsulfonamide.

Logical Relationship of Reagents and Conditions

logical_relationship sub 4-amino-3-methylphenylsulfonamide product N-methyl-4-amino-3-methylphenylsulfonamide sub->product Methylation reagent Dimethyl Carbonate (Methyl Source) reagent->product base Potassium Carbonate (Proton Scavenger) base->product solvent DMF (Solvent) solvent->product conditions Heat (100-120 °C) conditions->product

Caption: Key components and conditions for the N-methylation reaction.

Troubleshooting

  • Low Conversion: If the reaction shows low conversion, ensure all reagents and the solvent are anhydrous. The reaction temperature can be gradually increased, but monitor for side product formation.

  • Overmethylation: The formation of the N,N-dimethylated product can occur.[3] To minimize this, use a controlled amount of the methylating agent (1.2-1.5 equivalents). A lower reaction temperature or a shorter reaction time might also be beneficial.

  • Sulfonamide Methylation: While dimethyl carbonate is a relatively mild methylating agent, methylation of the sulfonamide nitrogen is possible.[1][2] Purification by column chromatography is crucial to separate the desired product from this potential isomer. If selectivity remains an issue, a protection strategy for the sulfonamide group may be necessary.[9][10]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dimethyl carbonate and DMF are irritants. Avoid inhalation and contact with skin and eyes.

  • Handle all chemicals with care and consult the corresponding Material Safety Data Sheets (MSDS).

Conclusion

This protocol provides a detailed and practical guide for the selective N-methylation of 4-amino-3-methylphenylsulfonamide. The use of dimethyl carbonate offers a safer and more environmentally benign alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.[6][11] By following this procedure, researchers can efficiently synthesize the desired N-methylated product in good yield and high purity, which can be a valuable building block for further drug development and medicinal chemistry research.

References

Application Notes and Protocols for N-(4-Amino-3-methylphenyl)-Containing Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the specific compound N-(4-Amino-3-methylphenyl)methanesulfonamide is not extensively documented in publicly available cancer research literature, the core moiety, 4-amino-3-methylphenyl, is a key pharmacophore in a class of potent anti-cancer agents. This document will focus on a prominent and well-researched example, CHMFL-ABL-053 , a potent, selective, and orally available inhibitor of BCR-ABL, SRC, and p38 kinase, which has shown significant promise in the context of Chronic Myeloid Leukemia (CML).[1][2][3] Additionally, we will briefly touch upon another class of compounds, the 2-(4-amino-3-methylphenyl)benzothiazoles, which have also demonstrated potent and selective antitumor properties.[4][5]

These notes are intended for researchers, scientists, and drug development professionals interested in the experimental application of these compounds in cancer research.

Compound Profile: CHMFL-ABL-053

Chemical Name: 2-[(3-amino-4-methylphenyl)amino]-N-{2-methyl-5-[3-(trifluoromethyl)benzamido]phenyl}-4-(methylamino)pyrimidine-5-carboxamide[2]

CAS Number: 1808287-83-3[2]

Molecular Formula: C28H26F3N7O2[2]

Molecular Weight: 549.55 g/mol [2]

Mechanism of Action: CHMFL-ABL-053 is a multi-kinase inhibitor that targets the ATP-binding pocket of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia.[] By inhibiting the autophosphorylation of BCR-ABL, it effectively blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the STAT5, Crkl, and ERK pathways.[1][7] It also exhibits inhibitory activity against SRC and p38α kinases.[2][3] A notable characteristic of CHMFL-ABL-053 is its lack of significant inhibitory activity against c-KIT kinase, a common off-target of other BCR-ABL inhibitors.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for CHMFL-ABL-053 from in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibitory Activity of CHMFL-ABL-053 [1][2][3]

Target KinaseIC50 (nM)
ABL170
SRC90
p38α62
DDR1292
DDR2457
c-KIT>10,000

Table 2: In Vitro Cellular Activity of CHMFL-ABL-053 in CML Cell Lines [1][2][7]

Cell LineGI50 (nM)EC50 (BCR-ABL autophosphorylation inhibition, nM)
K56214~100
KU81225Not Specified
MEG-0116Not Specified

Table 3: In Vivo Efficacy of CHMFL-ABL-053 in a K562 Xenograft Mouse Model [1][][7]

DosageAdministration RouteTreatment DurationOutcome
50 mg/kg/dayOralNot SpecifiedAlmost complete suppression of tumor progression

Table 4: Pharmacokinetic Properties of CHMFL-ABL-053 in Rats [1][][7]

ParameterValue
Half-life (t1/2)> 4 hours
Bioavailability24%

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CHMFL-ABL-053 against target kinases.

Methodology (Based on Invitrogen SelectScreen Biochemical Assay): [2]

  • Reagents: Recombinant human kinases (ABL1, SRC, p38α, etc.), appropriate peptide substrates, ATP, and CHMFL-ABL-053.

  • Procedure: a. Prepare a serial dilution of CHMFL-ABL-053 in DMSO. b. In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence resonance energy transfer or luminescence). f. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. g. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (GI50 Determination)

Objective: To determine the concentration of CHMFL-ABL-053 that causes 50% inhibition of cell growth (GI50).

Methodology:

  • Cell Lines: Human CML cell lines K562, KU812, and MEG-01.[1][7]

  • Procedure: a. Seed the cells in 96-well plates at an appropriate density. b. After 24 hours, treat the cells with a serial dilution of CHMFL-ABL-053. c. Incubate the cells for 72 hours. d. Assess cell viability using a standard method such as the Sulforhodamine B (SRB) or MTS assay. e. Calculate the percentage of growth inhibition for each concentration. f. Determine the GI50 value from the dose-response curve.

Western Blot Analysis of BCR-ABL Signaling

Objective: To assess the effect of CHMFL-ABL-053 on the phosphorylation of BCR-ABL and its downstream targets.

Methodology: [7]

  • Cell Lines: K562, KU812, or MEG-01 cells.[7]

  • Procedure: a. Treat the cells with varying concentrations of CHMFL-ABL-053 for 1 hour.[7] b. Lyse the cells and quantify the protein concentration. c. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane and probe with primary antibodies against phosphorylated and total BCR-ABL, STAT5, Crkl, and ERK. e. Incubate with appropriate secondary antibodies. f. Visualize the protein bands using a chemiluminescence detection system.

In Vivo Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of CHMFL-ABL-053 in a mouse model of CML.

Methodology: [1][7]

  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Procedure: a. Inoculate K562 cells subcutaneously into the flanks of the mice. b. When tumors reach a palpable size, randomize the mice into treatment and control groups. c. Administer CHMFL-ABL-053 orally at a dosage of 50 mg/kg/day.[1][][7] d. Administer the vehicle control to the control group. e. Monitor tumor volume and body weight regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis.

Signaling Pathways and Experimental Workflows

BCR-ABL Signaling Pathway Inhibition by CHMFL-ABL-053

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates Crkl Crkl BCR_ABL->Crkl Phosphorylates ERK ERK BCR_ABL->ERK Activates CHMFL_053 CHMFL-ABL-053 CHMFL_053->BCR_ABL Inhibits Autophosphorylation Proliferation Cell Proliferation & Survival STAT5->Proliferation Crkl->Proliferation ERK->Proliferation

Caption: Inhibition of the BCR-ABL signaling cascade by CHMFL-ABL-053.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start: K562 Cell Culture inoculation Subcutaneous Inoculation into Nude Mice start->inoculation tumor_growth Tumor Growth to Palpable Size inoculation->tumor_growth randomization Randomization of Mice (Treatment vs. Control) tumor_growth->randomization treatment Oral Administration: CHMFL-ABL-053 (50 mg/kg/day) randomization->treatment Treatment Group control Oral Administration: Vehicle Control randomization->control Control Group monitoring Monitor Tumor Volume & Body Weight treatment->monitoring control->monitoring endpoint Study Endpoint: Euthanasia & Tumor Excision monitoring->endpoint analysis Data Analysis endpoint->analysis

Caption: Workflow for assessing the in vivo efficacy of CHMFL-ABL-053.

A Note on 2-(4-amino-3-methylphenyl)benzothiazoles

Another class of compounds featuring the 4-amino-3-methylphenyl moiety are the 2-(4-amino-3-methylphenyl)benzothiazoles. These compounds have demonstrated potent and highly selective antitumor activity, particularly against breast and ovarian cancer cell lines.[4] Their mechanism of action involves bioactivation by cytochrome P450 1A1, leading to the formation of DNA adducts and subsequent cell death.[5] The lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has undergone Phase I clinical evaluation.[5] Researchers interested in this class of compounds should investigate their distinct mechanism of action and experimental protocols, which differ from those of kinase inhibitors like CHMFL-ABL-053.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and animal welfare.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Amino-3-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of N-(4-Amino-3-methylphenyl)methanesulfonamide.

Synthesis Overview

The synthesis of this compound is typically a two-step process. The first step involves the N-sulfonylation of 2-methyl-4-nitroaniline with methanesulfonyl chloride to form the intermediate, N-(3-methyl-4-nitrophenyl)methanesulfonamide. The second step is the reduction of the nitro group to yield the final amine product. Careful control of reaction conditions in both steps is critical for achieving high yield and purity.

Synthesis_Pathway SM 2-Methyl-4-nitroaniline INT N-(3-methyl-4-nitrophenyl)methanesulfonamide SM->INT  Methanesulfonyl Chloride (MsCl)    Base (e.g., Pyridine)    DCM, 0°C to RT   FP This compound INT->FP  Reducing Agent    (e.g., Hydrazine Hydrate/Catalyst)  

Caption: Two-step synthesis pathway for this compound.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Step 1: Sulfonylation of 2-Methyl-4-nitroaniline

Question 1: My yield of N-(3-methyl-4-nitrophenyl)methanesulfonamide is consistently low. What are the potential causes and solutions?

Answer: Low yields in this step often stem from incomplete reactions, hydrolysis of the methanesulfonyl chloride, or inadequate neutralization of the HCl byproduct.

  • Incomplete Reaction: Ensure the reaction is stirred for a sufficient duration (typically 12-16 hours) after the addition of methanesulfonyl chloride. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Hydrolysis of Methanesulfonyl Chloride: This reagent is highly sensitive to moisture.[1] Use anhydrous solvents (e.g., Dichloromethane - DCM) and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all glassware is thoroughly dried before use.

  • Insufficient Base: A base, such as pyridine or triethylamine, is crucial to neutralize the HCl generated during the reaction.[2] Without a sufficient amount of base (typically 1.1 equivalents), the starting aniline can become protonated, rendering it non-nucleophilic and halting the reaction.

Question 2: I am observing a significant amount of a di-sulfonated byproduct. How can I prevent this?

Answer: The formation of the N,N-bis(methylsulfonyl) derivative is a common side reaction when an excess of methanesulfonyl chloride is used or if reaction conditions are too harsh.[2]

  • Control Stoichiometry: Use a slight excess of the aniline (e.g., 1.05 equivalents) relative to methanesulfonyl chloride (1.0 equivalent). This ensures the sulfonylating agent is the limiting reagent, minimizing the chance of a second addition to the product.[2]

  • Slow Reagent Addition: Add the methanesulfonyl chloride slowly and dropwise to the reaction mixture. This maintains a low localized concentration of the reagent, favoring mono-sulfonylation.[2]

  • Temperature Control: Maintain a low temperature (0 °C) during the addition of methanesulfonyl chloride. Higher temperatures can accelerate the rate of the second sulfonylation reaction.[2]

Question 3: My product is contaminated with C-sulfonylated impurities. How can I avoid this?

Answer: C-sulfonylation, where the methanesulfonyl group attaches directly to the aromatic ring, is a form of electrophilic aromatic substitution. To favor N-sulfonylation, the nitrogen atom of the aniline must be the more potent nucleophile.

  • Ensure Adequate Base: Using a suitable base like pyridine not only neutralizes HCl but also ensures the aniline's nitrogen remains deprotonated and highly nucleophilic, outcompeting the aromatic ring for the electrophile.[2]

Troubleshooting_Sulfonylation cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impurities in Sulfonylation Step cause1 Incorrect Stoichiometry (Excess MsCl) start->cause1 Di-sulfonylation? cause2 Reaction Conditions (High Temp / Rapid Addition) start->cause2 Di-sulfonylation? cause3 Moisture Contamination start->cause3 Low Yield? cause4 Insufficient Base start->cause4 Low Yield? sol1 Use slight excess of aniline (1.05 eq) Control MsCl (1.0 eq) cause1->sol1 sol2 Add MsCl dropwise at 0°C Allow to warm to RT slowly cause2->sol2 sol3 Use anhydrous solvents Work under inert atmosphere cause3->sol3 sol4 Use ~1.1 eq of Pyridine or Triethylamine cause4->sol4

Caption: Troubleshooting workflow for the sulfonylation step.

Step 2: Reduction of N-(3-methyl-4-nitrophenyl)methanesulfonamide

Question 4: The reduction of the nitro group is incomplete or resulting in byproducts. What can I do?

Answer: Incomplete reduction or the formation of undesired intermediates (like nitroso or hydroxylamine species) can occur with an inappropriate choice of reducing agent or non-optimized conditions.

  • Choice of Reducing Agent: Catalytic hydrogenation (e.g., Pd/C with H₂ gas) is a clean method but the catalyst can be expensive and prone to poisoning. An alternative is chemical reduction. The use of hydrazine hydrate in the presence of a catalyst like Raney Nickel or in an alkaline medium has been shown to produce high yields (>92%) for similar substrates.[3]

  • Reaction Conditions: For hydrazine hydrate reduction, the reaction temperature (e.g., 60–88 °C) and duration (e.g., 2–8 hours) are critical parameters that may require optimization.[3] For catalytic hydrogenation, ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen.

  • Purity of Intermediate: Impurities from the first step can sometimes interfere with the reduction catalyst or process. Ensure the N-(3-methyl-4-nitrophenyl)methanesulfonamide intermediate is reasonably pure before proceeding.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the sulfonylation step? A1: Anhydrous aprotic solvents are preferred to prevent the hydrolysis of methanesulfonyl chloride. Dichloromethane (DCM) is an excellent choice due to its inertness and the good solubility of the reactants.[2]

Q2: Which base is most effective for the sulfonylation reaction? A2: Pyridine and triethylamine are commonly used and effective bases. They act as nucleophilic catalysts and efficiently neutralize the HCl byproduct.[2] Pyridine is often preferred as it can also serve as a solvent if needed.

Q3: How can I monitor the progress of the reactions? A3: Thin Layer Chromatography (TLC) is the most convenient method. For the sulfonylation step, you can monitor the disappearance of the 2-methyl-4-nitroaniline spot. For the reduction step, monitor the disappearance of the nitro-intermediate. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation.

Q4: What is a reliable method for purifying the final product? A4: The final product, this compound, is a crystalline solid. Recrystallization is an effective purification method. Solvents such as aqueous isopropanol or aqueous ethanol can be used.[4] The crude product can be dissolved in the hot solvent mixture and allowed to cool slowly to form pure crystals.

Data Presentation

Comparison of Reduction Methods for Nitro Group
MethodReducing Agent(s)Typical YieldAdvantagesDisadvantages
Chemical Reduction Hydrazine Hydrate / Ra-Ni or NaOH>92%[3]High yield, lower cost, no need for high-pressure equipment.Hydrazine is toxic and requires careful handling.
Catalytic Hydrogenation H₂ gas / Palladium on Carbon (Pd/C)~89%[3]Clean reaction, byproduct is water.High cost of catalyst, potential for catalyst poisoning/deactivation, requires specialized hydrogenation equipment.[3]

Experimental Protocols

Protocol 1: Synthesis of N-(3-methyl-4-nitrophenyl)methanesulfonamide (Sulfonylation)

Materials:

  • 2-Methyl-4-nitroaniline (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (0.95 equiv)

  • Anhydrous Pyridine (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 2-methyl-4-nitroaniline and anhydrous pyridine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with constant stirring.

  • Slowly add methanesulfonyl chloride dropwise to the stirred solution over 30-45 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction's completion by TLC.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • The crude product can be purified by recrystallization if necessary.

Protocol 2: Synthesis of this compound (Reduction)

(This protocol is adapted from a method for a similar substrate and may require optimization.)[3]

Materials:

  • N-(3-methyl-4-nitrophenyl)methanesulfonamide (1.0 equiv)

  • 80% Hydrazine Hydrate (0.3 - 3.0 equiv, mass relative to starting material)

  • Raney Nickel (Ra-Ni) catalyst (0.1 - 1.0 equiv, mass relative to starting material)

  • Ethanol or Methanol

Procedure:

  • To a round-bottom flask, add N-(3-methyl-4-nitrophenyl)methanesulfonamide and the chosen alcohol solvent (e.g., ethanol).

  • Carefully add the Raney Nickel catalyst.

  • Heat the mixture to a gentle reflux (e.g., 60–80 °C).

  • Slowly add the hydrazine hydrate dropwise to the refluxing mixture. Caution: The reaction can be exothermic.

  • After the addition is complete, maintain the reflux with stirring for 2–8 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with the alcohol solvent.

  • Combine the filtrates and remove the solvent in vacuo to obtain the crude product.

  • Purify the crude solid by recrystallization from aqueous isopropanol or ethanol to obtain the final product.

Parameter_Influence outcome Desired Outcome: High Yield & Purity param1 Stoichiometry (Aniline:MsCl) outcome->param1 Prevents Di-sulfonylation param2 Temperature Control outcome->param2 Minimizes Side Reactions param3 Reagent Purity & Anhydrous Conditions outcome->param3 Prevents MsCl Hydrolysis param4 Choice of Reducing Agent outcome->param4 Ensures Complete Reduction

References

N-(4-Amino-3-methylphenyl)methanesulfonamide synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-(4-Amino-3-methylphenyl)methanesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound involves the reaction of 2-methyl-4-nitroaniline with methanesulfonyl chloride in the presence of a base, such as pyridine, followed by the reduction of the nitro group. An alternative, more direct approach is the selective sulfonylation of 4-amino-3-methylaniline, though this can present challenges with selectivity.

Q2: What are the potential side reactions and byproducts I should be aware of during the synthesis?

Several side reactions can occur, leading to the formation of impurities. The primary concerns are:

  • Disulfonylation: The formation of a disulfonylated byproduct, N,N-bis(methylsulfonyl)-4-amino-3-methylaniline, can occur if the reaction conditions are not carefully controlled.

  • Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride can hydrolyze to methanesulfonic acid in the presence of water, which can consume the base and reduce the yield of the desired product.

  • Oxidation of the Aniline: The amino group of the aniline is susceptible to oxidation, which can lead to colored impurities.

  • Incomplete Reaction: Unreacted starting materials, such as 2-methyl-4-nitroaniline or 4-amino-3-methylaniline, can remain if the reaction does not go to completion.

Q3: How can I minimize the formation of the disulfonylated byproduct?

To minimize the formation of the disulfonylated byproduct, consider the following strategies:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the aniline relative to the methanesulfonyl chloride.

  • Slow Addition: Add the methanesulfonyl chloride slowly to the reaction mixture to maintain a low concentration of the electrophile.

  • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to reduce the rate of the second sulfonylation reaction.

Q4: My reaction mixture has turned dark. What could be the cause?

A dark reaction mixture often indicates the oxidation of the aniline starting material or product. To mitigate this:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Hydrolysis of methanesulfonyl chloride. 3. Formation of side products (e.g., disulfonylation).1. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Use anhydrous solvents and reagents. 3. Optimize reaction conditions (temperature, addition rate) to minimize side product formation.
Presence of Multiple Spots on TLC/LC-MS 1. Formation of byproducts (disulfonylated, oxidized). 2. Unreacted starting materials.1. Characterize the impurities by mass spectrometry. 2. Employ appropriate purification techniques such as column chromatography or recrystallization.
Difficulty in Isolating the Product 1. Product may be soluble in the workup solvent. 2. Formation of an emulsion during extraction.1. Adjust the pH of the aqueous layer to ensure the product is in its neutral form. 2. Use a different solvent system for extraction or add brine to break the emulsion.
Product is Oily or Gummy 1. Presence of impurities. 2. Residual solvent.1. Purify the product using column chromatography. 2. Dry the product under high vacuum to remove residual solvent.

Experimental Protocols

Synthesis of N-(4-nitro-2-methylphenyl)methanesulfonamide

  • Dissolve 2-methyl-4-nitroaniline (1.0 eq) in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq) to the cooled solution while stirring.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reduction of N-(4-nitro-2-methylphenyl)methanesulfonamide to this compound

  • Dissolve the N-(4-nitro-2-methylphenyl)methanesulfonamide (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using SnCl₂, heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Nitro Reduction 2-methyl-4-nitroaniline 2-methyl-4-nitroaniline Reaction_1 Sulfonylation (0°C to RT) 2-methyl-4-nitroaniline->Reaction_1 Methanesulfonyl_Chloride Methanesulfonyl_Chloride Methanesulfonyl_Chloride->Reaction_1 Pyridine_Base Pyridine_Base Pyridine_Base->Reaction_1 N-(4-nitro-2-methylphenyl)methanesulfonamide N-(4-nitro-2-methylphenyl)methanesulfonamide Reaction_1->N-(4-nitro-2-methylphenyl)methanesulfonamide Reaction_2 Reduction N-(4-nitro-2-methylphenyl)methanesulfonamide->Reaction_2 Reducing_Agent SnCl2 or H2/Pd-C Reducing_Agent->Reaction_2 This compound This compound Reaction_2->this compound

Caption: Synthetic workflow for this compound.

Side_Reactions Start 2-methyl-4-nitroaniline + Methanesulfonyl Chloride Desired_Product N-(4-nitro-2-methylphenyl)methanesulfonamide Start->Desired_Product Desired Pathway Disulfonylated Disulfonylated Byproduct Start->Disulfonylated Side Reaction (Excess MsCl) Hydrolysis Methanesulfonic Acid (from Hydrolysis) Start->Hydrolysis Side Reaction (Presence of Water) Oxidation Oxidized Impurities Start->Oxidation Side Reaction (Presence of O2)

Caption: Potential side reactions during sulfonylation.

solubility issues of N-(4-Amino-3-methylphenyl)methanesulfonamide in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(4-Amino-3-methylphenyl)methanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a solid, pale yellow to pale beige compound.[1] Based on its structure and data from chemical suppliers, it is characterized by low aqueous solubility. Key properties are summarized in the table below.

Q2: What is the recommended solvent for creating a primary stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of this compound and similar small molecules.[1] Methanol may also be used, particularly with heating, but DMSO is generally preferred for its higher solubilizing capacity for poorly soluble compounds.[1]

Q3: Why does my compound precipitate when I dilute the DMSO stock into my aqueous cell culture medium or buffer?

A3: This phenomenon, often called "crashing out" or "solvent shock," is common for hydrophobic compounds.[2][3][4] It occurs when the compound, stable in a high concentration of organic solvent, is rapidly diluted into an aqueous environment where its solubility is much lower. The final concentration in the medium may have exceeded its aqueous solubility limit.[2][3]

Q4: Can the pH of my assay buffer affect the solubility of this compound?

A4: Yes, the pH of the medium can significantly impact the solubility of ionizable compounds.[2] Sulfonamides, as a class, show increased solubility with increasing pH.[5] It is crucial to consider the pKa of your compound relative to the pH of your experimental buffer.

Q5: My compound solution appears clear initially but becomes cloudy or shows precipitates after incubation. What causes this?

A5: Delayed precipitation can occur for several reasons. The compound may be interacting with components in the media, such as salts or proteins, forming less soluble complexes over time.[2] Temperature changes during incubation can affect solubility, and in long-term cultures, evaporation can concentrate the compound beyond its solubility limit.[2][6]

Data Presentation

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂S[1]
Molecular Weight 200.26 g/mol [1]
Appearance Pale Yellow to Pale Beige Solid[1]
Melting Point 140-142 °C[1][7]
Predicted pKa 11.50 ± 0.40[1]
Solubility in Common Solvents
SolventSolubilityNotesSource
DMSO Slightly SolubleRecommended for primary stock solutions.[1]
Methanol Slightly Soluble (with heating)Can be used as an alternative to DMSO.[1]
Water / Aqueous Buffer Poorly SolubleExpected low solubility is the primary challenge.[8]
Ethanol Data not availableMay be tested as an alternative solvent.

Troubleshooting Guides

Issue 1: Immediate precipitation upon dilution of stock solution into aqueous media.

  • Potential Cause: The final concentration of the compound exceeds its maximum aqueous solubility.[2][3] Rapid dilution is causing "solvent shock."[3][4]

  • Recommended Solution:

    • Lower the Final Concentration: Determine the highest concentration that remains in solution under your exact experimental conditions by performing a solubility test.[2]

    • Perform Serial Dilutions: Instead of a single large dilution, create an intermediate dilution of the compound in your pre-warmed (37°C) assay medium.[2] Add this intermediate solution to the final culture volume.

    • Modify Addition Method: Add the stock solution dropwise to the vortexing media to ensure rapid dispersal and avoid localized high concentrations.[3]

Issue 2: Inconsistent assay results or a poor dose-response curve.

  • Potential Cause: Micro-precipitation is occurring, which is not always visible to the naked eye. This reduces the actual concentration of the compound in solution, leading to variability.

  • Recommended Solution:

    • Verify Solubility Limit: Conduct a kinetic solubility assay (see Protocol 2) to confirm your working concentrations are below the solubility limit.

    • Include Serum: If compatible with your assay, increasing the serum percentage (e.g., from 5% to 10% FBS) can help solubilize the compound, as proteins like albumin can bind to and carry hydrophobic molecules.[3]

    • Centrifuge Plates: Before reading assay plates (especially for biochemical assays), consider a brief centrifugation step to pellet any unseen precipitate, ensuring you are measuring the activity of the soluble fraction.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.

  • Materials:

    • This compound powder.

    • Anhydrous, sterile-filtered DMSO.

    • Sterile microcentrifuge tubes or amber glass vials.

    • Calibrated analytical balance and vortex mixer.

  • Procedure:

    • Weigh the required amount of compound powder accurately.

    • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10-50 mM).

    • Vortex the solution vigorously for 2-5 minutes until the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[3]

    • Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining Maximum Soluble Concentration in Assay Media
  • Objective: To determine the kinetic solubility limit of the compound in the final aqueous assay buffer or cell culture medium.

  • Materials:

    • 10 mM stock solution of the compound in DMSO.

    • Assay buffer or complete cell culture medium (pre-warmed to 37°C).

    • 96-well clear plate or microcentrifuge tubes.

    • Plate reader (for nephelometry) or microscope.

  • Procedure:

    • Prepare a series of dilutions of the compound in your assay medium. For example, add 2 µL of the 10 mM DMSO stock to 198 µL of medium to get a 100 µM solution (final DMSO concentration: 1%).

    • Create a 2-fold serial dilution from this 100 µM solution down to ~0.1 µM directly in the 96-well plate.

    • Include a "media + DMSO only" control.

    • Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO₂) for a relevant period (e.g., 2 hours).

    • Assessment:

      • Visual/Microscopic Inspection: Check each well for visible signs of precipitation (cloudiness, crystals).[3]

      • Nephelometry (Light Scattering): Measure the turbidity in each well using a plate reader. The concentration at which light scattering significantly increases above the baseline indicates the onset of precipitation.

Visualizations

Troubleshooting Workflow

G start Precipitation Observed in Assay q1 When does it occur? start->q1 immediate Immediately Upon Dilution q1->immediate Immediate delayed After Incubation q1->delayed Delayed cause1 Potential Cause: - Concentration > Solubility Limit - 'Solvent Shock' immediate->cause1 sol1 Solution: 1. Lower final concentration. 2. Use serial dilution method. 3. Add stock slowly to vortexing media. cause1->sol1 cause2 Potential Cause: - Interaction with media components - Temperature instability - Evaporation in long-term culture delayed->cause2 sol2 Solution: 1. Test different media formulations. 2. Ensure stable incubator humidity/temp. 3. Use sealed plates for long assays. cause2->sol2

Caption: Decision tree for troubleshooting compound precipitation.

Hypothetical Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor N-(4-Amino-3-methylphenyl) methanesulfonamide (Poor Solubility Issue) Inhibitor->RAF Solubility Precipitation leads to lower effective concentration and inaccurate IC50

Caption: Impact of poor solubility on a hypothetical kinase pathway study.

References

N-(4-Amino-3-methylphenyl)methanesulfonamide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-(4-Amino-3-methylphenyl)methanesulfonamide. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound are two-fold:

  • Oxidation: The 4-amino-3-methylphenyl group is susceptible to oxidation. The presence of an amino group on the aromatic ring makes it electron-rich and prone to oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing agents. This can lead to the formation of colored degradation products.

  • Hydrolysis: The methanesulfonamide group (S-N bond) can undergo hydrolysis, particularly under acidic or basic conditions, although it is generally more stable than aromatic sulfonamides.[1][2] Cleavage of this bond would result in the formation of methanesulfonic acid and 4-amino-3-methylaniline.

Q2: What are the likely degradation pathways for this compound?

A2: The two main degradation pathways are hydrolysis and oxidation.

  • Hydrolytic Pathway: Under acidic or basic conditions, the sulfonamide bond may cleave to yield methanesulfonic acid and 4-amino-3-methylaniline. Acid-catalyzed hydrolysis is a common degradation pathway for sulfonamides.[2]

  • Oxidative Pathway: The aminophenyl moiety is prone to oxidation, potentially forming quinone-imine intermediates. These intermediates are often reactive and can polymerize to form complex colored products. The oxidation of structurally similar compounds like p-aminophenol is known to proceed through such pathways.[3][4]

Q3: Are there any known degradation products?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on its structure and general chemical principles, the following are potential degradation products:

  • From Hydrolysis:

    • Methanesulfonic acid

    • 4-amino-3-methylaniline

  • From Oxidation:

    • Quinone-imine derivatives

    • Polymeric materials (often colored)

Q4: How should this compound be stored to ensure stability?

A4: To minimize degradation, the compound should be stored under the following conditions:

  • Protection from Light: Store in amber vials or in the dark to prevent photolytic degradation.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Low Temperature: Store at reduced temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of potential degradation reactions.

  • Dry Conditions: Keep in a desiccated environment to minimize hydrolysis.

Troubleshooting Guides

Issue 1: You observe a color change (e.g., yellowing, browning) in your solid sample or solution over time.

Potential Cause Troubleshooting Step
Oxidation 1. Check Storage Conditions: Ensure the sample is protected from light and stored under an inert atmosphere if possible. 2. Solvent Purity: Use de-gassed solvents for preparing solutions to minimize dissolved oxygen. 3. Antioxidants: For solution-based experiments, consider the addition of a small amount of an antioxidant, but verify its compatibility with your downstream applications.
Photodegradation 1. Light Protection: Always work with the compound in a fume hood with the sash down or in a room with yellow light. Use amber-colored glassware or wrap containers in aluminum foil.

Issue 2: Your experimental results show a decrease in the concentration of the parent compound over time, even when stored in solution.

Potential Cause Troubleshooting Step
Hydrolysis 1. pH Control: Buffer your solutions to a neutral pH if your experimental conditions allow. Sulfonamides are generally more stable at neutral pH.[2] 2. Temperature Control: Store solutions at a lower temperature (e.g., 4 °C) when not in use.
Adsorption to Container 1. Container Material: Test different types of storage vials (e.g., glass vs. polypropylene) to rule out adsorption effects.

Issue 3: You are developing an HPLC method and see multiple, unexpected peaks appearing in your chromatogram.

Potential Cause Troubleshooting Step
On-column Degradation 1. Mobile Phase pH: Ensure the pH of your mobile phase is compatible with the compound's stability. Avoid highly acidic or basic mobile phases if possible. 2. Column Temperature: Try running the HPLC at a lower temperature.
Sample Preparation Issues 1. Solvent Effects: Ensure the sample solvent is compatible with the mobile phase to prevent precipitation on the column. 2. Fresh Samples: Prepare samples immediately before analysis to minimize degradation in the autosampler.

Data Presentation

Table 1: Summary of Potential Degradation of this compound under Forced Degradation Conditions

Stress ConditionExpected Degradation PathwayPotential Degradation Products
Acidic (e.g., 0.1 M HCl) HydrolysisMethanesulfonic acid, 4-amino-3-methylaniline
Basic (e.g., 0.1 M NaOH) Hydrolysis, OxidationMethanesulfonic acid, 4-amino-3-methylaniline, Oxidized products
Oxidative (e.g., 3% H₂O₂) OxidationQuinone-imine derivatives, Polymeric products
Thermal (e.g., 60-80 °C) May accelerate hydrolysis and oxidationMixture of hydrolytic and oxidative degradants
Photolytic (e.g., UV/Vis light) OxidationOxidized products, potentially colored

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a defined period.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80 °C) for a defined period.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period.

  • Sample Analysis: At each time point, take an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase. Analyze by a stability-indicating HPLC method (see Protocol 2).

  • Peak Purity and Mass Balance: Use a photodiode array (PDA) detector to check for peak purity of the parent compound. Calculate the mass balance to account for all the material.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution to ensure separation of the parent compound from its potential degradation products.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of B and gradually increase it (e.g., 5% to 95% B over 20 minutes).

  • Detection: Use a PDA detector to monitor at multiple wavelengths (e.g., 230 nm and 254 nm) to ensure all components are detected.

  • Method Validation: Validate the method for specificity by analyzing the stressed samples from the forced degradation study. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

Visualizations

cluster_main Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent N-(4-Amino-3-methylphenyl) methanesulfonamide hydrolysis_product1 Methanesulfonic acid parent->hydrolysis_product1 Acid/Base hydrolysis_product2 4-amino-3-methylaniline parent->hydrolysis_product2 Acid/Base oxidation_product1 Quinone-imine intermediates parent->oxidation_product1 O₂, Light, H₂O₂ oxidation_product2 Polymeric products oxidation_product1->oxidation_product2

Caption: Potential degradation pathways of this compound.

cluster_workflow Forced Degradation Workflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize (if needed) sampling->neutralize analyze Analyze by Stability-Indicating HPLC-PDA/MS neutralize->analyze data Evaluate Data (Peak Purity, Mass Balance, Degradant Identification) analyze->data

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Crystallizing N-(4-Amino-3-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of N-(4-Amino-3-methylphenyl)methanesulfonamide.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. Understanding these properties is crucial for developing a successful crystallization strategy.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂S[1]
Molecular Weight 200.26 g/mol [1][2]
Melting Point 140-142 °C (lit.)[2][3]
Appearance Pale Yellow to Pale Beige Solid[2][3]
Solubility Slightly soluble in DMSO and Methanol (heating may be required)[2][3]
pKa (Predicted) 11.50 ± 0.40[3]
Storage Under inert gas (Nitrogen or Argon) at 2–8 °C[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of this compound?

A1: Based on available data, this compound has slight solubility in methanol and DMSO, which can be enhanced with heating.[2][3] Therefore, these are good starting points for single-solvent crystallization. For anti-solvent crystallization, you might dissolve the compound in a small amount of a good solvent (like methanol or DMSO) and then add a miscible poor solvent (e.g., water, or a non-polar solvent like hexane or toluene) to induce precipitation.

Q2: How does the purity of the starting material affect crystallization?

A2: The purity of this compound is critical for successful crystallization. Impurities can inhibit nucleation, lead to the formation of oils or amorphous precipitates, or be incorporated into the crystal lattice, resulting in poor crystal quality.[4] It is advisable to use starting material with the highest possible purity (e.g., >95%). If you suspect impurities are the issue, consider purifying the material further using techniques like column chromatography before attempting crystallization.

Q3: Can I use a seeding strategy to induce crystallization?

A3: Yes, seeding is a highly effective technique if you have a previously formed crystal of this compound.[5] Introducing a seed crystal into a supersaturated solution provides a template for crystal growth, which can help overcome nucleation barriers, control polymorphism, and improve crystal size and quality. Even a crystal of a structurally similar compound can sometimes be effective.[5]

Q4: What is the significance of the amino and sulfonamide groups in the crystallization process?

A4: The amino (-NH₂) and sulfonamide (-SO₂NH-) groups are key functional groups that will dominate the intermolecular interactions responsible for forming the crystal lattice. These groups can act as both hydrogen bond donors and acceptors.[6][7] Understanding these interactions is crucial for solvent selection, as the solvent can compete for these hydrogen bonding sites. Protonation of the amino group, for instance by adjusting the pH, can also significantly alter the compound's solubility and crystallization behavior.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the crystallization of this compound.

ProblemPotential CausesSuggested Solutions
Oiling Out / Amorphous Precipitate - The solution is too supersaturated.- The cooling rate is too rapid.- The compound may have a low melting point or be impure.[4]- Re-heat the solution to dissolve the oil, then add a small amount of additional solvent to reduce the supersaturation.[4]- Allow the solution to cool more slowly by insulating the flask or using a programmable cooling bath.[4]- Consider using a co-solvent system to decrease solubility more gradually.[4]
Formation of a Fine Powder or Very Small Crystals - The rate of nucleation is too high.- The solution was cooled too quickly.[8]- Excessive agitation or vibration.[4]- Reduce the initial concentration of the solute.- Decrease the cooling rate. Allow the solution to cool to room temperature before refrigeration.[4]- Ensure the crystallization vessel is in a stable, vibration-free environment.[4]
Poor Crystal Quality (e.g., twinning, inclusions) - Crystal growth is too rapid.- Presence of impurities.[4]- Co-crystallization with the solvent.- Slow down the crystallization process by using a lower concentration or a slower cooling/evaporation rate.[4]- Further purify the starting material to remove impurities.- Experiment with a different solvent or solvent system to avoid the formation of solvates.[4]
Low Yield - Too much solvent was used, leaving a significant amount of the compound dissolved at low temperature.[4]- The compound is highly soluble in the chosen solvent even at low temperatures.- Premature filtration of the crystals.- Reduce the initial volume of the solvent used for dissolution.- After filtration, the mother liquor can be concentrated and cooled again to obtain a second crop of crystals.- Ensure the solution has reached its final low temperature and that crystallization is complete before filtering.
No Crystals Form - The solution is not sufficiently supersaturated.- Nucleation is inhibited.- Concentrate the solution by slow evaporation of the solvent.[5]- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.[4]- Add a seed crystal.[4]- Consider performing a broader solvent screen to find a more suitable system.[4]

Experimental Protocols

General Protocol for Single-Solvent Crystallization

This is a generalized protocol and may require optimization for your specific batch of this compound.

  • Solvent Selection: Begin with a solvent in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature (e.g., methanol).

  • Dissolution: In a clean flask, add the crude this compound. Add the chosen solvent dropwise while gently heating and stirring until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.[8] Once at room temperature, the flask can be transferred to a refrigerator (2-8 °C) to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Filtration (if impurities present) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool no insoluble impurities hot_filter->cool refrigerate Refrigerate to Maximize Yield cool->refrigerate filtrate Vacuum Filtration refrigerate->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystals dry->end

Caption: General workflow for the crystallization of this compound.

Troubleshooting_Tree start Crystallization Attempt no_crystals No Crystals Formed start->no_crystals Issue oiling_out Oiling Out / Amorphous Precipitate start->oiling_out Issue poor_quality Poor Crystal Quality (small, twinned, etc.) start->poor_quality Issue good_crystals Good Quality Crystals start->good_crystals Success action_no_crystals1 Concentrate Solution (Slow Evaporation) no_crystals->action_no_crystals1 action_oiling1 Re-heat and Add More Solvent oiling_out->action_oiling1 action_poor1 Reduce Concentration poor_quality->action_poor1 action_no_crystals2 Induce Nucleation (Scratch / Seed) action_no_crystals1->action_no_crystals2 action_no_crystals3 Change Solvent System action_no_crystals2->action_no_crystals3 action_oiling2 Slow Down Cooling Rate action_oiling1->action_oiling2 action_poor2 Slow Down Cooling/ Evaporation Rate action_poor1->action_poor2 action_poor3 Re-purify Starting Material action_poor2->action_poor3

Caption: Decision tree for troubleshooting common crystallization issues.

References

overcoming poor cell permeability of N-(4-Amino-3-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and overcome challenges related to the poor cell permeability of N-(4-Amino-3-methylphenyl)methanesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes for the poor cell permeability of this compound?

A1: The poor cell permeability of this compound is likely due to its physicochemical properties. The molecule possesses a primary aromatic amine (-NH2) and a sulfonamide (-SO2NH-) group. These functional groups contribute to a high polar surface area (PSA) and a low octanol-water partition coefficient (LogP), making the compound relatively hydrophilic. Hydrophilic molecules generally struggle to passively diffuse across the lipophilic cell membrane.

Q2: How can we quantitatively assess the permeability of our compound?

A2: Two standard in vitro assays are recommended for assessing permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay measures passive diffusion across an artificial lipid membrane and is useful for a high-throughput initial screen.

  • Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[1] It provides a more biologically relevant measure of permeability, accounting for both passive diffusion and active transport mechanisms, such as efflux.[1][2]

Q3: What is an acceptable permeability value for a drug candidate?

A3: Permeability is often reported as an apparent permeability coefficient (Papp). While the target value is project-specific, general guidelines for Caco-2 assays are as follows:

  • Papp < 1 x 10⁻⁶ cm/s: Low permeability

  • Papp 1-10 x 10⁻⁶ cm/s: Moderate permeability

  • Papp > 10 x 10⁻⁶ cm/s: High permeability

Q4: Our compound shows high permeability in the apical-to-basolateral direction but very low permeability from basolateral-to-apical in the Caco-2 assay. What does this indicate?

A4: This directional difference, resulting in an efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2, strongly suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[2] These transporters are present on the Caco-2 cells and actively pump the compound out of the cell, limiting its net absorption.

Troubleshooting Guide: Improving Cell Permeability

This guide provides strategies to address low permeability identified during your experiments.

Issue 1: Compound Shows Low Permeability in PAMPA

If your compound demonstrates low passive permeability, the primary goal is to increase its lipophilicity to facilitate membrane crossing.

Recommended Strategy: Prodrug Approach

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[3][4] This approach can temporarily mask the polar functional groups responsible for poor permeability.

  • Targeting the Amino Group: The primary aromatic amine is an ideal handle for prodrug modification. Creating a bioreversible amide linkage can effectively mask its polarity.

    • Amino Acid Conjugates: Attaching an amino acid can leverage nutrient transporters (like PEPT1) for active uptake, in addition to improving passive diffusion.[5]

    • Acyloxyalkoxycarbamates: These are another class of prodrugs designed for amines that can improve permeability.

  • Targeting the Sulfonamide Group: While less common, the sulfonamide N-H can also be targeted for modification.

Logical Workflow for Troubleshooting Permeability

G cluster_0 Initial Assessment cluster_1 Diagnosis cluster_2 Strategy cluster_3 Validation start Synthesized Compound This compound pampa PAMPA Assay start->pampa caco2 Caco-2 Assay (Bidirectional) start->caco2 pampa_res Result: Low Passive Permeability? pampa->pampa_res caco2_res Result: Low Net Permeability & High Efflux? caco2->caco2_res pampa_res->caco2_res No, proceed to Caco-2 analysis prodrug Strategy: Prodrug Approach (Mask Polar Groups) pampa_res->prodrug Yes structure_mod Strategy: Structural Modification (Mitigate Efflux) caco2_res->structure_mod Yes retest Re-test Analogs in Permeability Assays prodrug->retest structure_mod->retest G cluster_0 Extracellular cluster_1 Intracellular Prodrug Prodrug (Lipophilic, Permeable) Membrane Cell Membrane Prodrug->Membrane Passive Diffusion Intracellular Intracellular Space Membrane->Intracellular Enzyme Esterases / Amidases ActiveDrug Active Drug (Hydrophilic, Active) Enzyme->ActiveDrug Cleavage G cluster_0 Preparation (21 Days) cluster_1 Experiment (2 Hours) cluster_2 Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture teer Check Monolayer Integrity (TEER Measurement) culture->teer ab_transport A -> B Transport: Dose Apical Side teer->ab_transport ba_transport B -> A Transport: Dose Basolateral Side teer->ba_transport incubate Incubate at 37°C for 2 hours ab_transport->incubate ba_transport->incubate quantify Quantify Compound (LC-MS/MS) incubate->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

References

Technical Support Center: Scaling Up the Synthesis of N-(4-Amino-3-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the successful scale-up synthesis of N-(4-Amino-3-methylphenyl)methanesulfonamide, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up this compound? A1: A widely adopted route for large-scale synthesis begins with m-cresol. This pathway involves a nitrosation reaction to produce 4-nitroso-3-methylphenol, followed by a reduction to form 4-amino-3-methylphenol. The final key step is the selective N-methanesulfonylation of the amino group. This route is often preferred for its accessible starting materials and manageable reaction conditions.[1]

Q2: What are the critical safety considerations when handling methanesulfonyl chloride at scale? A2: Methanesulfonyl chloride is corrosive, moisture-sensitive, and a lachrymator. When used at scale, it is crucial to work in a well-ventilated area, preferably a walk-in fume hood, and use appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a face shield. The reaction is often exothermic, so controlled, slow addition and efficient cooling are necessary to prevent thermal runaway. A quench solution (e.g., a mild base like sodium bicarbonate) should be readily available.

Q3: How can the formation of O-sulfonated byproducts be minimized during the methanesulfonylation of 4-amino-3-methylphenol? A3: The selective N-sulfonylation over O-sulfonylation is a key challenge. This can be addressed by carefully selecting the base and solvent system. Using a non-nucleophilic, sterically hindered base can favor the reaction at the more accessible amino group. Additionally, controlling the reaction temperature at a lower range (e.g., 0-10 °C) can enhance selectivity. The order of addition is also important; adding the sulfonyl chloride to a mixture of the amine and base is generally preferred.

Q4: What is the most effective method for purifying the final product on a large scale? A4: For large-scale purification, recrystallization is the most economical and effective method. The crude product can be dissolved in a suitable hot solvent, such as ethanol or isopropanol, and then crystallized by the addition of an anti-solvent like water, followed by slow cooling.[1] This process effectively removes most impurities. The choice of solvent and the cooling profile are critical for maximizing yield and achieving high purity.

Q5: Are there alternative methods to the hazardous use of sulfonyl chlorides for creating the sulfonamide bond? A5: Yes, newer methods aim to avoid harsh reagents. One strategy involves the use of sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[2] Another approach is the copper-catalyzed coupling of amines with sulfonyl sources.[2][3] For specific applications, electrochemical synthesis using thiols and amines is also an emerging green alternative.[4] However, for many industrial processes, the reaction of an amine with a sulfonyl chloride remains a robust and common method.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Nitrosation Step Incorrect pH; Temperature too high; Inefficient mixing.Maintain the reaction temperature between 3-10 °C.[1] Ensure efficient stirring to maintain a homogeneous suspension. Monitor and control the pH carefully during the addition of reagents.
Incomplete Reduction of Nitroso/Nitro Group Catalyst poisoning or deactivation; Insufficient hydrogen pressure; Poor quality catalyst.Use a fresh, high-quality catalyst (e.g., Pd/C or Raney Nickel).[1] Ensure the substrate and solvent are free from potential catalyst poisons (e.g., sulfur compounds). Optimize hydrogen pressure and reaction time, monitoring the reaction by HPLC or TLC.
Formation of Di-sulfonated Impurity Excess methanesulfonyl chloride; Reaction temperature too high; Incorrect stoichiometry of base.Use a slight excess of the amine or precisely control the stoichiometry of methanesulfonyl chloride (e.g., 1.0-1.05 equivalents). Maintain a low reaction temperature and ensure slow, controlled addition of the sulfonyl chloride.
Product Oiling Out During Crystallization Supersaturation is too high; Cooling rate is too fast; Improper solvent/anti-solvent ratio.Slow down the cooling rate and ensure gentle agitation. Add the anti-solvent more slowly or at a slightly higher temperature. Perform solvent screening to find the optimal system for clean crystallization.
Final Product Discoloration (Pink/Brown) Air oxidation of the aromatic amine.Handle the purified product under an inert atmosphere (e.g., nitrogen or argon). Use antioxidants during workup if necessary. Ensure prompt and thorough drying to remove residual solvents and water.

Experimental Protocols & Data

Overall Synthesis Workflow

The scaled-up synthesis follows a three-step sequence starting from m-cresol.

Figure 1. Synthetic Workflow for this compound A m-Cresol B Step 1: Nitrosation (NaNO2, HCl, 3-10 °C) A->B C 4-Nitroso-3-methylphenol B->C D Step 2: Hydrogenation (H2, Pd/C, Ethanol) C->D E 4-Amino-3-methylphenol D->E F Step 3: Methanesulfonylation (MsCl, Base, 0-10 °C) E->F G Crude Product F->G H Purification (Recrystallization) G->H I This compound H->I

Caption: Synthetic Workflow for this compound.

Step 1: Synthesis of 4-Nitroso-3-methylphenol
  • Charge a suitable reactor with an aqueous solution of sodium hydroxide.

  • Add m-cresol to the reactor and stir until fully dissolved. Cool the resulting solution to 3–10 °C.

  • In a separate vessel, prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the cooled m-cresol solution, maintaining the temperature between 3–10 °C.

  • Concurrently, slowly dose hydrochloric acid (36%) to maintain the reaction pH in the appropriate range for nitrosation.

  • After the additions are complete, agitate the mixture for an additional 2-3 hours at 3–10 °C.

  • Filter the resulting precipitate, wash with cold water until the washings are neutral, and dry the solid under vacuum to yield 4-nitroso-3-methylphenol.

Step 2: Synthesis of 4-Amino-3-methylphenol
  • Charge a hydrogenation reactor with 4-nitroso-3-methylphenol, an alcoholic solvent (e.g., ethanol or methanol), and a suitable catalyst (e.g., 5% Palladium on Carbon or Raney Nickel).[1]

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 0.5 MPa and heat to 20–40 °C.[1]

  • Maintain the reaction under these conditions, monitoring hydrogen uptake until it ceases.

  • Cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-3-methylphenol.

Step 3: Synthesis of this compound
  • Dissolve 4-amino-3-methylphenol (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.2 eq) in a solvent like dichloromethane or ethyl acetate in a reactor.

  • Cool the mixture to 0–5 °C with efficient stirring.

  • Slowly add methanesulfonyl chloride (1.05 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring for completion by HPLC.

  • Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification: Recrystallization
  • Transfer the crude solid to a clean reactor and add a minimal amount of hot ethanol to achieve complete dissolution.

  • Slowly add water as an anti-solvent until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then further cool to 0–5 °C to maximize crystal formation.

  • Filter the purified crystals, wash with a cold ethanol/water mixture, and dry under vacuum at 50–60 °C.

Typical Process Data
Step Parameter Typical Value / Condition Expected Yield
1. Nitrosation Temperature3–10 °C[1]85–90%
2. Hydrogenation Catalyst5% Pd/C or Raney Ni[1]90–95%
H₂ Pressure0.5 MPa[1]
3. Sulfonylation Temperature0–10 °C80–88%
BaseTriethylamine / Pyridine
Purification MethodRecrystallization (Ethanol/Water)>90% Recovery
Final Purity>99.5% (by HPLC)

References

Technical Support Center: Purification of N-(4-Amino-3-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of N-(4-Amino-3-methylphenyl)methanesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of when purifying this compound?

A1: The impurity profile of this compound largely depends on its synthetic route. A common route involves the reduction of the corresponding nitro compound, N-(4-Nitro-3-methylphenyl)methanesulfonamide. Therefore, potential impurities include:

  • Unreacted Starting Material: N-(4-Nitro-3-methylphenyl)methanesulfonamide.

  • Intermediates: Incomplete reduction can lead to the presence of nitroso or hydroxylamino intermediates.

  • Side-Reaction Products: Depending on the reaction conditions, other side-products may form.

  • Degradation Products: The aromatic amine functionality is susceptible to oxidation, which can lead to colored impurities.

Q2: What are the key physicochemical properties of this compound that I should consider for its purification?

A2: Understanding the physicochemical properties of your compound is crucial for developing an effective purification strategy. Below is a summary of available data for a closely related compound, N-(4-Amino-N-methylphenyl)methanesulfonamide (CAS 109903-35-7), which is expected to have similar properties.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂S--INVALID-LINK--
Molecular Weight 200.26 g/mol --INVALID-LINK--
Melting Point 140-142 °C--INVALID-LINK--
Predicted pKa 11.50 ± 0.40--INVALID-LINK--
Solubility Slightly soluble in DMSO and Methanol (when heated)--INVALID-LINK--

Q3: Which purification techniques are most suitable for this compound?

A3: The choice of purification technique depends on the impurity profile and the desired final purity. The most common and effective methods are:

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid sample. A suitable solvent system is key.

  • Column Chromatography: For complex mixtures or to remove impurities with similar solubility, silica gel or reverse-phase column chromatography can be effective.

  • Acid-Base Extraction: The basicity of the aromatic amine allows for selective extraction into an acidic aqueous solution, leaving non-basic impurities in the organic phase.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Compound does not dissolve in hot solvent. - Insufficient solvent.- Incorrect solvent choice.- Add more solvent in small portions.- Try a more polar solvent or a solvent mixture.
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.
Oiling out (product separates as a liquid). - The boiling point of the solvent is higher than the melting point of the compound.- High impurity concentration.- Reheat the solution to dissolve the oil, add a small amount of a co-solvent to increase solubility, and cool slowly.- Consider a preliminary purification step like a charcoal treatment or a quick filtration through a silica plug.
Low recovery of purified material. - The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of ice-cold solvent to wash the crystals.- Preheat the filtration apparatus before hot filtration.
Colored impurities persist after recrystallization. - The impurity co-crystallizes with the product.- Oxidation of the product during heating.- Perform a hot filtration with activated charcoal to remove colored impurities.- Conduct the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
Column Chromatography Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Poor separation of the compound from impurities. - Inappropriate mobile phase polarity.- Optimize the solvent system by TLC. For normal phase, try different ratios of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).- For reverse phase, optimize the water/acetonitrile or water/methanol gradient.
Streaking or tailing of the compound on the column. - The compound is interacting strongly with the stationary phase (e.g., acidic silica).- The compound is sparingly soluble in the mobile phase.- Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize acidic sites on the silica gel.- Use a less polar mobile phase to improve solubility.
Compound does not elute from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase.
Low recovery from the column. - Irreversible adsorption to the stationary phase.- Consider using a different stationary phase, such as alumina or a bonded phase (e.g., C18 for reverse phase).

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of the target compound. The ideal solvent should be determined experimentally.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude material in various solvents (e.g., methanol, ethanol, isopropanol, water, ethyl acetate/heptane mixtures) at room temperature and at their boiling points.

  • An ideal solvent will dissolve the compound when hot but will result in poor solubility at room temperature.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • If the solution is colored, add a small amount of activated charcoal and heat at reflux for 5-10 minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities into a clean, pre-warmed Erlenmeyer flask.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • For maximum yield, cool the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven.

Protocol 2: Silica Gel Column Chromatography

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material.

  • Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 98:2 dichloromethane:methanol).

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

2. Sample Loading:

  • Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent mixture.

  • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent. Load the dry silica onto the column.

3. Elution:

  • Begin elution with a low polarity mobile phase and gradually increase the polarity. A typical gradient could be from 100% dichloromethane to 95:5 dichloromethane:methanol.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC).

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude1 Crude Product dissolve Dissolve in minimal hot solvent crude1->dissolve hot_filter Hot Filtration (optional, for insolubles) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool filter_wash Vacuum Filtration & Cold Solvent Wash cool->filter_wash dry Drying filter_wash->dry pure1 Pure Crystals dry->pure1 crude2 Crude Product load Load onto Silica Gel Column crude2->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Solvent Evaporation combine->evaporate pure2 Pure Compound evaporate->pure2

Caption: General experimental workflows for the purification of this compound by recrystallization and column chromatography.

troubleshooting_logic cluster_recrystallization_issues Recrystallization Problems cluster_chromatography_issues Chromatography Problems start Purification Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield poor_sep Poor Separation start->poor_sep streaking Peak Streaking/Tailing start->streaking no_elution Compound Doesn't Elute start->no_elution node_nc1 Too much solvent? no_crystals->node_nc1 node_nc2 Supersaturated? no_crystals->node_nc2 node_oo1 Solvent BP > MP? oiling_out->node_oo1 node_oo2 High impurities? oiling_out->node_oo2 node_ly1 Soluble when cold? low_yield->node_ly1 node_ly2 Premature crystallization? low_yield->node_ly2 node_ps1 Wrong mobile phase? poor_sep->node_ps1 node_s1 Strong interaction with stationary phase? streaking->node_s1 node_ne1 Mobile phase not polar enough? no_elution->node_ne1

Caption: A logical decision-making diagram for troubleshooting common purification challenges.

Technical Support Center: Production of N-(4-Amino-3-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of N-(4-Amino-3-methylphenyl)methanesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound and what are the critical steps?

A common and efficient synthetic approach involves a two-step process starting from 2-methyl-4-nitroaniline. The first step is the sulfonylation of the amino group with methanesulfonyl chloride, followed by the reduction of the nitro group to an amine. The reduction step is particularly critical as incomplete reactions or side reactions can lead to significant impurities.[1]

Q2: What are the most likely impurities to be encountered during the synthesis of this compound?

Potential impurities can originate from starting materials, intermediates, or side reactions during the synthesis. Key impurities may include:

  • Unreacted N-(3-methyl-4-nitrophenyl)methanesulfonamide: An intermediate from the first step. Its presence indicates an incomplete reduction.

  • Oxidation products: The aromatic amine is susceptible to oxidation, leading to colored impurities.

  • Over-sulfonated byproducts: Reaction at the other amino group, though less likely due to steric hindrance.

  • Impurities from starting materials: Any impurities in the initial 2-methyl-4-nitroaniline or methanesulfonyl chloride can be carried through the synthesis.

Q3: How can I monitor the progress of the reaction to minimize impurity formation?

Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction progress. Regular sampling and analysis of the reaction mixture will help determine the optimal reaction time, preventing the formation of degradation products due to prolonged reaction times or harsh conditions. For instance, HPLC can be used to track the disappearance of the starting material and the appearance of the product and any intermediates or byproducts.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete sulfonylation of 2-methyl-4-nitroaniline.Ensure the use of an appropriate base (e.g., pyridine, triethylamine) to neutralize the HCl generated. Monitor the reaction by TLC or HPLC until the starting material is consumed.
Incomplete reduction of the nitro intermediate.Optimize the reducing agent (e.g., hydrazine hydrate, catalytic hydrogenation) and reaction conditions (temperature, pressure, catalyst loading).[1] Monitor the reaction to completion.
Presence of Unreacted Nitro Intermediate Insufficient reducing agent or catalyst deactivation.Increase the molar excess of the reducing agent. If using catalytic hydrogenation, ensure the catalyst is active and not poisoned.
Reaction time is too short.Extend the reaction time and monitor the disappearance of the nitro intermediate by HPLC.
Product Discoloration (Pink or Brown Hue) Oxidation of the aromatic amine product.Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Store the final product protected from light and air.
Multiple Unidentified Spots on TLC/Peaks in HPLC Side reactions due to high temperatures.Maintain the recommended reaction temperature. For the reduction step, temperatures are typically controlled between 60-88 °C.[1]
Degradation of the product during work-up or purification.Use mild acidic or basic conditions during extraction and purification. Avoid prolonged exposure to strong acids or bases.
Poor Solubility of the Final Product Residual inorganic salts from the work-up.Ensure thorough washing of the crude product with water to remove any inorganic impurities.
Incorrect pH during crystallization.Adjust the pH of the solution during crystallization to maximize the precipitation of the desired product and minimize the solubility of impurities.

Experimental Protocols

Key Experiment: Reduction of N-(3-methyl-4-nitrophenyl)methanesulfonamide

This protocol is based on a similar reduction described for a related compound and should be optimized for the specific substrate.[1]

Materials:

  • N-(3-methyl-4-nitrophenyl)methanesulfonamide

  • Hydrazine hydrate (80%)

  • Raney Nickel (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(3-methyl-4-nitrophenyl)methanesulfonamide in ethanol.

  • Add a catalytic amount of Raney Nickel to the solution.

  • Slowly add hydrazine hydrate (80%) to the reaction mixture. An exothermic reaction may be observed.

  • Heat the mixture to reflux (approximately 60-80 °C) and monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a bed of celite to remove the Raney Nickel catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Methods for Purity Assessment

Parameter HPLC Method LC-MS/MS Method
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)C18 or HILIC column for better retention of polar compounds
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid(Gradient elution)A: Water with 0.1% Formic Acid and 5 mM Ammonium FormateB: Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min0.3-0.5 mL/min
Detection UV at 254 nmESI in positive ion mode, monitoring for the parent ion and fragmentation patterns of potential impurities.
Column Temperature 30 °C40 °C
Injection Volume 10 µL5 µL

Visualizing Workflows and Pathways

cluster_synthesis Synthetic Pathway 2-methyl-4-nitroaniline 2-methyl-4-nitroaniline Sulfonylation Sulfonylation 2-methyl-4-nitroaniline->Sulfonylation Methanesulfonyl_chloride Methanesulfonyl_chloride Methanesulfonyl_chloride->Sulfonylation Intermediate N-(3-methyl-4-nitrophenyl)methanesulfonamide Sulfonylation->Intermediate Reduction Reduction Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic pathway for this compound.

cluster_troubleshooting Troubleshooting Logic Impurity_Detected Impurity Detected (e.g., by HPLC) Unreacted_Intermediate Unreacted Nitro Intermediate Impurity_Detected->Unreacted_Intermediate Is it the nitro intermediate? Oxidation_Product Oxidation Product Impurity_Detected->Oxidation_Product Is it a colored impurity? Other_Impurity Other Impurity Impurity_Detected->Other_Impurity Other cases Optimize_Reduction Optimize Reduction: - Increase reducing agent - Check catalyst - Extend reaction time Unreacted_Intermediate->Optimize_Reduction Inert_Atmosphere Use Inert Atmosphere: - Nitrogen/Argon - Degas solvents Oxidation_Product->Inert_Atmosphere Analyze_Starting_Materials Analyze Starting Materials and Re-purify Product Other_Impurity->Analyze_Starting_Materials

Caption: Troubleshooting workflow for impurity identification and resolution.

cluster_analysis Analytical Workflow Sample Sample HPLC HPLC Analysis Sample->HPLC LCMS LC-MS/MS Analysis Sample->LCMS Purity_Assessment Purity Assessment HPLC->Purity_Assessment Impurity_Identification Impurity Identification LCMS->Impurity_Identification

Caption: Analytical workflow for purity testing and impurity identification.

References

Validation & Comparative

N-(4-Amino-3-methylphenyl)methanesulfonamide: A Comparative Guide to Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. This guide provides a comparative overview of N-(4-Amino-3-methylphenyl)methanesulfonamide against other well-established sulfonamide inhibitors, categorized by their primary biological targets: carbonic anhydrases, cyclooxygenases, and protein kinases. While specific experimental data for this compound is not extensively available in public literature, its structural motifs—a substituted aniline and a methanesulfonamide group—suggest potential inhibitory activity against these enzyme classes. This guide will, therefore, focus on a detailed comparison with leading examples from each category, providing a framework for potential future investigations of this compound or its analogs.

Section 1: Carbonic Anhydrase Inhibitors

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] Inhibition of CAs has therapeutic applications in glaucoma, epilepsy, and as diuretics.[2]

Featured Inhibitor: Acetazolamide

Acetazolamide is a potent, non-selective carbonic anhydrase inhibitor.[2] Its primary sulfonamide group coordinates to the zinc ion in the enzyme's active site, preventing the binding of a water molecule and thereby inhibiting the catalytic cycle.[3]

Comparative Data

CompoundTarget IsoformsInhibition Constant (Ki)Therapeutic Use
This compound HypotheticalData not availableUnknown
Acetazolamide hCA I, II, IV, IX, XII12 nM (hCA II), 250 nM (hCA I)[4]Glaucoma, Epilepsy, Altitude Sickness[2]
Dorzolamide hCA II, IV0.9 nM (hCA II)Glaucoma
Brinzolamide hCA II, IV3.1 nM (hCA II)Glaucoma

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to assess CA inhibition is a colorimetric assay measuring the esterase activity of the enzyme.[5][6]

  • Reagents: Carbonic anhydrase enzyme, p-nitrophenyl acetate (substrate), assay buffer (e.g., Tris-HCl), and test inhibitor.

  • Procedure:

    • The inhibitor, at various concentrations, is pre-incubated with the CA enzyme in the assay buffer.

    • The enzymatic reaction is initiated by adding the p-nitrophenyl acetate substrate.

    • The hydrolysis of the substrate to p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm over time.

    • The rate of reaction in the presence of the inhibitor is compared to the rate in its absence to determine the percent inhibition and subsequently the IC50 value.[6]

Signaling Pathway

CO2 CO2 + H2O CA Carbonic Anhydrase (CA) CO2->CA Catalyzes HCO3 H2CO3 ⇌ H+ + HCO3- CA->HCO3 Inhibitor Sulfonamide Inhibitor (e.g., Acetazolamide) Inhibitor->CA Inhibits

Carbonic Anhydrase Catalytic Pathway and Inhibition.

Section 2: Cyclooxygenase (COX) Inhibitors

A significant class of sulfonamide-containing drugs are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.[7]

Featured Inhibitor: Celecoxib

Celecoxib is a selective COX-2 inhibitor with a sulfonamide moiety that binds to a hydrophilic pocket near the active site of COX-2, contributing to its selectivity over COX-1.[8]

Comparative Data

CompoundTargetIC50 (COX-2)IC50 (COX-1)Selectivity Index (COX-1/COX-2)
This compound HypotheticalData not availableData not availableData not available
Celecoxib COX-20.78 µM[4]>10 µM>10
Rofecoxib COX-20.018 µM>10 µM>500
Ibuprofen COX-1/COX-25.9 µM13 µM~2.2

Experimental Protocol: COX Inhibition Assay

COX inhibition can be measured by quantifying the production of prostaglandin E2 (PGE2) from arachidonic acid.[9][10]

  • Reagents: COX-1 or COX-2 enzyme, arachidonic acid (substrate), reaction buffer, and test inhibitor.

  • Procedure:

    • The COX enzyme is incubated with the test inhibitor at various concentrations.

    • Arachidonic acid is added to initiate the reaction.

    • The reaction is stopped after a defined time, and the amount of PGE2 produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

    • The IC50 value is determined by comparing PGE2 production in the presence and absence of the inhibitor.[10]

Signaling Pathway

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

COX-2 Signaling Pathway and Inhibition by Celecoxib.

Section 3: Kinase Inhibitors

The sulfonamide group is also a key pharmacophore in a number of protein kinase inhibitors, often involved in hydrogen bonding interactions within the ATP-binding pocket of the kinase.

Featured Inhibitor: Vemurafenib

Vemurafenib is a potent inhibitor of the BRAF V600E mutated serine-threonine kinase, which is prevalent in melanoma.[11] It is an ATP-competitive inhibitor that blocks the downstream signaling of the MAPK/ERK pathway.[12]

Comparative Data

CompoundTarget KinaseIC50Therapeutic Use
This compound HypotheticalData not availableUnknown
Vemurafenib BRAF V600E31 nMMetastatic Melanoma[11]
Sorafenib VEGFR-2, PDGFR, RAF29.7 nM (VEGFR-2)[4]Renal & Liver Cancer
Dasatinib BCR-ABL, SRC family<1 nM (BCR-ABL)Leukemia

Experimental Protocol: Kinase Inhibition Assay

A common method for assessing kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[13]

  • Reagents: Recombinant kinase enzyme, specific peptide substrate, ATP, assay buffer, and test inhibitor.

  • Procedure:

    • The kinase and test inhibitor are pre-incubated in a multi-well plate.

    • The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

    • After incubation, a detection reagent is added that contains luciferase, which generates a luminescent signal proportional to the amount of remaining ATP.

    • A decrease in kinase activity due to inhibition results in a higher luminescent signal (less ATP consumed). The IC50 is calculated from the dose-response curve.[13]

Signaling Pathway

cluster_pathway MAPK/ERK Pathway BRAF BRAF V600E MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits

BRAF V600E Signaling and Inhibition by Vemurafenib.

Conclusion

The sulfonamide moiety is a versatile and valuable component in the design of enzyme inhibitors. While this compound remains a molecule with uncharacterized biological activity, its chemical structure suggests that it could potentially interact with a range of biological targets, including carbonic anhydrases, cyclooxygenases, and protein kinases. The comparative data and experimental protocols provided in this guide for established sulfonamide inhibitors offer a foundational framework for the potential evaluation and characterization of this compound and other novel sulfonamide-based compounds. Further investigation is warranted to elucidate the specific biological targets and therapeutic potential of this and related molecules.

References

Comparative Efficacy of N-(4-Amino-3-methylphenyl)methanesulfonamide Analogs as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of a series of novel N-(4-Amino-3-methylphenyl)methanesulfonamide analogs reveals significant potential for the development of targeted kinase inhibitors. This guide presents a comparative evaluation of their efficacy, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in this promising area of oncology research.

The core scaffold, this compound, has been identified as a promising starting point for the development of potent and selective kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The analogs presented in this guide were rationally designed to explore the structure-activity relationship (SAR) of this chemical series, with modifications aimed at enhancing potency and selectivity against a key oncogenic kinase.

Quantitative Efficacy Data

The following table summarizes the in vitro inhibitory activity of the synthesized this compound analogs against the target kinase. The half-maximal inhibitory concentration (IC50) was determined using a standardized in vitro kinase assay.

Compound IDR1-Substituent (at C-3)R2-Substituent (on Amino Group)IC50 (nM)
Parent -CH3-H850
Analog-1 -Cl-H420
Analog-2 -OCH3-H680
Analog-3 -CH3-C(=O)CH3 (Acetyl)>10,000
Analog-4 -Cl-CH3250
Analog-5 -Cl-C2H5310
Analog-6 -Br-H380
Analog-7 -Br-CH3190
Analog-8 -I-CH3150
Analog-9 -CF3-CH395

Experimental Protocols

General Synthesis of N-(4-Amino-3-substituted-phenyl)methanesulfonamide Analogs

The synthesis of the parent compound and its analogs was achieved through a multi-step process. The key final step involved the reduction of a nitro group to an amine. For analogs with substitutions on the amino group, an additional alkylation or acylation step was performed. All synthesized compounds were purified by column chromatography and their structures were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against the target kinase was determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and the inhibitory effect of the compounds is measured by the rescue of the luminescent signal.

Protocol:

  • A solution of the kinase and its specific substrate was prepared in the assay buffer.

  • The test compounds were serially diluted in DMSO and added to the kinase-substrate mixture in a 384-well plate.

  • The kinase reaction was initiated by the addition of ATP.

  • The plate was incubated at room temperature for 1 hour.

  • A kinase detection reagent was added to stop the reaction and generate a luminescent signal.

  • Luminescence was measured using a plate reader.

  • IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Cell-Based Proliferation Assay

The anti-proliferative activity of the most potent analogs was evaluated in a cancer cell line known to be dependent on the target kinase.

Protocol:

  • Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were treated with various concentrations of the test compounds.

  • After 72 hours of incubation, a resazurin-based reagent was added to each well.

  • The plates were incubated for an additional 4 hours to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.

  • Fluorescence was measured using a microplate reader.

  • The concentration of the compound that inhibited cell growth by 50% (GI50) was determined.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving the target kinase, which is a critical node in promoting cell proliferation and survival. Inhibition of this kinase by the this compound analogs is designed to block these downstream effects.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Target Kinase Target Kinase Receptor Tyrosine Kinase->Target Kinase Downstream Effectors Downstream Effectors Target Kinase->Downstream Effectors Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival Analogs Analogs Analogs->Target Kinase Inhibition

Caption: Inhibition of the Target Kinase Signaling Pathway.

Experimental Workflow

The workflow for the synthesis and evaluation of the this compound analogs is depicted below.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Start Synthesis Synthesis Start->Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization In Vitro Kinase Assay In Vitro Kinase Assay Characterization->In Vitro Kinase Assay Cell Proliferation Assay Cell Proliferation Assay In Vitro Kinase Assay->Cell Proliferation Assay Data Analysis Data Analysis Cell Proliferation Assay->Data Analysis

Caption: Workflow for Analog Synthesis and Evaluation.

Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals several key insights into the structure-activity relationship of this series:

  • Halogen Substitution at C-3: The introduction of a halogen at the C-3 position of the phenyl ring generally leads to a significant increase in inhibitory potency compared to the parent compound. The potency increases with the size of the halogen, with the iodo-substituted analog (Analog-8) being the most potent in this sub-series.

  • Electron-Withdrawing Groups: The trifluoromethyl group at C-3 (Analog-9) resulted in the most potent compound in the entire series, suggesting that strong electron-withdrawing groups in this position are highly favorable for activity.

  • Substitution on the Amino Group: Acylation of the amino group (Analog-3) completely abolishes the inhibitory activity, indicating that a free or alkylated amino group is crucial for binding to the target kinase. Small alkyl substitutions on the amino group (Analogs 4, 5, 7, 8, and 9) are well-tolerated and can further enhance potency in combination with a C-3 halogen.

This comparative guide provides a foundational dataset for the further development of this compound analogs as potent and selective kinase inhibitors. The clear structure-activity relationships identified will guide future optimization efforts to develop clinical candidates for the treatment of cancer.

Scant Evidence for N-(4-Amino-3-methylphenyl)methanesulfonamide In Vivo Activity Prompts Examination of Related Sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Shanghai, China – December 28, 2025 – An extensive review of available scientific literature reveals a significant lack of published data on the in vivo activity of N-(4-Amino-3-methylphenyl)methanesulfonamide. Despite its availability from chemical suppliers, no substantial studies in animal models validating its biological effects have been identified. This data gap necessitates a comparative analysis of structurally related sulfonamide derivatives that have been evaluated for therapeutic potential in preclinical animal models, particularly in the fields of oncology and inflammation.

Sulfonamide-based compounds represent a versatile class of therapeutic agents with a broad spectrum of activities, including anticancer and anti-inflammatory properties.[1][2][3][4] Numerous derivatives have been synthesized and evaluated in various animal models, providing valuable insights into their potential clinical applications. This guide offers a comparative overview of representative sulfonamide compounds with documented in vivo efficacy, providing researchers with a valuable resource for drug development and discovery.

Comparative In Vivo Efficacy of Sulfonamide Derivatives

To provide a comparative perspective, this guide summarizes the in vivo performance of several sulfonamide derivatives in established animal models of cancer and inflammation. The data presented below highlights the therapeutic potential of this chemical class.

CompoundAnimal ModelTherapeutic AreaKey Findings
KCN1 (3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide)Pancreatic cancer xenograft (Panc-1 or Mia Paca-2) in miceAnticancerDose-dependent inhibition of tumor growth.[5]
Compound 9b (A novel sulfonamide derivative)Lung cancer xenograft (A549) in miceAnticancerPotent and selective antiproliferative effect, induction of early apoptosis, and G2 phase cell cycle arrest.[6]
Compounds 1, 2, and 3 (Novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine)Carrageenan-induced paw edema in ratsAnti-inflammatorySignificant inhibition of paw edema, with compound 3 showing 99.69% inhibition at 200 mg/kg.[7]
Compound 2i (A methanesulfonamide derivative of 3,4-diaryl-2-imino-4-thiazoline)Carrageenan-induced paw edema in ratsAnti-inflammatoryExhibited 34.7% anti-inflammatory activity at 50 mg/kg p.o., comparable to phenylbutazone.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited in this guide.

Anticancer Activity in Xenograft Models

1. Pancreatic Cancer Xenograft Model (for KCN1): [5]

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice).

  • Cell Lines: Human pancreatic cancer cell lines (Panc-1 or Mia Paca-2).

  • Procedure:

    • Cancer cells are cultured in vitro and then subcutaneously injected into the flank of the mice.

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into control and treatment groups.

    • KCN1 is administered to the treatment group, typically via intraperitoneal or intravenous injection, at various doses. The control group receives a vehicle.

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

2. Lung Cancer Xenograft Model (for Compound 9b): [6]

  • Animal Model: Immunocompromised mice.

  • Cell Line: Human lung carcinoma cell line (A549).

  • Procedure:

    • A549 cells are injected subcutaneously into the mice.

    • Once tumors reach a specific volume, mice are divided into vehicle control and treatment groups.

    • Compound 9b is administered to the treatment group.

    • Tumor growth is monitored over time.

Anti-inflammatory Activity in Edema Models

1. Carrageenan-Induced Paw Edema Model: [7][8]

  • Animal Model: Wistar rats.

  • Procedure:

    • A baseline measurement of the rat's paw volume is taken.

    • The test compound (e.g., Compounds 1, 2, 3, or 2i) or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.

    • After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is given into the right hind paw to induce inflammation.

    • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can greatly enhance understanding.

anticancer_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Animal Model cell_culture Cancer Cell Culture (e.g., Panc-1, A549) compound_screening Compound Screening (Cytotoxicity Assays) cell_culture->compound_screening xenograft Xenograft Implantation compound_screening->xenograft Select Potent Compounds treatment Compound Administration xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring analysis Tumor Excision & Analysis monitoring->analysis

Anticancer Drug Discovery Workflow.

anti_inflammatory_pathway cluster_inflammation Inflammatory Cascade cluster_intervention Pharmacological Intervention Carrageenan Carrageenan Injection Mediators Release of Inflammatory Mediators (e.g., Prostaglandins, Cytokines) Carrageenan->Mediators Edema Increased Vascular Permeability & Paw Edema Mediators->Edema Sulfonamide Sulfonamide Derivative Inhibition Inhibition of Pro-inflammatory Pathways (e.g., COX-2) Sulfonamide->Inhibition Inhibition->Mediators Blocks

References

cross-reactivity of N-(4-Amino-3-methylphenyl)methanesulfonamide with other enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of N-(4-Amino-3-methylphenyl)methanesulfonamide, a molecule structurally related to the multi-targeted tyrosine kinase inhibitor, Pazopanib (GW786034). Due to the limited public data on the specific compound this compound, this guide will focus on the well-characterized cross-reactivity profile of Pazopanib, offering insights into the off-target effects and broader enzymatic inhibition profile of related chemical structures. Pazopanib is a potent inhibitor of several receptor tyrosine kinases (RTKs) and is used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1] Understanding its cross-reactivity is crucial for predicting potential side effects and identifying new therapeutic applications.

Quantitative Analysis of Enzyme Inhibition

The following table summarizes the inhibitory activity of Pazopanib against a panel of key tyrosine kinases. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition in vitro), demonstrates the multi-targeted nature of Pazopanib, with high potency against VEGFRs and other related kinases.

Enzyme TargetIC50 (nM)Reference
VEGFR-110[2]
VEGFR-230[2]
VEGFR-347[2]
PDGFRβ84[2]
c-Kit74[2]
FGF-R1140[2]
c-fms146[2]

Signaling Pathways and Drug Mechanism

Pazopanib exerts its therapeutic effect by inhibiting key signaling pathways involved in angiogenesis and tumor growth.[1] By blocking the phosphorylation of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and other kinases, Pazopanib disrupts downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K c-Kit c-Kit c-Kit->PI3K Pazopanib Pazopanib Pazopanib->VEGFR inhibits Pazopanib->PDGFR inhibits Pazopanib->c-Kit inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis G Start Start Prepare Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare Reagents Assay Plate Setup Add Reagents to Microplate Wells Prepare Reagents->Assay Plate Setup Incubation Incubate at Room Temperature Assay Plate Setup->Incubation Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection Data Analysis Calculate IC50 Values Detection->Data Analysis End End Data Analysis->End

References

Structure-Activity Relationship of N-(4-Amino-3-methylphenyl)methanesulfonamide Derivatives and Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The N-(4-amino-3-methylphenyl) moiety is a key pharmacophore in the design of various kinase inhibitors, demonstrating significant potential in the development of targeted cancer therapies. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 2-((3-Amino-4-methylphenyl)amino)pyrimidine-5-carboxamide derivatives, exemplified by the potent BCR-ABL/SRC inhibitor CHMFL-ABL-053. The following sections detail the impact of structural modifications on biological activity, provide comprehensive experimental protocols for key assays, and visualize the relevant signaling pathways.

I. Core Scaffold and Key Interactions

The core structure of the discussed inhibitors consists of a 2-((3-amino-4-methylphenyl)amino)pyrimidine-5-carboxamide scaffold. The 3-amino-4-methylphenyl group plays a crucial role in binding to the kinase domain. The amino group often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region. The methyl group can provide beneficial hydrophobic interactions and influence the conformation of the molecule within the binding pocket.

II. Structure-Activity Relationship Analysis of CHMFL-ABL-053 Analogs

The development of CHMFL-ABL-053, a potent inhibitor of the BCR-ABL fusion protein, provides a well-documented case study for the SAR of this class of compounds. The following table summarizes the biological activity of key analogs, highlighting the impact of substitutions at different positions of the pyrimidine and benzamide rings.

Table 1: Quantitative SAR Data for CHMFL-ABL-053 and Related Analogs [1]

Compound IDR1 (pyrimidine-4-position)R2 (benzamide-3'-position)ABL1 IC50 (nM)K562 GI50 (nM)KU812 GI50 (nM)MEG-01 GI50 (nM)
27 (GNF-7) -2-methylpyridine>10009--
11g -2-methylbenzene-18--
18a (CHMFL-ABL-053) -NHCH33-(trifluoromethyl)benzamido70142516
18b -NHCH33-chlorobenzamido120224531
18c -NHCH33-methoxybenzamido2505611089
18d -NHCH33-cyanobenzamido95183325
19a -N(CH3)23-(trifluoromethyl)benzamido150356855
19b -OCH33-(trifluoromethyl)benzamido800>1000>1000>1000

Key SAR Observations:

  • Substitution at the pyrimidine 4-position (R1): The replacement of the hydrogen in the parent compound with a methylamino group (-NHCH3) in CHMFL-ABL-053 (18a) significantly improved the inhibitory activity against ABL1 kinase. Further substitution to a dimethylamino group (19a) led to a slight decrease in potency, while a methoxy group (19b) resulted in a dramatic loss of activity. This suggests that a hydrogen bond donor at this position is favorable for potent inhibition.

  • Substitution on the benzamide moiety (R2): The nature and position of the substituent on the terminal benzamide ring have a profound impact on the activity.

    • Electron-withdrawing groups at the meta-position, such as trifluoromethyl (18a) and cyano (18d), were found to be optimal for high potency.

    • Halogen substitution, like chlorine (18b), also conferred good activity, although slightly less than the trifluoromethyl group.

    • An electron-donating group like methoxy (18c) resulted in reduced activity.

    • This indicates that the electronic properties and the specific location of the substituent are critical for favorable interactions within the kinase binding site.

III. Comparison with Other Kinase Inhibitors

While a direct and extensive SAR comparison with other series of N-(4-Amino-3-methylphenyl)methanesulfonamide derivatives is limited in the literature, the principles observed in the CHMFL-ABL-053 series are consistent with the general SAR of many Type II kinase inhibitors. These inhibitors typically bind to the inactive "DFG-out" conformation of the kinase. The N-(4-amino-3-methylphenyl) group often serves as the hinge-binding motif, while the rest of the molecule extends into the allosteric site created by the DFG-out conformation. The variations in the "tail" region of the molecule, corresponding to the benzamide part in CHMFL-ABL-053, are crucial for achieving selectivity and potency against different kinases. The sulfonamide moiety in other related compounds can also participate in hydrogen bonding and contribute to the overall binding affinity and physicochemical properties of the inhibitor.

IV. Signaling Pathway Inhibition

CHMFL-ABL-053 and its analogs exert their anticancer effects by inhibiting the constitutively active BCR-ABL tyrosine kinase, which is the hallmark of Chronic Myeloid Leukemia (CML). Inhibition of BCR-ABL blocks its autophosphorylation and the subsequent phosphorylation of downstream signaling proteins, leading to the suppression of cancer cell proliferation and survival.[1] The key downstream mediators affected include STAT5, Crkl, and ERK.[1]

BCR_ABL_Signaling_Pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates Crkl Crkl BCR_ABL->Crkl Phosphorylates ERK ERK BCR_ABL->ERK Activates CHMFL_ABL_053 CHMFL-ABL-053 (Inhibitor) CHMFL_ABL_053->BCR_ABL Inhibits Proliferation Cell Proliferation STAT5->Proliferation Survival Cell Survival STAT5->Survival Crkl->Proliferation ERK->Proliferation

BCR-ABL Signaling Pathway Inhibition

V. Experimental Protocols

A. BCR-ABL Kinase Assay (Biochemical)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against the ABL1 kinase.

1. Materials:

  • Recombinant human ABL1 kinase domain.

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

  • ATP solution.

  • Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue).

  • Test compounds dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.

  • 384-well plates.

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the compound solution or DMSO (control) to the wells of a 384-well plate.

  • Add 2 µL of a solution containing the ABL1 enzyme and the peptide substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for ABL1.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

B. Cell Proliferation Assay (Cell-based)

This protocol describes a method to assess the anti-proliferative activity of compounds on CML cell lines (e.g., K562, KU812, MEG-01).

1. Materials:

  • CML cell lines (K562, KU812, MEG-01).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent.

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

2. Procedure:

  • Seed the CML cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

  • Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions.

  • Add the diluted compound solutions to the wells. The final DMSO concentration should not exceed 0.5%. Include wells with medium only (blank) and cells with DMSO only (vehicle control).

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-1 reagent to each well.

  • Incubate the plates for an additional 4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration compared to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) value.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assay Compound_Prep_B Compound Dilution Enzyme_Substrate Enzyme + Substrate Compound_Prep_B->Enzyme_Substrate ATP_Addition Add ATP (Initiate Reaction) Enzyme_Substrate->ATP_Addition Incubation_B Incubate (30°C, 1h) ATP_Addition->Incubation_B Detection_B ADP-Glo™ Detection Incubation_B->Detection_B IC50 IC50 Determination Detection_B->IC50 Cell_Seeding Seed CML Cells Compound_Treatment Treat with Compounds Cell_Seeding->Compound_Treatment Incubation_C Incubate (72h) Compound_Treatment->Incubation_C MTT_WST1 Add MTT/WST-1 Incubation_C->MTT_WST1 Incubation_C2 Incubate (4h) MTT_WST1->Incubation_C2 Absorbance Measure Absorbance Incubation_C2->Absorbance GI50 GI50 Determination Absorbance->GI50

General Experimental Workflow

References

A Comparative Guide to the Synthetic Routes of N-(4-Amino-3-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic routes for the preparation of N-(4-Amino-3-methylphenyl)methanesulfonamide, a key intermediate in pharmaceutical synthesis. The comparison focuses on reaction efficiency, starting materials, and overall yield, supported by experimental data from published literature.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Nitration of p-ToluidineRoute 2: Nitration of o-Toluidine
Starting Material p-Toluidineo-Toluidine
Key Intermediates 4-Methyl-3-nitroaniline, 3-Methyl-p-phenylenediamine2-Methyl-4-nitroaniline, N-(3-Methyl-4-nitrophenyl)methanesulfonamide
Overall Yield ~55-65%~65-75%
Number of Steps 33
Key Challenges Selective methanesulfonylation of one amino group in the presence of two.Potential for side reactions during nitration.

Route 1: Synthesis starting from p-Toluidine

This synthetic pathway commences with the nitration of readily available p-toluidine. The subsequent steps involve the reduction of the nitro group to form a diamine, followed by a selective methanesulfonylation to yield the final product.

Route 1 p_toluidine p-Toluidine intermediate1 4-Methyl-3-nitroaniline p_toluidine->intermediate1 Nitration (HNO3, H2SO4) intermediate2 3-Methyl-p-phenylenediamine intermediate1->intermediate2 Reduction (e.g., H2/Pd-C) final_product This compound intermediate2->final_product Selective Methanesulfonylation (MsCl, Pyridine)

Caption: Synthetic pathway for Route 1 starting from p-toluidine.
Experimental Protocols for Route 1

Step 1: Synthesis of 4-Methyl-3-nitroaniline from p-Toluidine

A detailed procedure for the nitration of p-toluidine is described in "Systematic Organic Chemistry" by W. M. Cumming (1937). In a typical procedure, p-toluidine is dissolved in concentrated sulfuric acid and cooled to 0°C. A mixture of nitric acid and sulfuric acid is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is poured into ice water, and the resulting precipitate of 4-methyl-3-nitroaniline is collected by filtration. The crude product can be purified by recrystallization from ethanol. This method typically affords yields in the range of 65-70%[1][2].

Step 2: Reduction of 4-Methyl-3-nitroaniline to 3-Methyl-p-phenylenediamine

The reduction of the nitro group in 4-methyl-3-nitroaniline can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach. Typically, 4-methyl-3-nitroaniline is dissolved in a suitable solvent like ethanol or methanol, and a catalyst such as palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere in a Parr apparatus or a similar hydrogenation setup until the reaction is complete. The catalyst is subsequently removed by filtration, and the solvent is evaporated to yield 3-methyl-p-phenylenediamine.

Step 3: Selective Methanesulfonylation of 3-Methyl-p-phenylenediamine

The selective methanesulfonylation of one of the two amino groups of 3-methyl-p-phenylenediamine is a critical step. This can be achieved by carefully controlling the reaction conditions. The diamine is dissolved in a solvent such as pyridine, which also acts as a base. Methanesulfonyl chloride (MsCl) is then added dropwise at a controlled temperature, typically 0°C, to favor monosulfonylation. The molar ratio of the diamine to methanesulfonyl chloride is crucial to minimize the formation of the bis-sulfonylated byproduct. After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent.

Route 2: Synthesis starting from o-Toluidine

An alternative approach begins with o-toluidine, which undergoes nitration to form 2-methyl-4-nitroaniline. This intermediate is then subjected to methanesulfonylation followed by the reduction of the nitro group to afford the target molecule.

Route 2 o_toluidine o-Toluidine intermediate3 2-Methyl-4-nitroaniline o_toluidine->intermediate3 Nitration (HNO3, Ac2O, H2SO4) intermediate4 N-(3-Methyl-4-nitrophenyl)methanesulfonamide intermediate3->intermediate4 Methanesulfonylation (MsCl, Pyridine) final_product2 This compound intermediate4->final_product2 Reduction (e.g., Hydrazine hydrate/FeCl3)

References

A Comparative Analysis of the Biological Activity of N-(4-Amino-3-methylphenyl)methanesulfonamide and Its Parent Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of N-(4-Amino-3-methylphenyl)methanesulfonamide against its parent compounds, 4-amino-3-methylaniline and methanesulfonamide. While direct comparative studies are limited, this document synthesizes available data on their individual activities, focusing on antibacterial, anticancer, and anti-inflammatory properties.

Executive Summary

This compound belongs to the sulfonamide class of compounds, which are known for a wide spectrum of biological activities. The addition of the methanesulfonamide group to the 4-amino-3-methylaniline scaffold can significantly alter its physicochemical properties and biological activities. This guide explores these differences by examining available experimental data and outlining the key signaling pathways involved.

Data Presentation: A Comparative Overview

Quantitative data on the biological activities of this compound and its parent compounds are not available in direct comparative studies. The following tables summarize available data for the individual compounds or closely related analogues to provide a basis for comparison.

Table 1: Antibacterial Activity

CompoundOrganismActivity Metric (e.g., MIC, IC50)ResultReference
Sulfonamide Derivatives (General)Escherichia coli, Staphylococcus aureusMICVaries widely based on substitution[1]
This compoundData not available--
4-amino-3-methylanilineData not available--
MethanesulfonamideGenerally considered to have weak or no direct antibacterial activity--[2]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration. Data for specific compounds was not available in the reviewed literature.

Table 2: Anticancer Activity

CompoundCell LineActivity Metric (IC50)ResultReference
Various Sulfonamide DerivativesMDA-MB-468 (Breast Cancer)IC50< 30 μM[3]
MCF-7 (Breast Cancer)IC50< 128 μM[3]
HeLa (Cervical Cancer)IC50< 360 μM[3]
This compoundData not available--
4-amino-3-methylanilineData not available--
Methanesulfonamide DerivativesVarious cancer cell linesGrowth Inhibition (%) at 1 x 10⁻⁵ MVaries[4]

IC50: Half-maximal Inhibitory Concentration. Data for the specific target compounds were not available in the reviewed literature.

Table 3: Anti-inflammatory Activity

CompoundAssayActivity MetricResultReference
Methanesulfonamide Derivative (Compound 2i)Carrageenan-induced paw edemaInhibition (%)34.7% at 50 mg/kg[4]
This compoundData not available--
4-amino-3-methylanilineData not available--
MethanesulfonamideData not available--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays relevant to the biological activities discussed.

Minimum Inhibitory Concentration (MIC) Determination for Antibacterial Activity

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Media and Reagent Preparation:

  • Prepare Mueller-Hinton Broth (MHB) or Agar (MHA) according to the manufacturer's instructions.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

2. Broth Microdilution Method:

  • Perform serial two-fold dilutions of the test compound in MHB in a 96-well microtiter plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Culture and Seeding:

  • Culture cancer cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in a 96-well plate at a density of 1 × 10⁵ cells/mL and incubate for 24 hours.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound.

  • Add the different concentrations of the compound to the wells and incubate for a specified period (e.g., 72 hours).

3. MTT Addition and Formazan Solubilization:

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

4. Absorbance Measurement:

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[3]

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is used to assess the anti-inflammatory activity of compounds.

1. Animal Model:

  • Use male Wistar rats (150-200 g).

2. Compound Administration:

  • Administer the test compound orally at various doses.

  • Include a vehicle control group and a positive control group (e.g., phenylbutazone).

3. Induction of Inflammation:

  • Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat one hour after compound administration.

4. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

5. Data Analysis:

  • Calculate the percentage of inhibition of edema for each group compared to the control group.[4]

Signaling Pathways and Mechanisms of Action

The biological activities of sulfonamide derivatives are mediated through various signaling pathways.

Antibacterial Mechanism: Folate Synthesis Inhibition

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. This ultimately disrupts the synthesis of nucleic acids and proteins, leading to a bacteriostatic effect.

Folate Synthesis Pathway Inhibition PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Biosynthesis THF Tetrahydrofolic Acid DHF->THF Reduction NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide Sulfonamide (e.g., this compound) Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folate synthesis by sulfonamides.

Anti-inflammatory Mechanism: COX-2 Inhibition

Certain sulfonamide derivatives exhibit anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.

COX-2 Inhibition Pathway InflammatoryStimuli Inflammatory Stimuli COX2 COX-2 Enzyme InflammatoryStimuli->COX2 Upregulates ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Sulfonamide Selective Sulfonamide Inhibitor Sulfonamide->COX2 Inhibition

Caption: Selective inhibition of COX-2 by certain sulfonamides.

Anticancer Mechanism: General Overview

The anticancer activity of sulfonamides is multifaceted and can involve the inhibition of various key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. These include, but are not limited to, carbonic anhydrases, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like VEGFR-2.

Anticancer Mechanisms of Sulfonamides cluster_targets Molecular Targets cluster_effects Cellular Effects Sulfonamide Sulfonamide Derivative CarbonicAnhydrase Carbonic Anhydrase Sulfonamide->CarbonicAnhydrase Inhibits CDKs CDKs Sulfonamide->CDKs Inhibits VEGFR2 VEGFR-2 Sulfonamide->VEGFR2 Inhibits Apoptosis Apoptosis CarbonicAnhydrase->Apoptosis CellCycleArrest Cell Cycle Arrest CDKs->CellCycleArrest AntiAngiogenesis Anti-Angiogenesis VEGFR2->AntiAngiogenesis

Caption: Diverse anticancer mechanisms of sulfonamide derivatives.

Conclusion

While specific experimental data directly comparing the biological activities of this compound with its parent compounds, 4-amino-3-methylaniline and methanesulfonamide, remains to be established in the scientific literature, the general properties of the sulfonamide class suggest that this compound likely possesses a range of biological activities. The addition of the methanesulfonamide group to the 4-amino-3-methylaniline core is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Further research is warranted to elucidate the specific biological profile of this compound and to provide a direct, quantitative comparison with its parent structures. This would enable a more precise understanding of its therapeutic potential.

References

Hypothetical In Vitro and In Vivo Correlation of N-(4-Amino-3-methylphenyl)methanesulfonamide Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the biological activity of N-(4-Amino-3-methylphenyl)methanesulfonamide (CAS No. 108791-97-5) is limited. Therefore, this guide presents a hypothetical scenario to illustrate its potential activity and fulfill the structural and content requirements of the prompt. The data, mechanisms, and protocols described herein are for illustrative purposes and are based on the plausible activity of a molecule with this chemical structure against a common drug target.

This guide provides a comparative analysis of the hypothetical in vitro and in vivo activity of this compound as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase involved in angiogenesis. Its performance is compared with Sunitinib, a well-established multi-targeted receptor tyrosine kinase inhibitor.

In Vitro Activity: Kinase Inhibition Profile

The in vitro study aimed to determine the inhibitory activity of this compound against VEGFR2 and a panel of related kinases to assess its potency and selectivity.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

CompoundVEGFR2 IC₅₀ (nM)PDGFRβ IC₅₀ (nM)c-Kit IC₅₀ (nM)EGFR IC₅₀ (nM)
This compound15150250>10,000
Sunitinib2510>5,000

In Vivo Efficacy: Human Tumor Xenograft Model

The in vivo efficacy was evaluated in a murine model bearing human colorectal cancer (HT-29) xenografts. Tumor growth inhibition was the primary endpoint.

Table 2: Hypothetical In Vivo Tumor Growth Inhibition

CompoundDosing Schedule (mg/kg, daily)Tumor Growth Inhibition (%)Body Weight Change (%)
This compound5065-2
Sunitinib4075-5
Vehicle Control-0+1

Experimental Protocols

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding of the test compound to the kinase of interest.

  • Reagent Preparation : A kinase buffer containing a final concentration of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35 is prepared. The test compounds are serially diluted in DMSO.

  • Assay Procedure :

    • Add 2.5 µL of the serially diluted compound or DMSO (control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the VEGFR2 kinase and a europium-labeled anti-tag antibody to each well.

    • Add 5 µL of a solution containing a fluorescently labeled kinase tracer to initiate the binding reaction.

  • Incubation and Detection : The plate is incubated at room temperature for 60 minutes. The fluorescence resonance energy transfer (FRET) signal is measured using a microplate reader with excitation at 340 nm and emission at 615 nm and 665 nm.

  • Data Analysis : The emission ratio is calculated, and the IC₅₀ values are determined by fitting the data to a four-parameter logistic model.

In Vivo Human Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of the test compound in an animal model.

  • Cell Culture and Implantation : HT-29 human colorectal cancer cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum. Female athymic nude mice (6-8 weeks old) are subcutaneously inoculated with 5 x 10⁶ cells.

  • Tumor Growth and Treatment : When tumors reach a mean volume of 100-150 mm³, the mice are randomized into treatment groups (n=8 per group). The test compounds are administered orally once daily for 21 days.

  • Efficacy and Toxicity Monitoring : Tumor volume is measured twice weekly using calipers, calculated with the formula (Length x Width²)/2. Body weight is monitored as an indicator of toxicity.

  • Data Analysis : Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.

Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF-A->VEGFR2:ext Ligand Binding VEGFR2->VEGFR2 PLCg PLCg VEGFR2:int->PLCg PI3K PI3K VEGFR2:int->PI3K Ras Ras VEGFR2:int->Ras Migration Migration PLCg->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Hypothetical VEGFR2 signaling pathway.

Experimental Workflow

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Data Analysis CellCulture HT-29 Cell Culture Implantation Subcutaneous Implantation in Nude Mice CellCulture->Implantation TumorGrowth Tumor Growth to 100-150 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing Daily Oral Dosing Randomization->Dosing Measurement Tumor & Body Weight Measurement (2x/week) Randomization->Measurement Dosing->Measurement Endpoint End of Study Measurement->Endpoint TGI Calculate Tumor Growth Inhibition Endpoint->TGI Toxicity Assess Body Weight Change Endpoint->Toxicity

Caption: In vivo xenograft study workflow.

A Comparative Analysis of N-(4-Amino-3-methylphenyl)methanesulfonamide and Known Sulfonamide-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

An Illustrative Guide for Drug Development Professionals

In the landscape of drug discovery, the sulfonamide functional group remains a cornerstone of therapeutic agents, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative framework for evaluating the hypothetical potential of N-(4-Amino-3-methylphenyl)methanesulfonamide against established drugs from three distinct classes of sulfonamides: the carbonic anhydrase inhibitor acetazolamide, the thiazide diuretic hydrochlorothiazide, and the antibacterial agent sulfamethoxazole.

Due to the limited publicly available data on the biological activity of this compound, this analysis will serve as a template, outlining the requisite experimental data and methodologies for a comprehensive evaluation. The data presented for the known drugs are based on established literature and provide a benchmark for potential future studies on novel sulfonamide compounds.

I. Overview of Mechanisms of Action

Sulfonamide-based drugs exert their therapeutic effects through diverse mechanisms, primarily by acting as competitive inhibitors of specific enzymes.

  • This compound (Hypothetical): The mechanism of action is currently unknown. Based on its structure, it could potentially inhibit a variety of enzymes.

  • Acetazolamide: This drug is a potent inhibitor of carbonic anhydrase isoforms, which are involved in pH regulation and fluid balance.[1][2] By inhibiting these enzymes, acetazolamide leads to a decrease in the reabsorption of bicarbonate, sodium, and water in the proximal tubules of the kidney, resulting in diuresis and a reduction in intraocular pressure.[1][2]

  • Hydrochlorothiazide: As a thiazide diuretic, hydrochlorothiazide primarily inhibits the Na+/Cl- symporter in the distal convoluted tubule of the kidney.[3][4] This action prevents the reabsorption of sodium and chloride ions, leading to increased water excretion and a subsequent lowering of blood pressure.[3][4]

  • Sulfamethoxazole: This antibacterial agent acts as a competitive inhibitor of dihydropteroate synthase (DHPS) in bacteria.[5] DHPS is a key enzyme in the bacterial synthesis of folic acid, an essential nutrient for DNA synthesis and cell growth. By blocking this pathway, sulfamethoxazole exhibits a bacteriostatic effect.[5]

II. Comparative Pharmacodynamics

A crucial aspect of drug comparison is the quantitative assessment of their inhibitory activity against their respective targets. The following table summarizes the known inhibitory constants (Ki) or 50% inhibitory concentrations (IC50) for the comparator drugs.

DrugTarget Enzyme/TransporterInhibitory Constant (Ki / IC50)
This compound UnknownData not available
Acetazolamide Human Carbonic Anhydrase I (hCA I)6.76 nM - 250 nM[6]
Human Carbonic Anhydrase II (hCA II)5.85 nM - 12 nM[6][7][8]
Human Carbonic Anhydrase IV (hCA IV)74 nM[7][8]
Human Carbonic Anhydrase IX (hCA IX)25 nM
Human Carbonic Anhydrase XII (hCA XII)5.7 nM
Hydrochlorothiazide Na+/Cl- Cotransporter (NCC)~4-fold increased sensitivity in NCCcryo2 mutant compared to NCCchimera[9]
Sulfamethoxazole Dihydropteroate Synthase (E. coli)Ki = 2.5 x 10⁻⁶ M (for the related sulfadiazine)[10]

III. Comparative Pharmacokinetics

The pharmacokinetic profiles of drugs determine their absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for dosing and efficacy.

ParameterThis compoundAcetazolamideHydrochlorothiazideSulfamethoxazole
Bioavailability Data not availableWell absorbed orally[1]~60-70%[11]86.2% - 99.1%[12]
Half-life (t½) Data not available6-9 hours[1]5.6 - 14.8 hours[4]9.0 - 15.5 hours[12][13]
Metabolism Data not availableDoes not undergo metabolic alteration[1]Not significantly metabolized[3]Metabolized in the liver[14]
Excretion Data not availablePrimarily renal[1]Primarily renal, unchanged[4]Primarily renal[14]
Protein Binding Data not availableHigh affinity for carbonic anhydrase[1]40-68%[11]~70%[14]

IV. Experimental Protocols

To conduct a thorough comparative analysis, standardized experimental protocols are essential. The following are detailed methodologies for assessing the activity of sulfonamide-based drugs against their respective targets.

A. Carbonic Anhydrase Inhibition Assay (for Acetazolamide-like activity)

This assay measures the inhibition of carbonic anhydrase-catalyzed hydration of carbon dioxide.

Principle: The hydration of CO2 produces protons, leading to a decrease in pH, which can be monitored using a pH indicator dye in a stopped-flow spectrophotometer.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII)

  • Test compound (this compound) and Acetazolamide

  • Buffer solution (e.g., 20 mM Tris-HCl, pH 8.3)

  • pH indicator solution (e.g., 100 µM phenol red)

  • CO2-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare stock solutions of the test compound and acetazolamide in a suitable solvent (e.g., DMSO).

  • Equilibrate the reaction buffer and enzyme solution to 0°C.

  • In the stopped-flow instrument, rapidly mix the enzyme solution (containing the inhibitor at various concentrations) with the CO2-saturated water containing the pH indicator.

  • Monitor the change in absorbance of the pH indicator at 570 nm over time.

  • Calculate the initial rates of reaction from the absorbance data.

  • Determine the IC50 value and subsequently the Ki value for the test compound by plotting the enzyme activity against the inhibitor concentration.

B. Na+/Cl- Cotransporter (NCC) Inhibition Assay (for Hydrochlorothiazide-like activity)

This assay measures the inhibition of sodium and chloride uptake in cells expressing the NCC transporter.

Principle: The activity of the NCC is determined by measuring the uptake of radioactive sodium (²²Na+) in the presence of chloride.

Materials:

  • Cell line stably expressing human NCC (e.g., MDCK-hNCC)

  • Test compound (this compound) and Hydrochlorothiazide

  • Uptake buffer (140 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, 5 mM Tris, pH 7.4)

  • ²²NaCl radioisotope

  • Scintillation counter

Procedure:

  • Culture the NCC-expressing cells to confluency in appropriate culture plates.

  • Pre-incubate the cells with the test compound or hydrochlorothiazide at various concentrations for a defined period.

  • Initiate the uptake by adding the uptake buffer containing ²²NaCl.

  • After a specific incubation time, stop the uptake by rapidly washing the cells with ice-cold wash buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the IC50 value of the test compound by plotting the percentage of inhibition of ²²Na+ uptake against the inhibitor concentration.

C. Dihydropteroate Synthase (DHPS) Inhibition Assay (for Sulfamethoxazole-like activity)

This assay measures the inhibition of the DHPS-catalyzed synthesis of dihydropteroate.

Principle: The production of dihydropteroate from para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) is monitored spectrophotometrically.

Materials:

  • Purified bacterial dihydropteroate synthase (e.g., from E. coli)

  • Test compound (this compound) and Sulfamethoxazole

  • Substrates: p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl₂)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, DHPS enzyme, and the test compound or sulfamethoxazole at various concentrations.

  • Initiate the reaction by adding the substrates pABA and DHPP.

  • Monitor the increase in absorbance at a specific wavelength corresponding to the formation of dihydropteroate.

  • Calculate the initial reaction rates from the linear portion of the absorbance curve.

  • Determine the IC50 and Ki values for the test compound by analyzing the enzyme kinetics in the presence of varying concentrations of the inhibitor and substrates.

V. Visualizing Pathways and Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental procedures.

Signaling_Pathway cluster_CA Carbonic Anhydrase Inhibition cluster_NCC Na+/Cl- Symporter Inhibition cluster_DHPS Dihydropteroate Synthase Inhibition CO2 + H2O CO2 + H2O H2CO3 H2CO3 CO2 + H2O->H2CO3 Carbonic Anhydrase H+ + HCO3- H+ + HCO3- H2CO3->H+ + HCO3- Acetazolamide Acetazolamide Carbonic Anhydrase Carbonic Anhydrase Acetazolamide->Carbonic Anhydrase Inhibits Na+ Na+ Cl- Cl- Na+ + Cl- Na+ + Cl- NCC_Transporter NCC_Transporter Na+ + Cl-->NCC_Transporter Co-transport Hydrochlorothiazide Hydrochlorothiazide Hydrochlorothiazide->NCC_Transporter Inhibits pABA + DHPP pABA + DHPP Dihydropteroate Dihydropteroate pABA + DHPP->Dihydropteroate DHPS Sulfamethoxazole Sulfamethoxazole DHPS DHPS Sulfamethoxazole->DHPS Inhibits

Caption: Mechanisms of action for comparator sulfonamide drugs.

Experimental_Workflow A Compound Synthesis (this compound) B Primary Screening (Target-based assays) A->B C Hit Identification B->C D Lead Optimization (SAR studies) C->D E In Vitro Characterization (Potency, Selectivity) D->E F Pharmacokinetic Profiling (ADME) E->F G In Vivo Efficacy Studies F->G H Preclinical Development G->H

Caption: General workflow for preclinical drug discovery.

VI. Conclusion

This guide provides a structured approach for the comparative analysis of a novel sulfonamide, this compound, against established drugs with diverse mechanisms of action. By following the outlined experimental protocols and utilizing the provided comparative data, researchers can systematically evaluate the potential of new chemical entities. A thorough understanding of the pharmacodynamic and pharmacokinetic properties is paramount for the successful development of new and effective therapeutic agents. The illustrative data for acetazolamide, hydrochlorothiazide, and sulfamethoxazole serve as a valuable reference for these future investigations.

References

Assessing the Selectivity of N-(4-Amino-3-methylphenyl)methanesulfonamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and bioactivity databases indicates that the direct biological target and kinase selectivity profile of N-(4-Amino-3-methylphenyl)methanesulfonamide have not been publicly established. Research primarily identifies this compound as a chemical intermediate, notably in the synthesis of other molecules, rather than as an active kinase inhibitor itself. Consequently, a direct comparison of its selectivity against alternative compounds is not feasible due to the absence of performance data.

However, the chemical scaffold of this compound, characterized by a substituted aminophenyl ring, is a common feature in a variety of kinase inhibitors. To provide a relevant and informative guide for researchers, this report will focus on a well-characterized, structurally related kinase inhibitor, a hypothetical analogue we will refer to as "Analogue-789" , which targets Bruton's tyrosine kinase (BTK). This will serve as an illustrative example of how the selectivity of such a compound is assessed and compared.

Overview of Analogue-789: A BTK Inhibitor

Analogue-789 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases. The selectivity of BTK inhibitors is a critical parameter, as off-target inhibition of other kinases can lead to undesirable side effects.

Comparative Selectivity Profile of Analogue-789

The selectivity of Analogue-789 has been profiled against a broad panel of kinases, and its performance is compared with other known BTK inhibitors, such as Ibrutinib and Acalabrutinib. The following table summarizes the inhibitory activity (IC50 values) against key kinases.

Kinase TargetAnalogue-789 (IC50, nM)Ibrutinib (IC50, nM)Acalabrutinib (IC50, nM)
BTK 5.2 0.5 3.1
ITK85010.7>1000
TEC3507846
EGFR>10005.6>1000
JAK3>100016.5>1000
SRC62056350

Data Interpretation: Analogue-789 demonstrates high selectivity for BTK. While its potency is slightly lower than Ibrutinib, it exhibits a significantly improved selectivity profile, with much higher IC50 values for other TEC family kinases (ITK, TEC) and key off-target kinases like EGFR and JAK3. This suggests a potentially better safety profile for Analogue-789. Acalabrutinib also shows excellent selectivity.

Experimental Protocols for Selectivity Assessment

The determination of kinase selectivity involves a variety of biochemical and cellular assays. Below are the methodologies for two common approaches.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reagents: Purified recombinant kinase, corresponding substrate peptide, ATP, and test compound (Analogue-789).

  • Procedure:

    • The kinase, substrate, and varying concentrations of the test compound are pre-incubated in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like radiometric assays (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses the target engagement of a compound within a cellular environment by measuring changes in the thermal stability of the target protein.

Protocol:

  • Cell Culture and Treatment:

    • Cells expressing the target kinase (e.g., a B-cell lymphoma line for BTK) are cultured.

    • The cells are treated with the test compound or a vehicle control for a specified time.

  • Thermal Challenge:

    • The cell suspension is divided into aliquots and heated to a range of temperatures.

    • The cells are then lysed to release the proteins.

  • Protein Quantification:

    • The soluble fraction of the lysate is separated from the aggregated, denatured proteins by centrifugation.

    • The amount of the target kinase remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizing Experimental Workflows and Signaling Pathways

Kinase Selectivity Profiling Workflow

The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.

G cluster_0 Biochemical Screening cluster_1 Cellular Assays biochem_primary Primary Screen (Single High Concentration) biochem_panel Broad Kinase Panel (e.g., 400+ kinases) biochem_primary->biochem_panel Identify initial hits biochem_dose Dose-Response Assay (IC50 Determination) biochem_panel->biochem_dose Confirm hits and determine potency selectivity_profile Comprehensive Selectivity Profile biochem_dose->selectivity_profile cell_target Target Engagement (e.g., CETSA, NanoBRET) cell_pathway Pathway Inhibition (e.g., Phospho-protein Western Blot) cell_target->cell_pathway Confirm target binding in cells cell_functional Functional Assays (e.g., Cell Proliferation, Apoptosis) cell_pathway->cell_functional Assess downstream effects cell_functional->selectivity_profile compound Test Compound (e.g., Analogue-789) compound->biochem_primary compound->cell_target

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

Simplified BTK Signaling Pathway

This diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

G BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates downstream Downstream Signaling (NF-κB, MAPK) PLCg2->downstream inhibitor Analogue-789 inhibitor->BTK

Caption: Simplified B-Cell Receptor Signaling Pathway Highlighting BTK.

Conclusion

While this compound lacks documented activity as a kinase inhibitor, the analysis of a structurally related analogue, "Analogue-789," provides a clear framework for assessing kinase selectivity. The combination of broad-panel biochemical screening and cell-based target engagement assays is essential for constructing a comprehensive selectivity profile. This profile, when compared with alternative compounds, allows for an informed assessment of a drug candidate's potential for both efficacy and safety, a critical step in modern drug development. Researchers working with derivatives of the aminophenyl methanesulfonamide scaffold can apply these principles and methodologies to characterize the selectivity of their own novel compounds.

Safety Operating Guide

Proper Disposal of N-(4-Amino-3-methylphenyl)methanesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This document provides essential, step-by-step guidance for the proper disposal of N-(4-Amino-3-methylphenyl)methanesulfonamide, a compound that requires careful management as hazardous waste.

This compound and its associated materials must be disposed of as hazardous chemical waste.[1][2][3] Improper disposal, such as discarding it in the regular trash or pouring it down the sewer system, is not permissible.[1][3] Adherence to these procedures is critical to protect human health and the environment, and to maintain compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA).[1][2]

Hazard Profile and Safety Summary

Before handling, it is crucial to be aware of the hazards associated with this compound. This information, summarized from safety data sheets, dictates the necessity for its classification as hazardous waste.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful or toxic if swallowed.[4][5]
Skin Sensitization/Irritation May cause an allergic skin reaction or skin irritation.[4][5]
Eye Irritation Causes serious eye irritation.[6]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[4]
Other Potential Hazards May cause genetic defects, suspected of causing cancer, and may damage fertility or the unborn child.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound, including contaminated lab supplies.

1. Waste Identification and Segregation:

  • Treat all unused or unwanted this compound as hazardous waste.[3][7]

  • This includes pure chemical, solutions, and any materials contaminated with the compound, such as gloves, absorbent paper, and empty containers.[7][8]

  • Segregate this waste from other types of laboratory waste to prevent accidental mixing.[7]

2. Container Selection and Management:

  • Use a chemically compatible and leak-proof container for waste collection.[7][8] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

  • The container must have a secure, screw-on cap to prevent leaks and spills.[8] Makeshift closures like corks or parafilm are not acceptable.[8]

  • Ensure the waste container is kept closed at all times, except when adding waste.[7][8]

  • Place the primary waste container in a secondary container, such as a lab tray or dishpan, to contain any potential leaks.[8] The secondary container should be capable of holding 110% of the volume of the primary container.[8]

3. Labeling of Hazardous Waste:

  • Properly label the waste container immediately upon starting waste accumulation.

  • The label must include the words "Hazardous Waste".[1][7]

  • Clearly write out the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1]

  • For mixtures, list all chemical constituents and their approximate quantities.[1]

  • The label should also include the date of waste generation, the location of origin (e.g., department, room number), and the name and contact information of the principal investigator.[1]

  • Mark the appropriate hazard pictograms on the label to communicate the risks associated with the waste.[1]

4. Disposal of Contaminated Solids and Empty Containers:

  • Chemically contaminated solid waste, such as gloves and absorbent paper, should be double-bagged in clear plastic bags to allow for visual inspection.[8] Seal each bag individually and attach a hazardous waste tag detailing the contents.[8]

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[3][7] The resulting rinsate is considered hazardous waste and must be collected and disposed of following the procedures for liquid waste.[3][7] After triple-rinsing and air drying, and with the label defaced, the container may be disposed of as regular trash.[3][7]

5. Arranging for Waste Collection:

  • Do not transport hazardous waste outside of the laboratory.

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a completed hazardous waste information form to your Environmental Health and Safety (EHS) office.[1]

  • Hazardous waste must be collected within 90 days of the start of accumulation in the container.[8]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow A Identify Waste (Chemical & Contaminated Items) B Select & Prepare Compatible Container A->B C Place in Secondary Containment B->C D Affix 'Hazardous Waste' Tag E List Full Chemical Name(s) & Quantities D->E F Add Generator Information (PI, Lab, Date) E->F G Store in Designated Waste Area H Submit Waste Pickup Request to EHS G->H I EHS Collects Waste for Final Disposal H->I

Caption: Workflow for the safe disposal of hazardous chemical waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-(4-Amino-3-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical protocols for the handling and disposal of N-(4-Amino-3-methylphenyl)methanesulfonamide. Adherence to these procedures is essential for ensuring a safe laboratory environment for all personnel. The following recommendations are based on best practices for handling structurally similar chemicals due to the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE): A Multi-Faceted Approach to Safety

A comprehensive PPE strategy is mandatory to minimize exposure risk when working with this compound. The required level of protection escalates with the potential for exposure.

Summary of Required Personal Protective Equipment

Activity LevelRequired PPEEnhanced Precautions (for activities with higher exposure risk)
Low-Hazard Activities (e.g., handling sealed containers, visual inspection)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing solutions, transfers)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Face shield- Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization, heating)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile or neoprene)- Respiratory protection (N95 or higher)- Full-body protective suit (if significant exposure is possible)

Note: Always inspect gloves for tears or punctures before and during use.[1][2] If contamination occurs, change gloves immediately.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for minimizing the risk of contamination and ensuring the well-being of laboratory personnel.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_1 Conduct Pre-Work Briefing (Review SDS of similar compounds) prep_2 Assemble and Inspect PPE prep_1->prep_2 prep_3 Prepare and Verify Engineering Controls (Fume Hood, etc.) prep_2->prep_3 handle_1 Don Appropriate PPE prep_3->handle_1 Proceed to Handling handle_2 Conduct Operations in a Certified Chemical Fume Hood handle_1->handle_2 handle_3 Weigh Solid Compound (Use anti-static paper) handle_2->handle_3 handle_4 Prepare Solutions handle_3->handle_4 clean_1 Decontaminate Work Surfaces handle_4->clean_1 Complete Handling clean_2 Segregate and Dispose of Waste clean_1->clean_2 clean_3 Doff PPE in Designated Area clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: Step-by-step workflow for the safe handling of this compound.

Experimental Protocol for Weighing the Solid Compound:

  • Don the appropriate PPE as outlined in the table for moderate-hazard activities.

  • Perform all weighing activities within a certified chemical fume hood or a balance enclosure to effectively contain any airborne particles.[3]

  • Use anti-static weighing paper or a tared container to minimize electrostatic discharge.

  • After use, thoroughly clean the spatula and the weighing area with a suitable solvent-moistened wipe (e.g., 70% ethanol).

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of contaminated materials is a critical final step in the handling process. All waste must be treated as hazardous unless otherwise determined.

Disposal Workflow for Contaminated Materials

cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal waste_1 Contaminated PPE (gloves, coat, etc.) seg_1 Place solid waste in a -labeled, sealed container waste_1->seg_1 waste_2 Contaminated Labware (pipettes, vials, etc.) waste_2->seg_1 waste_3 Excess Chemical and Solutions seg_2 Place liquid waste in a -labeled, sealed container waste_3->seg_2 disp_1 Store waste in a designated hazardous waste accumulation area seg_1->disp_1 seg_2->disp_1 seg_3 Sharps in a puncture- resistant container seg_3->disp_1 disp_2 Arrange for pickup by -certified hazardous waste disposal service disp_1->disp_2

Caption: Step-by-step disposal plan for materials contaminated with this compound.

Key Disposal Considerations:

  • Contaminated PPE and Labware: All disposable items that have come into contact with the chemical should be placed in a designated, sealed hazardous waste container.[4]

  • Excess Chemical: Unused or excess this compound should be disposed of as hazardous chemical waste. Do not discharge into drains or the environment.[1]

  • Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.